molecular formula C10H16ClN B594346 5-Ethyl-2,4-dimethylaniline hydrochloride CAS No. 1244949-51-6

5-Ethyl-2,4-dimethylaniline hydrochloride

Cat. No.: B594346
CAS No.: 1244949-51-6
M. Wt: 185.695
InChI Key: ZZSGNBFBRPNWIY-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethylaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.695. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-2,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSGNBFBRPNWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670349
Record name 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-51-6
Record name 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2,4-dimethylaniline hydrochloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public data for this specific salt, information from structurally similar compounds is included for comparative purposes and to infer potential characteristics.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the aromatic amine 5-ethyl-2,4-dimethylaniline. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and dye industries.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
CAS Number 1244949-51-6[2]
Molecular Formula C₁₀H₁₆ClN[3]
Molecular Weight 185.70 g/mol [3]
Synonyms 5-ethyl-2,4-dimethylaniline HCL, 5-ethyl-2,4-dimethylbenzenamine hydrochloride[3]

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Ethyl-2,4-dimethylaniline (Free Amine)2,4-Dimethylaniline2,4-Dimethylaniline hydrochloride
Melting Point Data not availableData not available-14.3 °C238 °C[4]
Boiling Point Data not availableData not available218 °CData not available
Solubility Expected to be soluble in water and polar organic solventsLikely soluble in non-polar organic solventsSlightly soluble in water; soluble in alcohol, ether, and benzene[5]Data not available
LogP 3.83[3]Data not available1.7Data not available
PSA 26.02 Ų[3]Data not available26.02 ŲData not available

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons, the ethyl group's methylene and methyl protons, the two methyl groups on the aromatic ring, and a broad singlet for the ammonium protons.

  • ¹³C NMR: Signals would correspond to the eight unique carbon atoms in the aromatic ring and the ethyl and methyl substituents.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt, C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion of the free amine (m/z = 149.23) upon loss of HCl.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be devised based on standard organic chemistry reactions for the formation of substituted anilines and their hydrochloride salts.

Hypothetical Synthesis Protocol

The synthesis can be envisioned as a two-step process: Friedel-Crafts ethylation of m-xylene followed by nitration, reduction, and subsequent salt formation. A more direct, yet potentially less selective, approach would be the direct amination of 1-ethyl-2,4-dimethylbenzene. A common method for preparing similar aniline hydrochlorides involves the alkylation of the corresponding aniline.[7]

Step 1: Synthesis of 5-Ethyl-2,4-dimethylaniline (Free Amine)

This step can be achieved through various methods, with one plausible route being the direct amination of 1-ethyl-2,4-dimethylbenzene.

  • Reactants: 1-ethyl-2,4-dimethylbenzene, hydroxylamine hydrochloride, and a suitable catalyst (e.g., a vanadium salt in an acetic acid/water medium).[8]

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser and stirrer, add the vanadium salt catalyst and an aqueous solution of glacial acetic acid. Stir at room temperature.[8]

    • Add hydroxylamine hydrochloride and 1-ethyl-2,4-dimethylbenzene to the mixture.[8]

    • Heat the reaction mixture to reflux with continuous stirring for several hours.[8]

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethyl-2,4-dimethylaniline.

    • Purify the crude product via column chromatography or distillation.

Step 2: Formation of this compound

  • Reactants: 5-Ethyl-2,4-dimethylaniline, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the purified 5-ethyl-2,4-dimethylaniline in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Wash the solid with a small amount of cold, anhydrous solvent.

    • Dry the product under vacuum to yield this compound.

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline derivative (typically in the range of 230-280 nm).

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis of Free Amine cluster_salt Hydrochloride Salt Formation cluster_analysis Quality Control start Start Materials: 1-ethyl-2,4-dimethylbenzene, Hydroxylamine HCl, Catalyst reaction Direct Amination Reaction start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography / Distillation workup->purification product_amine Pure 5-Ethyl-2,4-dimethylaniline purification->product_amine dissolution Dissolve Amine in Anhydrous Solvent product_amine->dissolution acidification Add HCl Solution dissolution->acidification precipitation Precipitation of Hydrochloride Salt acidification->precipitation isolation Filtration & Washing precipitation->isolation drying Drying under Vacuum isolation->drying final_product This compound drying->final_product hplc HPLC Purity final_product->hplc nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Caption: Logical workflow for the synthesis and analysis of this compound.

Relationship between Free Amine and Hydrochloride Salt

The following diagram illustrates the simple acid-base reaction for the formation of the hydrochloride salt.

G amine 5-Ethyl-2,4-dimethylaniline (Free Amine) salt This compound amine->salt + HCl hcl Hydrochloric Acid (HCl) salt->amine - HCl (Base)

Caption: Reversible formation of this compound.

Safety and Handling

  • General Hazards: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

In-Depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1244949-51-6

This technical guide provides a comprehensive overview of 5-Ethyl-2,4-dimethylaniline hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and development applications. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
CAS Number 1244949-51-6[1][2][3]
Molecular Formula C₁₀H₁₆ClN[2]
Molecular Weight 185.69 g/mol [2]
LogP 3.831[2]
PSA (Polar Surface Area) 26.02 Ų[2]

Synthesis

Experimental Protocol: General Synthesis of an Ethylated Dimethylaniline Hydrochloride (Analogous)

This protocol is based on the synthesis of a structurally related compound, N-ethyl-2,4-dimethylaniline hydrochloride, and can be adapted for the synthesis of the target molecule.

Method 1: Alkylation of 2,4-Dimethylaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a suitable organic solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. The base acts as a proton scavenger.

  • Alkylation: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 40-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethyl-2,4-dimethylaniline. Further purification can be achieved by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Method 2: Reductive Amination

An alternative synthetic route involves the reductive amination of a suitable carbonyl compound with 2,4-dimethylaniline.

Potential Applications in Research and Drug Development

5-Ethyl-2,4-dimethylaniline and its derivatives are valuable intermediates in the synthesis of a variety of organic molecules.[4] Their structural motif is found in compounds with potential applications in:

  • Agrochemicals: As a building block for herbicides and fungicides.[4]

  • Dyes and Pigments: Used in the manufacturing of various colorants.

  • Pharmaceuticals: Serves as a precursor for the synthesis of biologically active molecules. Research into related compounds suggests potential antimicrobial and anticancer properties.

Experimental Workflow: General Biological Screening

While specific biological data for this compound is limited, a general workflow for its initial biological screening can be proposed. This workflow is designed to assess its potential as a lead compound in drug discovery.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification cluster_optimization Lead Optimization synthesis Synthesis of 5-Ethyl-2,4-dimethylaniline HCl purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC against bacterial/fungal strains) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar

Caption: A general workflow for the synthesis, characterization, and initial biological screening of this compound.

Characterization and Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, researchers can expect to utilize the following methods for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure, including the position of the ethyl and methyl groups on the aniline ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the N-H and C-H bonds.

Chemical database entries suggest that NMR, IR, and MS data for this compound are available from commercial suppliers.[2][5]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various industrial and research applications, including drug discovery. This guide provides a foundational understanding of its properties, a general synthetic approach, and a proposed workflow for its biological evaluation. Further research is warranted to fully elucidate its synthetic protocols and explore its biological activity profile.

References

Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Ethyl-2,4-dimethylaniline hydrochloride, a substituted aniline derivative with potential applications in pharmaceutical and chemical research. The document outlines a multi-step synthesis, including detailed experimental protocols and a summary of quantitative data.

Synthetic Strategy

The synthesis of this compound can be approached through a multi-step pathway starting from a common commercially available starting material, m-xylene. The key transformations involve the introduction of an ethyl group and an amino group onto the aromatic ring, followed by the formation of the hydrochloride salt. A plausible and efficient synthetic route is outlined below:

  • Nitration of m-Xylene: Introduction of a nitro group to the m-xylene ring.

  • Friedel-Crafts Acylation: Introduction of an acetyl group.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine.

  • Clemmensen Reduction: Reduction of the acetyl group to an ethyl group.

  • Hydrochlorination: Formation of the final hydrochloride salt.

This strategy is designed to control the regioselectivity of the substitutions to obtain the desired 2,4-dimethyl-5-ethylaniline precursor.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-4-nitrobenzene

A general procedure for the nitration of an aromatic compound is as follows.[1]

  • Reagents:

    • m-Xylene

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of m-xylene in dichloromethane, a mixture of concentrated sulfuric acid and nitric acid is added dropwise at a temperature maintained below 10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

    • The reaction is then quenched by pouring it onto crushed ice.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,3-dimethyl-4-nitrobenzene, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 2,4-Dimethyl-5-nitroacetophenone
  • Reagents:

    • 1,3-Dimethyl-4-nitrobenzene

    • Acetyl Chloride (CH₃COCl)

    • Aluminum Chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric Acid (HCl, dilute solution)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a cooled (0°C) suspension of aluminum chloride in dichloromethane, acetyl chloride is added dropwise.

    • A solution of 1,3-dimethyl-4-nitrobenzene in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature below 5°C.

    • The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, dilute HCl, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 5-Amino-2,4-dimethylacetophenone

A general procedure for the reduction of a nitro group to an amine is catalytic hydrogenation.[2]

  • Reagents:

    • 2,4-Dimethyl-5-nitroacetophenone

    • Palladium on Carbon (Pd/C, 10%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (H₂)

  • Procedure:

    • A solution of 2,4-dimethyl-5-nitroacetophenone in methanol or ethanol is placed in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

    • The reaction is monitored by TLC until the starting material is completely consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield 5-amino-2,4-dimethylacetophenone.

Step 4: Synthesis of 5-Ethyl-2,4-dimethylaniline
  • Reagents:

    • 5-Amino-2,4-dimethylacetophenone

    • Zinc Amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene

    • Sodium Hydroxide (NaOH) solution

  • Procedure (Clemmensen Reduction):

    • Zinc amalgam is prepared by stirring zinc dust with a dilute solution of mercuric chloride.

    • The amalgamated zinc is added to a flask containing concentrated hydrochloric acid and toluene.

    • A solution of 5-amino-2,4-dimethylacetophenone in toluene is added to the flask.

    • The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction.

    • After cooling, the aqueous layer is separated and made basic with a concentrated sodium hydroxide solution.

    • The product is extracted with an organic solvent like ethyl acetate or diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 5-ethyl-2,4-dimethylaniline.

Step 5: Synthesis of this compound

A common method for forming the hydrochloride salt of an amine is to treat the free base with a solution of HCl in an organic solvent.[3]

  • Reagents:

    • 5-Ethyl-2,4-dimethylaniline

    • Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

    • Diethyl Ether or Hexane

  • Procedure:

    • 5-Ethyl-2,4-dimethylaniline is dissolved in a minimal amount of a suitable solvent like diethyl ether.

    • To this solution, a solution of HCl in an organic solvent is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The mixture is stirred for an additional 30 minutes in an ice bath to ensure complete precipitation.

    • The solid is collected by filtration, washed with cold diethyl ether or hexane, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous reactions. Actual yields may vary depending on experimental conditions.

StepStarting MaterialMolar Ratio (vs. Starting Material)Key ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1m-Xylene1.0HNO₃ (1.1 eq), H₂SO₄ (cat.)Dichloromethane< 10285-95
21,3-Dimethyl-4-nitrobenzene1.0Acetyl Chloride (1.2 eq), AlCl₃ (1.3 eq)Dichloromethane0 to RT4-670-80
32,4-Dimethyl-5-nitroacetophenone1.0H₂ (1-3 atm), 10% Pd/C (cat.)MethanolRT4-890-98
45-Amino-2,4-dimethylacetophenone1.0Zn(Hg), Conc. HClToluene/WaterReflux8-1260-75
55-Ethyl-2,4-dimethylaniline1.0HCl in Ether (1.1 eq)Diethyl Ether0 to RT0.5> 95

Visualization of the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start m-Xylene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 1,3-Dimethyl-4-nitrobenzene Step1->Intermediate1 Step2 Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Intermediate1->Step2 Intermediate2 2,4-Dimethyl-5-nitroacetophenone Step2->Intermediate2 Step3 Nitro Reduction (H₂, Pd/C) Intermediate2->Step3 Intermediate3 5-Amino-2,4-dimethylacetophenone Step3->Intermediate3 Step4 Clemmensen Reduction (Zn(Hg), HCl) Intermediate3->Step4 Intermediate4 5-Ethyl-2,4-dimethylaniline Step4->Intermediate4 Step5 Hydrochlorination (HCl in Ether) Intermediate4->Step5 End 5-Ethyl-2,4-dimethylaniline Hydrochloride Step5->End

Caption: Synthetic pathway for this compound.

Disclaimer: This document provides a hypothetical synthetic route based on established chemical principles and analogous reactions. The experimental protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All necessary safety precautions should be taken when handling the chemicals involved.

References

Technical Guide: Structure Elucidation of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 5-Ethyl-2,4-dimethylaniline hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines foundational analytical principles with predicted spectroscopic data based on analogous structures. It serves as a robust framework for researchers encountering this molecule or similar substituted aniline hydrochlorides in their work. The guide details proposed synthetic routes, predicted physicochemical and spectroscopic properties, and standardized experimental protocols for confirmation.

Introduction

This compound is a substituted aromatic amine salt with the chemical formula C₁₀H₁₆ClN.[1] Aromatic amines and their derivatives are crucial building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients.[2] Accurate and thorough structure elucidation is a critical step in the development and quality control of any new chemical entity. This guide outlines the logical workflow and analytical techniques necessary to confirm the identity and purity of this compound.

Proposed Synthesis

A plausible synthetic route to 5-Ethyl-2,4-dimethylaniline begins with the Friedel-Crafts ethylation of 2,4-dimethylaniline. The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

G cluster_synthesis Proposed Synthetic Pathway 2,4-Dimethylaniline 2,4-Dimethylaniline C₈H₁₁N Friedel_Crafts Friedel-Crafts Alkylation 2,4-Dimethylaniline->Friedel_Crafts Reactant Reagents_FC Ethyl Halide (e.g., C₂H₅Br) Lewis Acid (e.g., AlCl₃) Reagents_FC->Friedel_Crafts Catalyst 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethylaniline C₁₀H₁₅N Friedel_Crafts->5-Ethyl-2,4-dimethylaniline Product Protonation Protonation 5-Ethyl-2,4-dimethylaniline->Protonation Reactant Reagents_HCl Hydrochloric Acid (HCl) Reagents_HCl->Protonation Reagent Final_Product This compound C₁₀H₁₆ClN Protonation->Final_Product Final Product

Caption: Proposed synthesis of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt.

Property5-Ethyl-2,4-dimethylaniline (Predicted/Analogous)This compound (Known/Predicted)
Molecular Formula C₁₀H₁₅NC₁₀H₁₆ClN[1]
Molecular Weight 149.23 g/mol [2]185.69 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquidPredicted: White to off-white crystalline solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in organic solvents (e.g., ethanol, ether)Soluble in water, methanol; sparingly soluble in non-polar organic solvents
CAS Number 859783-60-1[2]1244949-51-6[1]

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H (C3-H)~ 7.0 - 7.2Singlet (s)1H-
Aromatic-H (C6-H)~ 6.8 - 7.0Singlet (s)1H-
-NH₃⁺~ 10 - 12 (broad)Singlet (s)3H-
Ethyl -CH₂-~ 2.5 - 2.7Quartet (q)2H~ 7.5
Methyl (C2-CH₃)~ 2.2 - 2.4Singlet (s)3H-
Methyl (C4-CH₃)~ 2.1 - 2.3Singlet (s)3H-
Ethyl -CH₃~ 1.1 - 1.3Triplet (t)3H~ 7.5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₃⁺ (C1)~ 140 - 145
Aromatic C-CH₃ (C2)~ 125 - 130
Aromatic C-H (C3)~ 130 - 135
Aromatic C-CH₃ (C4)~ 135 - 140
Aromatic C-CH₂CH₃ (C5)~ 130 - 135
Aromatic C-H (C6)~ 120 - 125
Ethyl -CH₂-~ 20 - 25
Methyl (C2-CH₃)~ 15 - 20
Methyl (C4-CH₃)~ 18 - 23
Ethyl -CH₃~ 10 - 15
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeIntensity
~ 3000 - 2800N-H stretch (ammonium salt)Strong, broad
~ 2970 - 2850C-H stretch (aliphatic)Medium-Strong
~ 1600, 1500, 1450C=C stretch (aromatic ring)Medium
~ 1610 - 1550N-H bend (asymmetric and symmetric)Medium
~ 1470 - 1430C-H bend (aliphatic)Medium
~ 1250 - 1000C-N stretchMedium
~ 880 - 800C-H bend (aromatic, out-of-plane)Strong
Mass Spectrometry (MS)
m/z Value (Predicted)Ion Fragment
150.13[M+H]⁺ (protonated free amine)
149.12[M]⁺˙ (molecular ion of free amine)
134.10[M - CH₃]⁺
120.08[M - C₂H₅]⁺

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for the free amine).

  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 µg/mL.

    • EI (for free amine): Introduce a small amount of the free amine (if isolated) into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the molecular weight from the molecular ion or pseudomolecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

G cluster_workflow Structure Elucidation Workflow Start Sample of 5-Ethyl-2,4-dimethylaniline Hydrochloride Physicochemical Physicochemical Characterization (Melting Point, Solubility) Start->Physicochemical Spectroscopy Spectroscopic Analysis Start->Spectroscopy Data_Integration Data Integration and Structure Proposal Physicochemical->Data_Integration NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR FTIR FT-IR Spectroscopy Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of a chemical compound.

Conclusion

This technical guide provides a detailed framework for the structure elucidation of this compound. By combining proposed synthetic pathways, predicted spectroscopic data, and established experimental protocols, researchers can confidently identify and characterize this molecule. The principles and workflows outlined herein are broadly applicable to the structural analysis of other novel substituted aromatic amines, serving as a valuable resource for the scientific and drug development communities.

References

Technical Guide: Safety Profile of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

5-Ethyl-2,4-dimethylaniline hydrochloride is an aromatic amine salt.[1] While specific experimental data for this compound is limited, the properties of related xylidine and dimethylaniline isomers can provide valuable insights into its expected physical and chemical characteristics.

PropertyValueSource Compound
Molecular Formula C₁₀H₁₆ClNThis compound[1]
Molecular Weight 185.69 g/mol This compound[1][2]
Appearance Expected to be a solidGeneral for hydrochloride salts
Melting Point 10 - 12 °C (for 2,6-dimethylaniline)2,6-dimethylaniline[3]
Boiling Point 214 °C (for 2,6-dimethylaniline)2,6-dimethylaniline[3]
Density 0.984 g/cm³ at 25 °C (for 2,6-dimethylaniline)2,6-dimethylaniline[3]
LogP (Octanol/Water Partition Coefficient) 1.96 (for 2,6-dimethylaniline)2,6-dimethylaniline[3]

Toxicological Data

Aniline derivatives are known for their potential toxicity. Acute effects can include irritation to the skin, eyes, and respiratory tract. Chronic exposure may pose more severe health risks, including suspected carcinogenicity. The following table summarizes toxicological data from related compounds.

HazardClassificationDetailsSource Compound(s)
Acute Toxicity (Oral) Category 3 or 4Harmful or toxic if swallowed.[4] May cause methemoglobinemia, leading to cyanosis.[5]N,N-Dimethylaniline, 2,5-Dimethylaniline[4]
Acute Toxicity (Dermal) Category 3 or 4Toxic or harmful in contact with skin.[4]N,N-Dimethylaniline, 2,5-Dimethylaniline[4]
Acute Toxicity (Inhalation) Category 2, 3 or 4Fatal, toxic, or harmful if inhaled.[3][4] May cause respiratory irritation.[3][5]2,6-dimethylaniline, N,N-Dimethylaniline, 2,5-Dimethylaniline[3][4]
Skin Corrosion/Irritation Category 1 or 2Causes severe skin burns or skin irritation.[5]2,6-dimethylaniline hydrochloride[5]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye damage or serious eye irritation.[3][5]2,6-dimethylaniline, 2,6-dimethylaniline hydrochloride[3][5]
Carcinogenicity Category 2Suspected of causing cancer.[3][5]2,6-dimethylaniline, N,N-Dimethylaniline[3][5]
Aquatic Toxicity Acute Category 2/3, Chronic Category 2Toxic to aquatic life with long-lasting effects.[3][5]2,6-dimethylaniline, N,N-Dimethylaniline[3][5]

Experimental Protocols

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Handling and Personal Protective Equipment (PPE)

Methodology:

  • Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8][9]

    • Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.[8]

    • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear chemical-resistant aprons and boots.[8]

    • Respiratory Protection: If the substance is aerosolized or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is necessary.[6]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6]

Storage

Methodology:

  • Container: Keep the container tightly closed.[3][8]

  • Location: Store in a cool, dry, and well-ventilated area.[3][6] The substance should be stored locked up or in an area accessible only to authorized personnel.[3][5]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9]

First Aid Measures

Methodology:

  • General Advice: In case of exposure, immediately consult a physician and show them the Safety Data Sheet of a closely related compound.[3][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[3][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[3][6]

Hazard and Safety Workflow

The following diagram illustrates the logical flow of safety considerations, from initial hazard identification to response and disposal.

Hazard_Safety_Workflow cluster_identification Identification & Hazard Assessment cluster_handling Safe Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal CompoundID Compound Identification (5-Ethyl-2,4-dimethylaniline HCl) HazardClass Hazard Classification (Acute Tox., Carc. Cat. 2, etc.) CompoundID->HazardClass ToxData Toxicological Data Review HazardClass->ToxData Engineering Engineering Controls (Fume Hood) ToxData->Engineering PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Storage Proper Storage (Cool, Dry, Ventilated) PPE->Storage Spill Spill Response Storage->Spill Waste Waste Disposal (Approved Plant) Spill->Waste Fire Fire Fighting Fire->Waste FirstAid First Aid Measures FirstAid->Waste

Caption: Logical workflow for handling hazardous chemical compounds.

Spill and Fire Response

Accidental Release Measures

Methodology:

  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection.[7] Avoid breathing dust or vapors.[7] Remove all sources of ignition.[6]

  • Containment and Cleaning: Do not allow the substance to enter drains or waterways.[7] Carefully sweep up or absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[6][7] Place the waste in a suitable, sealed container for disposal.[6]

Firefighting Measures

Methodology:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] A water spray can be used to cool containers.[6]

  • Specific Hazards: The compound is likely combustible.[3] Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][6]

References

physical properties of 5-Ethyl-2,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is an aromatic amine salt with the chemical formula C₁₀H₁₆ClN.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.[3] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively available in the public domain. The following table summarizes the available information and provides data for the closely related compound, 2,4-dimethylaniline hydrochloride, for comparative purposes. Researchers should experimentally determine the properties of this compound for any critical applications.

PropertyThis compound2,4-Dimethylaniline hydrochloride (for comparison)
Molecular Formula C₁₀H₁₆ClN[1][2]C₈H₁₂ClN[4]
Molecular Weight 185.695 g/mol [1]157.641 g/mol [4]
Appearance Data not availableWhite-Yellow Crystal-Powder at 20°C[4]
Melting Point Data not available238°C[4]
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in water[5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 2,4-dimethylaniline, followed by conversion to the hydrochloride salt.

Materials:

  • 2,4-Dimethylaniline

  • Ethyl halide (e.g., ethyl bromide or ethyl iodide)

  • A suitable base (e.g., potassium carbonate or sodium carbonate)

  • Anhydrous solvent (e.g., acetone or acetonitrile)

  • Hydrochloric acid (ethanolic or aqueous solution)

  • Diethyl ether or other suitable non-polar solvent for extraction and washing

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • N-Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylaniline in the anhydrous solvent.

  • Add the base to the solution. The base acts as a scavenger for the hydrohalic acid formed during the reaction.

  • Slowly add the ethyl halide to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Ethyl-2,4-dimethylaniline (free amine).

  • Purification of the Free Amine (Optional but Recommended): The crude product can be purified by column chromatography or distillation under reduced pressure.

  • Formation of the Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl in ethanol or aqueous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Finely powder a small sample of the dry this compound.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15°C per minute initially.

  • Observe the sample closely. When the sample starts to melt, record the temperature as the beginning of the melting range.

  • Continue heating at a slower rate (1-2°C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.

  • The melting point is reported as the range between these two temperatures.

Determination of Solubility

Procedure:

  • Qualitative Assessment:

    • To a series of small test tubes, add approximately 10 mg of this compound.

    • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene).

    • Vortex or shake each tube vigorously for 1-2 minutes.

    • Visually observe whether the solid dissolves completely, partially, or not at all at room temperature.

    • Gently heat the test tubes with insoluble or partially soluble samples to observe if solubility increases with temperature.

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring for an extended period.

    • Filter the saturated solution to remove the undissolved solid.

    • Take a known volume of the clear saturated solution and evaporate the solvent completely.

    • Weigh the remaining solid residue.

    • Calculate the solubility in terms of g/100 mL or other appropriate units.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from 2,4-dimethylaniline.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_salt_formation Salt Formation Reactant1 2,4-Dimethylaniline Alkylation N-Alkylation Reactant1->Alkylation Reactant2 Ethyl Halide Reactant2->Alkylation Reactant3 Base Reactant3->Alkylation Filtration Filtration Alkylation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Optional) Evaporation->Purification HCl_Addition Addition of HCl Evaporation->HCl_Addition Directly if pure Purification->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Isolation Isolation & Drying Precipitation->Isolation Product 5-Ethyl-2,4-dimethylaniline Hydrochloride Isolation->Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides the currently available information on the physical properties of this compound and outlines standard experimental procedures for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, researchers are encouraged to perform their own analyses to obtain precise values for its physical properties. The provided synthesis workflow offers a clear and logical guide for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility of 5-Ethyl-2,4-dimethylaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is a substituted aniline derivative of interest in various fields of chemical research and development. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. The hydrochloride salt form generally enhances water solubility but can have varied solubility in organic media depending on the solvent's polarity and the specific steric and electronic effects of the substituents on the aniline ring.

Qualitative Solubility Profile

While quantitative data is scarce, the general principles of solubility for amine hydrochlorides and related aniline compounds can provide qualitative insights.

  • Solubility of Related Anilines: The parent compound, 2,4-dimethylaniline, is reported to be highly soluble in organic solvents such as ethanol, ether, and benzene, while having limited solubility in water[2]. The presence of the hydrochloride group in this compound will significantly alter this profile, likely decreasing its solubility in non-polar solvents and increasing it in polar solvents. For instance, aniline hydrochloride is soluble in water, alcohol, and chloroform[3].

Quantitative Solubility Data

A thorough search of available scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. For context and comparison, the following table summarizes the solubility of the parent Aniline hydrochloride . It is crucial to note that these values are for a different compound and should be used as a general reference only.

Table 1: Solubility of Aniline Hydrochloride in Selected Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water201070[4]

Note: This data is for Aniline hydrochloride (CAS 142-04-1) and not this compound.

Experimental Protocol for Solubility Determination

To empower researchers to obtain the necessary data, a detailed experimental protocol for determining the solubility of an amine hydrochloride in organic solvents is provided below. This method is based on the widely used static equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling jacket

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, Spectrophotometer).

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled jacket. Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is established, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: Calculate the solubility of the compound in the organic solvent at the specified temperature using the following formula:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Signaling Pathway for Solubility Determination Logic:

G cluster_0 cluster_1 A Excess Solute + Solvent B Constant Temperature & Agitation A->B C Equilibrium Reached? B->C C->B No D Sample & Filter C->D Yes E Analytical Measurement D->E F Calculate Solubility E->F G Initial State G->A H Process H->B I Decision I->C J Action J->D K Analysis K->E L Result L->F

Caption: Logical flow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary qualitative context and a robust experimental framework to determine this crucial physicochemical property. The provided methodologies and diagrams are intended to facilitate the generation of reliable solubility data, which is essential for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-Ethyl-2,4-dimethylaniline hydrochloride (CAS No. 1244949-51-6). This document provides a summary of available technical data, a detailed experimental protocol for a representative synthesis, and a conceptual workflow for its application in early-stage drug discovery.

Chemical and Physical Properties

This compound is a substituted aniline derivative. While detailed experimental data for this specific compound is not widely published, the following table summarizes its basic properties based on information from commercial suppliers.

PropertyValueSource
CAS Number 1244949-51-6Guidechem[1]
Molecular Formula C₁₀H₁₆ClNGuidechem[1]
Molecular Weight 185.695 g/mol Guidechem[1]
Synonyms 5-ethyl-2,4-dimethylaniline HCL, Chlorhydrate de 5-éthyl-2,4-diméthylaniline, Clorhidrato de 5-etil-2,4-dimetilanilinaGuidechem[1]

Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. The availability and product specifications should be confirmed with the respective suppliers.

SupplierWebsiteNotes
Chemcd--INVALID-LINK--Lists the compound and provides a platform to request quotes from various suppliers.[2]
Guidechem--INVALID-LINK--Provides basic chemical information and lists at least one manufacturer in China.[3]
CymitQuimica--INVALID-LINK--Lists the product under the brand "Indagoo" for laboratory use.[4]
BLDpharm--INVALID-LINK--Lists related aniline hydrochloride derivatives.[5]
Spectrum Chemical--INVALID-LINK--Lists the compound in their chemical cloud database.[6]

Synthesis Methodology

Representative Experimental Protocol: Reductive Amination

Materials:

  • 2,4-Dimethylaniline

  • Acetaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Cyclohexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required, though this protocol is for room temperature)

  • Filtration apparatus (e.g., Büchner funnel with celite)

  • Rotary evaporator

  • Chromatography column

Procedure: [7]

  • To a round-bottom flask containing 10% Pd/C (0.5 mmol), add 90 ml of 2-propanol.

  • In a separate container, dissolve ammonium formate (50 mmol) in 10 ml of water.

  • Add the ammonium formate solution to the flask containing the Pd/C catalyst and stir the mixture for 5 minutes at room temperature to activate the catalyst.

  • To this mixture, add 2,4-dimethylaniline (5 mmol) and acetaldehyde (5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure at 45-50°C using a rotary evaporator.

  • Dilute the resulting residue with dichloromethane and wash with a brine solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/cyclohexane solvent system to obtain the N-ethyl-2,4-dimethylaniline.

  • To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent, followed by filtration or evaporation to isolate the salt.

G cluster_prep Catalyst Activation cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_salt Salt Formation PdC 10% Pd/C Activation Stir for 5 min PdC->Activation AmmoniumFormate Ammonium Formate Solution AmmoniumFormate->Activation Reaction Stir for 30 min at RT Activation->Reaction Dimethylaniline 2,4-Dimethylaniline Dimethylaniline->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Extraction DCM/Brine Extraction Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification FreeBase Purified N-ethyl-2,4-dimethylaniline Purification->FreeBase SaltFormation Precipitation/Evaporation FreeBase->SaltFormation HCl HCl Solution HCl->SaltFormation Product 5-Ethyl-2,4-dimethylaniline Hydrochloride SaltFormation->Product

Synthesis workflow for N-ethyl-2,4-dimethylaniline hydrochloride.

Potential Applications in Drug Discovery

Aniline and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs.[8] These structures often serve as key building blocks in medicinal chemistry for the synthesis of compounds targeting a wide range of biological targets. While the specific biological activity of this compound has not been reported, its structural features suggest it could be a valuable intermediate in the development of novel therapeutics.

Substituted anilines are known to be incorporated into molecules with various biological activities, including but not limited to kinase inhibitors, antimicrobials, and agents targeting the central nervous system.[9][10] The dimethyl and ethyl substitutions on the aniline ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Conceptual Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound or its derivatives in a drug discovery context.

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_validation Hit Validation & Optimization cluster_preclinical Preclinical Evaluation Start 5-Ethyl-2,4-dimethylaniline hydrochloride Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assay) Library->HTS HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50/EC50 Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt ADMET In vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadOpt->ADMET InVivo In vivo Efficacy & Safety Studies ADMET->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Spectroscopic Analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2,4-dimethylaniline hydrochloride, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The presence of the hydrochloride salt will cause a downfield shift of the amine proton and adjacent aromatic protons due to the electron-withdrawing effect of the ammonium group (-NH3+).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH6.8 - 7.5Multiplet2H
-NH3+7.0 - 9.0 (broad)Singlet3H
-CH2- (Ethyl)2.5 - 2.8Quartet2H
-CH3 (Ethyl)1.1 - 1.4Triplet3H
-CH3 (Aromatic)2.1 - 2.4Singlet6H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the aromatic carbons and the aliphatic carbons of the ethyl and methyl substituents. The carbons attached to the nitrogen and the alkyl groups will have characteristic chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-N140 - 150
Aromatic C-H115 - 135
Aromatic C-Alkyl125 - 140
-CH2- (Ethyl)20 - 30
-CH3 (Ethyl)10 - 20
-CH3 (Aromatic)15 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the anilinium ion (-NH3+) is a key feature that distinguishes its spectrum from that of the free base.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (-NH3+)2800 - 3200Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium to Strong
N-H Bend (-NH3+)1500 - 1600Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) corresponding to the free base (5-Ethyl-2,4-dimethylaniline) is expected to be observed, as the hydrochloride salt will likely dissociate in the ion source.

Fragment Predicted m/z Interpretation
[C10H15N]+•149.12Molecular ion of the free base
[M - CH3]+134.10Loss of a methyl group
[M - C2H5]+120.08Loss of an ethyl group

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH3+ protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • In ESI, the sample is nebulized and ionized to form gaseous ions.

    • In EI, the sample is vaporized and then bombarded with a high-energy electron beam.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Formation Sample->KBr_Pellet for IR Solution_Prep Dilute Solution Preparation Sample->Solution_Prep for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solution_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Data_Interpretation_Pathway cluster_elucidation Structure Elucidation NMR_Data NMR Data (Chemical Shifts, Multiplicity) Structural_Info Structural Information NMR_Data->Structural_Info Proton & Carbon Environment IR_Data IR Data (Absorption Bands) IR_Data->Structural_Info Functional Groups MS_Data MS Data (m/z values, Fragmentation) MS_Data->Structural_Info Molecular Weight & Fragments Final_Structure Confirmation of 5-Ethyl-2,4-dimethylaniline Hydrochloride Structure Structural_Info->Final_Structure

Caption: Logical pathway for structure elucidation from spectroscopic data.

Potential Research Applications of 5-Ethyl-2,4-dimethylaniline hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride (CAS No. 1244949-51-6) is a substituted aniline derivative.[1] While specific, in-depth research on this particular compound is limited in publicly available literature, its structural similarity to other alkyl-substituted anilines suggests its primary role as a chemical intermediate in various research and industrial applications.[2][3] This guide provides an overview of its chemical properties, potential synthetic applications, and a framework for its utilization in research and development, drawing parallels from closely related compounds.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.

PropertyValueReference
CAS Number 1244949-51-6[1][4]
Molecular Formula C₁₀H₁₆ClN[1]
Molecular Weight 185.69 g/mol [1][4]
Synonyms 5-ethyl-2,4-dimethylaniline HCL[1]

Potential Research Applications

Based on the applications of analogous substituted anilines, this compound is a potential intermediate in the synthesis of:

  • Agrochemicals: The free base, 5-Ethyl-2,4-dimethylaniline, is noted for its use as an intermediate in the synthesis of herbicides and fungicides.[2] The aromatic amine structure can be modified to create compounds with specific biological activities for crop protection.[2]

  • Dyes and Pigments: Anilines are foundational precursors in the synthesis of a wide range of dyes, particularly azo dyes.[5][6] The specific substitution pattern of 5-Ethyl-2,4-dimethylaniline would influence the color and properties of the resulting dye.

  • Pharmaceuticals: Substituted anilines are key building blocks in the development of various active pharmaceutical ingredients (APIs).[3][5] While no direct pharmaceutical application of this specific compound is documented, it could serve as a starting material for novel small molecule therapeutics.

  • Polymers and Specialty Chemicals: The related compound, 5-Ethyl-2,4-dimethylaniline, is used in the manufacture of specialty polymers and rubber chemicals, acting as a curing agent or an antioxidant precursor.[2]

Hypothetical Synthesis and Experimental Protocols

Given the likely role of this compound as a synthetic intermediate, a representative experimental protocol for a common reaction involving anilines—the synthesis of an azo dye—is provided below.

4.1. Diazotization of 5-Ethyl-2,4-dimethylaniline

This is the first step in forming a diazonium salt, which is a reactive intermediate.

  • Materials:

    • This compound

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Distilled water

    • Ice

  • Protocol:

    • Dissolve a known molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the 5-ethyl-2,4-dimethylbenzenediazonium chloride salt.

4.2. Azo Coupling to Form a Dye

The diazonium salt is then reacted with a coupling agent (e.g., a phenol or another aniline) to form the azo dye.

  • Materials:

    • 5-ethyl-2,4-dimethylbenzenediazonium chloride solution (from step 4.1)

    • Phenol (or other coupling agent)

    • Sodium hydroxide solution

    • Ice

  • Protocol:

    • Dissolve the coupling agent (e.g., phenol) in a dilute sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.

    • The dye can then be isolated by filtration, washed with cold water, and dried.

Diagrams and Workflows

5.1. Hypothetical Synthesis Pathway for an Azo Dye

The following diagram illustrates the two-step process described in the experimental protocols.

Synthesis_Pathway A 5-Ethyl-2,4-dimethylaniline hydrochloride B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C D Azo Dye Product B->D  Azo Coupling  NaOH, 0-5 °C C Coupling Agent (e.g., Phenol) C->D

Caption: Azo dye synthesis from this compound.

5.2. Research and Development Workflow

This diagram outlines a logical progression for evaluating the potential of this compound in a research context.

R_and_D_Workflow cluster_0 Synthesis & Characterization cluster_1 Application Screening cluster_2 Lead Optimization A Starting Material: 5-Ethyl-2,4-dimethylaniline hydrochloride B Derivative Synthesis (e.g., Azo Dye, Pharmaceutical Scaffold) A->B C Purification & Structural Analysis (NMR, MS, HPLC) B->C D Property Testing (e.g., Colorfastness, Solubility) C->D E Biological Activity Screening (in vitro) C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Further Synthesis of Analogs F->G

Caption: R&D workflow for novel compound development.

Conclusion

While direct research on this compound is not extensively documented, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. Researchers and professionals in drug development, agrochemicals, and material science can consider this compound as a building block for creating novel molecules with desired properties. The provided hypothetical protocols and workflows serve as a foundational guide for exploring its potential applications. Further research is warranted to fully characterize this compound and its derivatives.

References

In-Depth Technical Guide: Stability and Storage of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Ethyl-2,4-dimethylaniline hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established knowledge on the stability of substituted anilines and their hydrochloride salts to provide best-practice recommendations.

Core Stability Characteristics

This compound, as a substituted aromatic amine hydrochloride, is generally more stable than its free base counterpart. The protonation of the amino group to form the hydrochloride salt significantly reduces its susceptibility to oxidative degradation. However, like many aromatic amines, it is still susceptible to degradation under certain environmental conditions.

Key Factors Influencing Stability:

  • Light: Exposure to light, particularly UV radiation, is a primary cause of degradation for many aniline derivatives. This can lead to discoloration (typically turning from white or off-white to yellow or brown) and the formation of impurities.[1]

  • Air (Oxygen): Atmospheric oxygen can cause oxidative degradation, especially in the free base form. While the hydrochloride salt is more resistant, long-term exposure to air can still lead to gradual degradation.[1][2]

  • Heat: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition may lead to the release of toxic fumes, including nitrogen oxides and hydrogen chloride.[3][4][5]

  • Humidity: As a hygroscopic solid, this compound can absorb moisture from the atmosphere. The presence of water can potentially facilitate hydrolytic degradation, although this is generally less of a concern for the stable hydrochloride salt compared to other functional groups.

  • pH: The stability of the compound is pH-dependent. In alkaline conditions, the hydrochloride salt will be converted to the free base, which is significantly more susceptible to oxidation. Acidic to neutral pH conditions are generally preferred for maintaining stability in solution.

Potential Degradation Pathways

Based on the known chemistry of anilines, the following degradation pathways are plausible for this compound:

  • Oxidation: The primary degradation pathway is likely oxidation of the aniline ring and the amino group. This can lead to the formation of colored impurities, including quinone-like structures and polymeric materials. This process is often catalyzed by light and the presence of metal ions.

  • Photodegradation: Upon exposure to UV light, the molecule can be excited to higher energy states, leading to bond cleavage and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Thermal Decomposition: At high temperatures, the molecule can undergo fragmentation. This may involve the loss of the ethyl and methyl groups, as well as cleavage of the aromatic ring. The hydrochloride salt may also decompose to release hydrogen chloride gas.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are summarized in the table below for easy reference.

ParameterRecommended ConditionRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage.To minimize thermal degradation and slow down the rate of any potential chemical reactions.
Light Protect from light. Store in an amber or opaque container.To prevent photodegradation, which can lead to discoloration and the formation of impurities.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Container Keep container tightly closed.To prevent the ingress of moisture and air.
Location Store in a dry and well-ventilated place.To avoid absorption of moisture and to ensure any potential off-gassing can be safely dissipated.
Incompatibilities Store away from strong oxidizing agents, strong bases, and acids.To prevent chemical reactions that could degrade the compound.[3]

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and identify its potential degradation products, a forced degradation study can be performed. The following is a representative protocol.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV-Vis or PDA), photostability chamber, and oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat the stock solution at a controlled temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques such as mass spectrometry (MS) coupled with HPLC.

    • Determine the degradation kinetics if possible.

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of this compound and lead to its degradation.

Stability_Factors substance 5-Ethyl-2,4-dimethylaniline Hydrochloride (Stable Form) degraded Degradation Products (Impurities, Discoloration) substance->degraded Degradation light Light (UV) photodegradation Photodegradation light->photodegradation air Air (Oxygen) oxidation Oxidation air->oxidation heat Heat thermal_decomposition Thermal Decomposition heat->thermal_decomposition humidity Humidity hydrolysis Hydrolysis humidity->hydrolysis base High pH (Base) free_base Conversion to Free Base (Less Stable) base->free_base oxidation->degraded photodegradation->degraded thermal_decomposition->degraded hydrolysis->degraded free_base->oxidation

Caption: Factors Affecting the Stability of this compound.

References

5-Ethyl-2,4-dimethylaniline Hydrochloride: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is an aromatic amine, a substituted aniline derivative that holds potential as a building block in the synthesis of various organic compounds. While specific research on this particular hydrochloride salt is limited in publicly accessible literature, an analysis of its parent compound, 5-Ethyl-2,4-dimethylaniline, and structurally related molecules provides valuable insights into its potential applications, synthesis, and biological relevance. This technical guide consolidates the available information and presents a comprehensive overview for researchers and professionals in drug development.

Aniline and its derivatives are significant scaffolds in medicinal chemistry, known for their versatile biological activities.[1] However, they can also present challenges related to metabolic instability and potential toxicity, often necessitating structural modifications to optimize their pharmacological profiles.[1] Understanding the properties and potential of specific aniline derivatives like this compound is crucial for their effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 1244949-51-6[2][3]
Molecular Formula C₁₀H₁₆ClN[2][3]
Molecular Weight 185.69 g/mol [3]
Synonyms 5-ethyl-2,4-dimethylaniline HCL[2]

Synthesis and Characterization

Potential Synthesis of 5-Ethyl-2,4-dimethylaniline

The synthesis of the free base, 5-Ethyl-2,4-dimethylaniline, would likely involve standard aromatic substitution reactions. Subsequently, treatment with hydrochloric acid would yield the hydrochloride salt.

A plausible synthetic approach for related dimethylanilines involves the direct amination of the corresponding xylene. For instance, 2,4-dimethylaniline can be prepared from m-xylene via direct amination using hydroxylamine hydrochloride in the presence of a catalyst.[4]

General Experimental Protocol for Aniline Synthesis (Hypothetical)

The following is a generalized protocol for the synthesis of a substituted aniline, which could be adapted for 5-Ethyl-2,4-dimethylaniline.

Materials:

  • 1-Ethyl-2,4-dimethylbenzene (starting material)

  • Nitrating agent (e.g., nitric acid, sulfuric acid)

  • Reducing agent (e.g., tin(II) chloride, iron in acidic medium)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent (e.g., ethanol, diethyl ether)

Procedure:

  • Nitration: The starting aromatic hydrocarbon is nitrated to introduce a nitro group onto the aromatic ring. This is typically achieved by treating the hydrocarbon with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or iron filings in an acidic medium.

  • Work-up and Purification: The reaction mixture is basified to liberate the free amine, which is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography.

  • Hydrochloride Salt Formation: The purified aniline derivative is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt precipitates out and can be collected by filtration, washed with a cold solvent, and dried.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the two methyl groups (singlets). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the ethyl and methyl substituents.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the free base would be expected.

Potential Applications in Drug Development

While direct evidence for the use of this compound in drug development is scarce, its structural features suggest several potential applications based on the broader class of aniline derivatives.

Intermediate for Biologically Active Molecules

The primary application of 5-Ethyl-2,4-dimethylaniline is as an intermediate in the synthesis of more complex molecules.[5] Its aromatic amine structure can be modified to enhance biological activity, making it a precursor for certain herbicides and fungicides.[5] In the context of drug development, it could serve as a starting material for the synthesis of compounds with a range of therapeutic activities. The amino group provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups to modulate pharmacological properties.

Scaffold for Bioactive Compounds

Aniline derivatives are present in numerous drug candidates due to their ability to interact with biological targets.[1] Research on other substituted anilines has demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[6][7] For example, derivatives of N-ethyl-2,4-dimethylaniline, a closely related compound, have shown potential as antimicrobial agents and can interact with enzymes like cytochrome P450, suggesting a role in modulating drug metabolism.[6]

Experimental Workflows and Logical Relationships

To facilitate research involving this compound, the following diagrams illustrate a typical experimental workflow for its synthesis and biological evaluation, as well as a logical relationship diagram outlining key considerations in its development as a potential drug scaffold.

G General Synthesis and Characterization Workflow A Starting Material (e.g., 1-Ethyl-2,4-dimethylbenzene) B Nitration A->B HNO₃/H₂SO₄ C Nitro-intermediate B->C D Reduction C->D Reducing Agent E 5-Ethyl-2,4-dimethylaniline (Free Base) D->E F Purification (Distillation/Chromatography) E->F G Salt Formation (HCl) F->G H 5-Ethyl-2,4-dimethylaniline Hydrochloride G->H I Characterization (NMR, IR, MS) H->I

Caption: A generalized workflow for the synthesis and characterization of this compound.

G Logical Relationships in Drug Discovery cluster_0 Chemical Synthesis & Modification cluster_1 Biological Evaluation cluster_2 Pharmacokinetic Profiling A 5-Ethyl-2,4-dimethylaniline Hydrochloride B Derivative Synthesis A->B Scaffold C In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) B->C Test Compounds F ADME/Tox Assessment B->F D Mechanism of Action Studies C->D Active Hits E In Vivo Studies D->E Promising Candidates E->F

References

Theoretical Properties of Substituted Aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of substituted aniline derivatives, molecules of significant interest in medicinal chemistry and materials science. Aniline and its derivatives are foundational scaffolds in the design of a wide array of therapeutic agents.[1] Understanding their theoretical properties is paramount for predicting their chemical behavior, reactivity, and biological activity, thereby accelerating the drug discovery and development process. This guide summarizes key quantitative data, details common experimental and computational protocols for property determination, and visualizes relevant biological pathways.

Electronic and Physicochemical Properties of Substituted Anilines

The electronic properties of aniline derivatives are highly tunable through the modification of substituents on the phenyl ring. These modifications significantly influence the molecule's reactivity, basicity, and potential as a drug candidate. Electron-donating groups (EDGs) generally increase the electron density on the aromatic ring and the amino group, while electron-withdrawing groups (EWGs) decrease it.[2]

Hammett Constants and pKa Values

The electronic effect of a substituent can be quantified by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These electronic effects directly impact the basicity of the aniline nitrogen, which is represented by the pKa of its conjugate acid. A lower pKa value corresponds to a weaker base. The relationship between Hammett constants and pKa values for a series of substituted anilines is well-established.[3]

Substituent (Position)Hammett Constant (σ)[1]Experimental pKa[3][4]
H0.004.58
m-CH3-0.074.69
p-CH3-0.175.12
o-CH3-4.39
m-OCH30.124.20
p-OCH3-0.275.34
m-Cl0.373.34
p-Cl0.233.98
o-Cl-2.64
m-NO20.712.50
p-NO20.781.02
o-NO2--0.29
m-CN0.562.76
p-CN0.661.74

Caption: Table of Hammett constants and experimental pKa values for various substituted anilines.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Generally, electron-donating groups increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy level, making it a better electron acceptor.[5]

Substituent (Position)HOMO (eV)LUMO (eV)
H-5.460.64
p-CH3-5.250.71
p-OCH3-5.080.75
p-F-5.470.51
p-Cl-5.600.36
p-Br-5.620.31
p-CN-5.99-0.52
p-NO2-6.25-0.89

Data obtained from computational studies.

Caption: Calculated HOMO and LUMO energy levels for para-substituted anilines.

Experimental and Computational Protocols

The theoretical properties of substituted aniline derivatives are determined through a combination of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[6]

Step-by-Step DFT Calculation Workflow:

  • Molecule Building and Geometry Optimization:

    • The 3D structure of the substituted aniline derivative is built using molecular modeling software.

    • An initial geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting structure.

    • A full geometry optimization is then carried out using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[7] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

  • Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to determine electronic properties like HOMO and LUMO energies, molecular orbital shapes, and the molecular electrostatic potential.

    • For pKa calculations, the Gibbs free energy of the neutral aniline and its protonated form are calculated, often in a simulated aqueous environment using a continuum solvation model.[8]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Mol_Structure Molecular Structure Geo_Opt Geometry Optimization Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Prop_Calc Property Calculation Freq_Calc->Prop_Calc Properties Theoretical Properties (HOMO, LUMO, pKa, etc.) Prop_Calc->Properties

Caption: A typical workflow for DFT calculations of aniline derivatives.

Experimental Protocol: Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity

Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is often experimentally determined using reversed-phase chromatography.[9] RP-TLC is a simple and rapid method for this purpose.

Step-by-Step RP-TLC Protocol:

  • Plate Preparation: A non-polar stationary phase is used. Commercially available RP-TLC plates (e.g., C18-modified silica gel) can be used, or a normal-phase TLC plate can be rendered non-polar by impregnation with a non-polar substance like paraffin oil dissolved in a volatile solvent.[10][11]

  • Sample Application: The substituted aniline derivatives are dissolved in a suitable solvent and spotted onto the baseline of the RP-TLC plate.

  • Chromatographic Development: The plate is placed in a chromatography chamber containing a polar mobile phase, typically a mixture of an organic solvent (e.g., methanol, acetone) and water or a buffer. The chamber should be saturated with the mobile phase vapor.[12]

  • Visualization and Rf Determination: After the solvent front has moved a sufficient distance, the plate is removed, and the positions of the spots are visualized (e.g., under UV light). The retention factor (Rf) for each compound is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • RM and log P Determination: The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1). By running the chromatography with varying concentrations of the organic modifier in the mobile phase, a linear relationship between RM and the concentration can be established. The RM0 value, obtained by extrapolating to 0% organic modifier, is linearly correlated with the logarithm of the partition coefficient (log P), a common measure of lipophilicity.[9]

RPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Data Analysis Plate_Prep Plate Preparation (RP-18) Sample_App Sample Application Plate_Prep->Sample_App Development Chromatographic Development Sample_App->Development Visualization Visualization (UV light) Development->Visualization Rf_Calc Rf Calculation Visualization->Rf_Calc RM_logP RM and log P Determination Rf_Calc->RM_logP

Caption: Workflow for determining lipophilicity using RP-TLC.

Substituted Aniline Derivatives in Drug Development and Signaling Pathways

The versatile structure of the aniline scaffold has led to its incorporation into numerous drugs targeting a variety of diseases. Many of these drugs function by inhibiting key signaling pathways implicated in pathogenesis.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for cytokines and growth factors, playing a key role in immunity and cell proliferation.[13] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

Nilotinib , an aniline derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14] While its primary target is the BCR-ABL oncoprotein, it has also been shown to inhibit the JAK2/STAT5 signaling pathway, which is crucial for the survival of CML stem cells.[13][15] By inhibiting JAK2, nilotinib prevents the phosphorylation and activation of STAT5, thereby reducing the transcription of genes that promote leukemic cell proliferation and survival.[5][16]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK2 Receptor->JAK activates STAT STAT5 JAK->STAT phosphorylates STAT_P p-STAT5 STAT->STAT_P Dimer STAT5 Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Nilotinib Nilotinib Nilotinib->JAK inhibits MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Anilinoquinoline 4-Anilino-3-cyano- 6,7-dialkoxyquinoline Anilinoquinoline->MEK inhibits PI3K_AKT_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits PA Pegaharoline A PA->PI3K inhibits PA->AKT inhibits PA->mTOR inhibits

References

An In-depth Technical Guide to the Hazards and Handling Precautions for 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicity data for 5-Ethyl-2,4-dimethylaniline hydrochloride is limited. The following guide is based on information available for structurally similar aromatic amines, particularly dimethylaniline derivatives. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

Section 1: Chemical and Physical Properties

PropertyThis compound5-Ethyl-2,4-dimethylaniline (Free Base)2,4-Dimethylaniline (Analog)
CAS Number 1244949-51-6[1][2]859783-60-195-68-1
Molecular Formula C₁₀H₁₆ClN[1][2]C₁₀H₁₅NC₈H₁₁N
Molecular Weight 185.70 g/mol [1][3]149.23 g/mol 121.18 g/mol [4]
Appearance Not availableNot availableClear to yellow or dark brown liquid[4]
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Density Not availableNot available0.956 g/cm³ at 25°C
LogP 3.83[1]Not availableNot available

Section 2: Hazard Identification and Classification

Based on data for analogous dimethylanilines, this compound is anticipated to be a hazardous substance. The GHS classifications for similar compounds are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[5]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin[5]
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled[5]
Skin Corrosion/IrritationCategory 1 or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[5]
CarcinogenicityCategory 2H351: Suspected of causing cancer[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]
Hazardous to the Aquatic Environment, AcuteCategory 2 or 3H401: Toxic to aquatic life or H402: Harmful to aquatic life[5]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[5]

Primary Hazards:

  • Acute Toxicity: Toxic or harmful if swallowed, inhaled, or in contact with skin.[5]

  • Carcinogenicity: Suspected of causing cancer.[5] Aromatic amines are a class of chemicals known for their carcinogenic potential.[6][7]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[5]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5]

Section 3: Handling and Storage Precautions

Due to the suspected high toxicity and carcinogenicity, stringent handling precautions must be implemented.

Engineering Controls:

  • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., Silver Shield®/4H® are recommended for dimethylaniline).[9]

  • Eye Protection: Use chemical safety goggles and a face shield.[9]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For significant handling, a disposable suit may be appropriate.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

General Hygiene:

  • Wash hands thoroughly after handling, even if gloves are worn.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

  • The storage area should be clearly marked with appropriate hazard warnings.

G cluster_0 Risk Assessment & Planning cluster_1 Handling Procedure cluster_2 Emergency Response cluster_3 Waste Disposal a Review SDS of Analogs b Develop Standard Operating Procedure (SOP) a->b c Identify Required PPE & Engineering Controls b->c i Spill Cleanup Protocol b->i j First Aid Measures b->j k Emergency Contact Information b->k d Don Appropriate PPE c->d e Work in Chemical Fume Hood d->e f Weigh/Transfer Compound e->f g Clean Work Area & Equipment f->g h Doff PPE Correctly g->h l Segregate Hazardous Waste h->l m Label Waste Container l->m n Dispose via Approved Channels m->n

Caption: Logical workflow for handling carcinogenic aromatic amines.

Section 4: First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Section 5: Fire and Explosion Hazard

While data for the hydrochloride salt is unavailable, related compounds are combustible liquids.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[8]

  • Firefighting Precautions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Containment and Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[8] Dispose of as hazardous waste.

Section 7: Experimental Protocols

This is a generalized protocol for assessing the cytotoxic effects of a compound on a cell line and should be optimized for specific cell types and experimental conditions.[11][12]

  • Cell Seeding:

    • Culture cells in appropriate media and conditions.

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Culture & Seed Cells in 96-well Plate b Prepare Serial Dilutions of Test Compound a->b c Treat Cells with Compound (24-72h) b->c d Include Vehicle & Untreated Controls c->d e Add MTT Reagent (2-4h Incubation) d->e f Solubilize Formazan Crystals e->f g Measure Absorbance at 570 nm f->g h Calculate % Cell Viability g->h i Plot Dose-Response Curve h->i j Determine IC50 Value i->j

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

Section 8: Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Dispose of in accordance with local, state, and federal regulations.[9]

  • Do not dispose of down the drain or in general waste.[9]

  • Consult with your institution's environmental health and safety office for specific disposal guidelines.

References

Methodological & Application

Application Notes and Protocols for 5-Ethyl-2,4-dimethylaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride (CAS No. 1244949-51-6) is a substituted aniline derivative with potential applications as a versatile building block in organic synthesis.[1][2][3] While specific documented applications in the scientific literature are limited, its structural features—a primary aromatic amine with alkyl substitutions on the ring—suggest its utility in the synthesis of a variety of target molecules. The free base, 5-ethyl-2,4-dimethylaniline (CAS No. 859783-60-1), is noted as an intermediate in the production of agrochemicals and dyes.[4][5] This document provides detailed application notes and hypothetical protocols for the use of this compound in several key organic transformations, based on established methodologies for analogous substituted anilines.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1244949-51-6[1]

  • Molecular Formula: C₁₀H₁₆ClN[1]

  • Molecular Weight: 185.70 g/mol [1]

Caption: Chemical structure of this compound.

General Preparation of the Free Aniline

The hydrochloride salt is generally stable and easy to handle. For most organic reactions, it is necessary to convert it to the free aniline base.

free_base_workflow start 5-Ethyl-2,4-dimethylaniline Hydrochloride dissolve Dissolve in Water start->dissolve basify Add Aqueous Base (e.g., NaOH, Na2CO3) dissolve->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product 5-Ethyl-2,4-dimethylaniline (Free Base) concentrate->product

Caption: Workflow for the preparation of the free aniline base.

Application Note 1: Synthesis of N-Alkylated Anilines

Substituted N-alkylanilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. 5-Ethyl-2,4-dimethylaniline can be N-alkylated to produce secondary or tertiary amines. Reductive amination offers a one-pot procedure for this transformation.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the mono-N-alkylation of 5-Ethyl-2,4-dimethylaniline using an aldehyde and a palladium catalyst with ammonium formate as a hydrogen donor.[6]

Caption: General scheme for N-alkylation.

Materials and Equipment:

  • 5-Ethyl-2,4-dimethylaniline (prepared from the hydrochloride salt)

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 10% Pd/C (0.1 eq) in 2-propanol (10 volumes).

  • Add a solution of ammonium formate (5 eq) in water (1 volume). Stir the mixture for 5 minutes to activate the catalyst.

  • To this mixture, add 5-Ethyl-2,4-dimethylaniline (1.0 eq) followed by the aldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with 2-propanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Starting Aniline DerivativeAldehydeProductYield (%)Reference
AnilineButyraldehydeN-Butylaniline98[6]
4-MethoxyanilineButyraldehydeN-Butyl-4-methoxyaniline98[6]
2,6-DiethylanilineAcetaldehydeN-Ethyl-2,6-diethylaniline95[7]

Table 1: Representative yields for the reductive amination of various aniline derivatives.

Application Note 2: Sandmeyer Reaction for Functional Group Interconversion

The Sandmeyer reaction is a powerful tool for converting a primary aromatic amine into a variety of other functional groups via a diazonium salt intermediate. This allows for the synthesis of aryl halides, cyanides, and other derivatives that can serve as precursors for further synthetic elaborations.

Experimental Protocol: Synthesis of 1-Bromo-5-ethyl-2,4-dimethylbenzene

This protocol describes a one-pot, metal-free Sandmeyer-type bromination of an aniline.[8]

sandmeyer Sandmeyer-Type Bromination reactant 5-Ethyl-2,4-dimethylaniline arrow1 1. t-BuONO reactant->arrow1 intermediate Diazonium Salt Intermediate arrow1->intermediate arrow2 2. CBrCl3 intermediate->arrow2 product 1-Bromo-5-ethyl-2,4-dimethylbenzene arrow2->product

Caption: General scheme for a Sandmeyer-type bromination.

Materials and Equipment:

  • 5-Ethyl-2,4-dimethylaniline

  • tert-Butyl nitrite (t-BuONO)

  • Bromotrichloromethane (CBrCl₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 5-Ethyl-2,4-dimethylaniline (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add tert-butyl nitrite (1.2 eq) dropwise to the cooled solution.

  • After stirring for 15 minutes, add bromotrichloromethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Starting AnilineHalogen SourceProductYield (%)Reference
4-ToluidineCBrCl₃4-Bromotoluene85[8]
4-AnisidineCH₂I₂4-Iodoanisole92[8]
AnilineNBSBromobenzene83 (GC)[9]

Table 2: Representative yields for Sandmeyer-type reactions of various anilines.

Application Note 3: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] 5-Ethyl-2,4-dimethylaniline can be coupled with various aryl or heteroaryl halides to synthesize complex diarylamines, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Coupling with an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Ethyl-2,4-dimethylaniline with an aryl bromide.[11]

buchwald_hartwig Buchwald-Hartwig Amination reactant1 5-Ethyl-2,4-dimethylaniline plus + reactant2 Ar-Br arrow Pd catalyst, Ligand Base, Toluene, Heat product N-Aryl-5-ethyl-2,4-dimethylaniline

Caption: General scheme for Buchwald-Hartwig amination.

Materials and Equipment:

  • 5-Ethyl-2,4-dimethylaniline

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 eq), 5-Ethyl-2,4-dimethylaniline (1.2 eq), the base (1.4 eq), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter through a plug of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

AnilineAryl HalideCatalyst/LigandBaseYield (%)Reference
Aniline4-BromotoluenePd(OAc)₂/BINAPNaOtBu98[12]
4-Methoxyaniline1-Bromo-4-tert-butylbenzenePd(OAc)₂/P(t-Bu)₃K₃PO₄95[10]
Aniline2-BromopyridinePd₂(dba)₃/XantphosCs₂CO₃92[12]

Table 3: Representative yields for Buchwald-Hartwig amination reactions.

Potential Synthetic Pathways

The following diagram illustrates the potential of this compound as a starting material for the synthesis of a variety of compound classes.

synthetic_pathways start 5-Ethyl-2,4-dimethylaniline Hydrochloride free_base 5-Ethyl-2,4-dimethylaniline start->free_base n_alkylation N-Alkylation free_base->n_alkylation sandmeyer Sandmeyer Reaction free_base->sandmeyer buchwald Buchwald-Hartwig Amination free_base->buchwald acylation Acylation free_base->acylation secondary_amines Secondary/Tertiary Amines n_alkylation->secondary_amines aryl_halides Aryl Halides/Nitriles sandmeyer->aryl_halides diaryl_amines Diaryl/Alkylaryl Amines buchwald->diaryl_amines amides Amides acylation->amides

Caption: Potential synthetic transformations of 5-Ethyl-2,4-dimethylaniline.

Conclusion

This compound is a promising, yet underutilized, building block in organic synthesis. Its structure is amenable to a wide range of transformations that are fundamental to the construction of complex organic molecules. The protocols provided herein, based on well-established reactions of analogous anilines, offer a starting point for researchers to explore the synthetic utility of this compound. As with any new substrate, optimization of reaction conditions will be necessary to achieve the desired outcomes. The potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and materials make this compound a valuable compound for further investigation.

References

Application Notes: 5-Ethyl-2,4-dimethylaniline Hydrochloride as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an ethyl group and two methyl groups on the aniline ring, allows for the creation of molecules with tailored steric and electronic properties. This is particularly valuable in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] The aniline moiety is a common pharmacophore in many approved kinase inhibitors, where it often forms a key interaction with the hinge region of the kinase ATP-binding site.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative anilino-quinazoline-based kinase inhibitor.

Core Application: Synthesis of Anilino-Quinazoline Kinase Inhibitors

Anilino-quinazolines are a well-established class of kinase inhibitors, with several approved drugs such as gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The general structure consists of a quinazoline core substituted at the 4-position with an aniline group. The substituents on the aniline ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.

The use of this compound as the aniline building block can lead to novel kinase inhibitors with potentially improved properties. The ethyl and methyl groups can provide favorable hydrophobic interactions within the ATP-binding pocket of the target kinase and influence the overall conformation of the molecule.

General Synthetic Workflow

The synthesis of anilino-quinazoline inhibitors from this compound typically follows a nucleophilic aromatic substitution (SNA_r_) reaction with a 4-chloroquinazoline intermediate. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product 5-Ethyl-2,4-dimethylaniline_HCl 5-Ethyl-2,4-dimethylaniline hydrochloride Reaction Nucleophilic Aromatic Substitution (SNAr) 5-Ethyl-2,4-dimethylaniline_HCl->Reaction 4-Chloroquinazoline Substituted 4-Chloroquinazoline 4-Chloroquinazoline->Reaction Anilino_quinazoline N-(5-ethyl-2,4-dimethylphenyl)quinazolin-4-amine (Target Kinase Inhibitor) Reaction->Anilino_quinazoline

Caption: General workflow for the synthesis of anilino-quinazoline kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(5-ethyl-2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes a representative synthesis of a hypothetical anilino-quinazoline kinase inhibitor using this compound and 4-chloro-6,7-dimethoxyquinazoline.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol (or other suitable solvent like n-butanol or DMF)

  • Triethylamine (or other non-nucleophilic base)

  • Hydrochloric acid (for salt formation, optional)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free aniline.

  • Add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold isopropanol. This may yield the hydrochloride salt of the product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(5-ethyl-2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.

  • (Optional) To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical reaction parameters and outcomes for the synthesis described above. Actual results may vary.

ParameterValue
Starting Material 1 This compound
Starting Material 2 4-Chloro-6,7-dimethoxyquinazoline
Solvent Isopropanol
Base Triethylamine
Reaction Temperature Reflux (~82°C)
Reaction Time 6 hours
Yield (hypothetical) 75%
Appearance (hypothetical) White to off-white solid

Signaling Pathway Context: EGFR Inhibition

Many anilino-quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates the general EGFR signaling pathway and the point of inhibition by anilino-quinazoline derivatives.

G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Anilino_quinazoline Anilino-quinazoline Inhibitor Anilino_quinazoline->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization P Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response

Caption: Simplified EGFR signaling pathway and inhibition by anilino-quinazolines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those based on the anilino-quinazoline scaffold. The provided protocols and background information serve as a guide for researchers in medicinal chemistry and drug discovery to explore the potential of this compound in developing new targeted therapies. The specific substitution pattern of this aniline derivative offers opportunities for fine-tuning the pharmacological properties of the resulting inhibitors.

References

Application Notes and Protocols: Electrophilic Reactions of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 5-Ethyl-2,4-dimethylaniline hydrochloride with various electrophiles. This compound, a substituted aniline, is a versatile building block in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates. The electron-donating nature of the amino and alkyl groups makes the aromatic ring highly susceptible to electrophilic attack, primarily at the ortho and para positions relative to the amino group.

Due to the hydrochloride form, the aniline is protonated, which deactivates the ring towards electrophilic substitution. Therefore, in most applications, the free base, 5-Ethyl-2,4-dimethylaniline, is generated in situ or used directly. The protocols provided below are based on established methodologies for structurally similar anilines and can be adapted for 5-Ethyl-2,4-dimethylaniline.

Halogenation: Bromination

Bromination of 5-Ethyl-2,4-dimethylaniline is expected to occur at the position ortho to the amino group, as the para position is blocked.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of 2,4-dimethylaniline.[1]

Workflow:

Bromination_Workflow sub 5-Ethyl-2,4-dimethylaniline reagents N-Bromosuccinimide (NBS) Ammonium Acetate Acetonitrile sub->reagents 1. Add reaction Stir at Room Temperature (90 min) reagents->reaction 2. React workup Solvent Removal DCM/Water Extraction Washing & Drying reaction->workup 3. Process product 6-Bromo-5-ethyl-2,4-dimethylaniline workup->product 4. Isolate

Caption: Workflow for the bromination of 5-Ethyl-2,4-dimethylaniline.

Materials:

  • 5-Ethyl-2,4-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate

  • Acetonitrile

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate or Sodium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethyl-2,4-dimethylaniline (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of ammonium acetate.

  • Stir the reaction mixture at room temperature for approximately 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the resulting residue, add dichloromethane and deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-Bromo-5-ethyl-2,4-dimethylaniline.

  • The crude product can be further purified by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValueReference
Yield>90% (based on similar reactions)[2]
Purity>95% after chromatographyAdapted Protocol

Nitration

Nitration of substituted anilines can be complex due to the strong activating nature of the amino group and its susceptibility to oxidation. The reaction of 2,4-dimethylaniline with nitric and sulfuric acid yields the 5-nitro derivative, albeit with some dinitro by-product formation.[3] A similar outcome is expected for 5-Ethyl-2,4-dimethylaniline.

Experimental Protocol: Nitration in a Mixed Acid System

This protocol is adapted from the nitration of 2,4-dimethylaniline.[3]

Reaction Pathway:

Nitration_Pathway start 5-Ethyl-2,4-dimethylaniline (in conc. HCl) reagents HNO3 / H2SO4 start->reagents Add dropwise at <15°C intermediate Nitronium Ion Attack start->intermediate Electrophilic Aromatic Substitution product 6-Nitro-5-ethyl-2,4-dimethylaniline intermediate->product

Caption: Electrophilic nitration of 5-Ethyl-2,4-dimethylaniline.

Materials:

  • 5-Ethyl-2,4-dimethylaniline

  • Concentrated Hydrochloric Acid

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Ethanol/Water mixture for recrystallization

Procedure:

  • In a flask, dissolve 5-Ethyl-2,4-dimethylaniline (1 equivalent) in concentrated hydrochloric acid, ensuring the temperature is maintained below 15°C with an ice bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise over 3 hours, keeping the internal temperature below 15°C.

  • After the addition of nitric acid, add concentrated sulfuric acid (10 equivalents) while maintaining the low temperature.

  • Continue stirring the reaction mixture at 15°C for an additional hour.

  • Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring and allow it to stir for 30 minutes.

  • Filter the resulting precipitate.

  • Neutralize the filter cake with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Quantitative Data (Based on 2,4-dimethylaniline):

ParameterValueReference
Yield~70% (may contain dinitro by-products)[3]
Melting PointProduct specific-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, such as 5-Ethyl-2,4-dimethylaniline, to produce the corresponding aldehyde. The reaction proceeds via an electrophilic iminium ion, known as the Vilsmeier reagent.[4][5][6][7][8]

Experimental Protocol: Formylation with POCl₃/DMF

This is a general procedure for the Vilsmeier-Haack reaction.[5]

Workflow:

Vilsmeier_Workflow start 5-Ethyl-2,4-dimethylaniline in DMF reagent (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) start->reagent 1. Add at 0°C reaction Stir at 0°C to RT reagent->reaction 2. React hydrolysis Aqueous NaOAc Workup reaction->hydrolysis 3. Hydrolyze extraction Et2O Extraction Washing & Drying hydrolysis->extraction 4. Extract product 6-Formyl-5-ethyl-2,4-dimethylaniline extraction->product 5. Isolate

Caption: Vilsmeier-Haack formylation workflow.

Materials:

  • 5-Ethyl-2,4-dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) or Phosphorus Oxychloride (POCl₃)

  • Sodium Acetate (NaOAc)

  • Diethyl Ether (Et₂O)

  • Brine

  • Sodium Sulfate (anhydrous)

Procedure:

  • Dissolve 5-Ethyl-2,4-dimethylaniline (1 equivalent) in DMF in a flask and cool to 0°C in an ice bath.

  • Slowly add the Vilsmeier reagent (1.5 equivalents). If generating the reagent in situ, slowly add POCl₃ (1.5 equivalents) to the cooled DMF solution of the aniline.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring by TLC.

  • Cool the reaction mixture back to 0°C and add a solution of sodium acetate (5.6 equivalents) in water. Stir for 10 minutes.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the aldehyde product.

Quantitative Data (General):

ParameterValueReference
YieldTypically good to excellent (e.g., ~77%)[5]
Purity>95% after chromatographyAdapted Protocol

Azo Coupling Reaction

Azo coupling involves the reaction of a diazonium salt with an activated aromatic compound. 5-Ethyl-2,4-dimethylaniline is a suitable coupling partner for this reaction, which is widely used in the synthesis of azo dyes.

Experimental Protocol: Azo Coupling with a Diazonium Salt

This is a general protocol for azo coupling reactions.[9]

Reaction Pathway:

Azo_Coupling_Pathway diazonium Ar-N2+ Cl- (Diazonium Salt) coupling Azo Coupling (pH control) diazonium->coupling aniline 5-Ethyl-2,4-dimethylaniline aniline->coupling product Arylazo-5-ethyl-2,4-dimethylaniline coupling->product

Caption: General pathway for azo coupling.

Materials:

  • An aromatic amine for diazotization (e.g., aniline, substituted aniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid

  • 5-Ethyl-2,4-dimethylaniline

  • Ethanol

  • Pyridine or Sodium Acetate (for pH adjustment)

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve the aromatic amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature between 0-5°C.

    • Stir for an additional 15-30 minutes at this temperature to ensure complete diazotization.

  • Azo Coupling:

    • In a separate flask, dissolve 5-Ethyl-2,4-dimethylaniline (1 equivalent) in ethanol.

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to be slightly acidic to neutral (pH 5-7) by adding pyridine or a saturated solution of sodium acetate to facilitate the coupling reaction.

    • A colored precipitate of the azo dye should form.

    • Continue stirring in the ice bath for 1-2 hours.

  • Work-up:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ParameterValue
YieldGenerally high
Product ColorVaries depending on the diazonium salt used

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The hydrochloride salt of 5-Ethyl-2,4-dimethylaniline may need to be neutralized to the free base before use in some of these reactions for optimal reactivity. Reaction conditions may require optimization for this specific substrate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 5-Ethyl-2,4-dimethylaniline hydrochloride. The method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity for the target analyte and its potential impurities. This protocol is suitable for quality control and purity assessment in research and drug development settings.

Introduction

This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final products. HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis.[2][3] This document provides a detailed protocol for the purity analysis of this compound by HPLC.

Experimental Protocol

Chromatographic Conditions

A summary of the HPLC instrumental parameters is provided in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 35 minutes
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 methanol/water mixture.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the 50:50 methanol/water mixture to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak is ≤ 2.0.

  • Theoretical plates for the this compound peak are ≥ 2000.

  • Relative Standard Deviation (RSD) for the peak area of five replicate injections is ≤ 2.0%.

Analytical Procedure
  • Inject the blank (50:50 methanol/water) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

  • Identify the peaks of interest by comparing the retention times with the standard.

  • Calculate the purity of the sample by the area normalization method.

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities.

Peak NameRetention Time (min)Relative Retention Time (RRT)
2,4-Dimethylaniline (Impurity A)~ 8.5~ 0.57
5-Ethyl-2,4-dimethylaniline~ 15.01.00
N-Ethyl-2,4-dimethylaniline (Impurity B)~ 16.2~ 1.08
Isomeric Impurity (e.g., 3-Ethyl-2,4-dimethylaniline)~ 14.5~ 0.97

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start prep_standard Prepare Standard Solution (0.1 mg/mL) start->prep_standard prep_sample Prepare Sample Solution (0.1 mg/mL) start->prep_sample prep_mobile_phase Prepare Mobile Phases A and B start->prep_mobile_phase system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile_phase->system_suitability inject_blank Inject Blank system_suitability->inject_blank If passes inject_standard Inject Standard Solution inject_blank->inject_standard inject_standard->inject_sample peak_identification Identify Peaks by Retention Time inject_sample->peak_identification purity_calculation Calculate Purity by Area Normalization peak_identification->purity_calculation end_node End purity_calculation->end_node

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the purity analysis of this compound. The method is selective for the main component and its potential process-related impurities, providing accurate and reproducible results. This protocol can be readily implemented in quality control laboratories for routine analysis and in research settings for the characterization of newly synthesized batches.

References

Application Note: GC-MS Analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 5-Ethyl-2,4-dimethylaniline hydrochloride and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Ethyl-2,4-dimethylaniline is an aromatic amine used as an intermediate in the synthesis of agrochemicals and dyes.[1] The accurate identification and quantification of this compound and its related impurities are crucial for quality control and safety assessment. This document outlines the sample preparation, GC-MS parameters, and data analysis workflow. It also includes predicted mass spectral data for the target analyte and potential byproducts based on known fragmentation patterns of similar aromatic amines.

Introduction

Aromatic amines are a class of compounds widely used in various industrial syntheses. 5-Ethyl-2,4-dimethylaniline, a substituted aniline, serves as a key building block in the manufacturing of specialized chemicals. Monitoring the purity of this compound and identifying reaction byproducts is essential to ensure the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of aniline derivatives.[2] This application note details a robust GC-MS method for the qualitative and quantitative analysis of this compound reaction mixtures.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As the target analyte is a hydrochloride salt, a neutralization and extraction step is required.

Materials:

  • This compound sample

  • Sodium hydroxide (NaOH) solution, 1 M

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., 2,4,6-trimethylaniline at 100 µg/mL in DCM)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh approximately 10 mg of the this compound reaction product into a 15 mL glass vial.

  • Add 5 mL of deionized water and vortex to dissolve the sample.

  • Add 1 mL of 1 M NaOH solution to neutralize the hydrochloride and liberate the free amine. The pH should be confirmed to be >10.

  • Add 1 mL of the Internal Standard solution.

  • Add 5 mL of dichloromethane to the vial.

  • Cap the vial and vortex vigorously for 2 minutes to extract the amine into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[3][4]

GC Parameters:

  • Inlet: Splitless mode

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Total Run Time: 27 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 4 minutes

Data Presentation

The following tables summarize the expected quantitative data for 5-Ethyl-2,4-dimethylaniline and its potential reaction products. Retention times are estimated based on the boiling points and polarities of the compounds and their behavior on a DB-5ms column. Mass spectral data is predicted based on common fragmentation patterns of aromatic amines, such as the loss of alkyl groups and HCN.[5]

Table 1: Expected Retention Times and Key Mass Fragments of Analyte and Potential Impurities.

Compound NameExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
2,4-Dimethylaniline (Precursor)9.5 - 10.5121.18121 , 106, 77
5-Ethyl-2,4-dimethylaniline 11.0 - 12.0 149.23 149 , 134, 106, 77
3-Ethyl-2,4-dimethylaniline (Isomer)11.2 - 12.2149.23149, 134, 106, 77
6-Ethyl-2,4-dimethylaniline (Isomer)11.5 - 12.5149.23149, 134, 106, 77
N-Acetyl-2,4-dimethylaniline13.0 - 14.0163.22163, 121, 106
5-Ethyl-2,4-dimethyl-N-acetylaniline14.5 - 15.5191.27191, 149, 134
5-Nitro-2,4-dimethylaniline (Intermediate)15.0 - 16.0166.18166, 136, 120

Note: The bolded entries represent the target analyte. Retention times are estimates and should be confirmed with standards.

Table 2: Predicted Mass Spectral Data for 5-Ethyl-2,4-dimethylaniline (EI, 70 eV).

m/zPredicted Relative Abundance (%)Proposed Fragment
14985[M]⁺
134100[M - CH₃]⁺
10640[M - C₂H₅ - H]⁺ or [M - C₃H₇]⁺
7725[C₆H₅]⁺

Mandatory Visualizations

Synthesis and Impurity Profile

The synthesis of 5-Ethyl-2,4-dimethylaniline likely involves multiple steps, starting from 2,4-dimethylaniline. The following diagram illustrates a potential synthetic pathway and the origin of possible impurities that should be targeted in the GC-MS analysis. A plausible route involves Friedel-Crafts acylation followed by reduction, or nitration followed by reduction and subsequent alkylation. The diagram below outlines a hypothetical pathway leading to the target compound and potential byproducts.

G Potential Synthesis and Impurity Pathway A 2,4-Dimethylaniline (Starting Material) B Reaction Step 1 (e.g., Nitration) A->B Reagents C 5-Nitro-2,4-dimethylaniline (Intermediate) B->C D Isomeric Nitro-Anilines (Byproduct) B->D E Reaction Step 2 (e.g., Reduction) C->E Reagents K Unreacted Intermediates (Impurity) C->K F 5-Amino-2,4-dimethylaniline (Intermediate) E->F G Reaction Step 3 (e.g., Ethylation) F->G Reagents F->K H 5-Ethyl-2,4-dimethylaniline (Final Product) G->H I Isomeric Ethyl-Anilines (Byproduct) G->I J Over-Alkylated Products (Byproduct) G->J L N-Acetylated Impurities (From solvent/reagent) H->L Side Reaction

A potential synthetic pathway and impurity profile.
GC-MS Analysis Workflow

The overall workflow for the GC-MS analysis of this compound reaction products is depicted in the following diagram.

workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve neutralize Neutralize with NaOH dissolve->neutralize extract Extract with DCM & IS neutralize->extract dry Dry with Na2SO4 extract->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Peak Integration detect->integrate identify Library Search & Mass Spectral Interpretation integrate->identify quantify Quantification using IS identify->quantify report Generate Report quantify->report

Workflow for GC-MS analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound reaction products. The protocol for sample preparation is straightforward, and the GC-MS conditions are optimized for the separation and identification of the target analyte and its potential impurities. By following this guide, researchers, scientists, and drug development professionals can effectively monitor the quality and purity of 5-Ethyl-2,4-dimethylaniline and its derivatives. The provided data and diagrams serve as a valuable reference for method development and data interpretation.

References

Application Notes and Protocols for Dye Synthesis Using 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Ethyl-2,4-dimethylaniline hydrochloride as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants widely used in various industries, including textiles, printing, and biomedical applications. The protocols provided herein are generalized procedures based on established methods for azo dye synthesis and may require optimization for specific target molecules.

Introduction

This compound is an aromatic amine that can serve as a precursor to a diazonium salt. This diazonium salt is an electrophile that can react with electron-rich coupling components, such as phenols, naphthols, and other aromatic amines, through an electrophilic aromatic substitution reaction known as azo coupling.[1] The resulting azo compounds contain the characteristic azo group (-N=N-) which acts as a chromophore, imparting color to the molecule. The final color and properties of the dye are dependent on the chemical nature of both the diazo component and the coupling component.

General Principles of Azo Dye Synthesis

The synthesis of azo dyes from this compound involves two primary steps:

  • Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid.[2]

  • Azo Coupling: The reaction of the formed diazonium salt with an electron-rich aromatic compound (the coupling component). The pH of the reaction medium is crucial for the coupling reaction; mildly acidic to neutral conditions are generally preferred.[3]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and desired products. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of 5-Ethyl-2,4-dimethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution. The addition should be slow enough to maintain the temperature of the reaction mixture between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol)

This protocol outlines the coupling of the diazonium salt with a phenol to produce a hydroxyazo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the desired molar equivalent of the phenolic coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.[4]

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • The coupling reaction is often accompanied by the formation of a brightly colored precipitate.[1]

  • Maintain the reaction mixture at a low temperature and continue stirring for 30-60 minutes to ensure complete coupling.

  • The pH of the solution should be maintained in the alkaline range (pH 8-10) by adding a solution of sodium carbonate or sodium hydroxide as needed.

  • Isolate the resulting azo dye by vacuum filtration, wash it with cold water to remove any unreacted salts, and then dry it.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 3: Azo Coupling with an Aromatic Amine (e.g., Aniline)

This protocol details the coupling of the diazonium salt with an aromatic amine to form an aminoazo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Aniline (or other aromatic amine)

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the aromatic amine coupling component (e.g., aniline) in a dilute acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold amine solution with constant stirring.

  • Maintain a slightly acidic to neutral pH (pH 4-7) by adding a saturated solution of sodium acetate.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dye.

Data Presentation

The following table summarizes the type of quantitative data that should be collected and presented for newly synthesized azo dyes. The values provided are hypothetical and serve as an example. Actual data will vary depending on the specific coupling component used.

Dye IDDiazo ComponentCoupling ComponentYield (%)Melting Point (°C)λmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
Dye-1 This compoundPhenol85150-15241025,000
Dye-2 This compound2-Naphthol92188-19048035,000
Dye-3 This compoundAniline78135-13745030,000
Dye-4 This compoundN,N-Dimethylaniline95162-16452045,000

Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesisWorkflow Start Start DiazoComponent 5-Ethyl-2,4-dimethylaniline Hydrochloride Start->DiazoComponent Diazotization Diazotization (NaNO2, HCl, 0-5 °C) DiazoComponent->Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingComponent Coupling Component (e.g., Phenol, Aniline) CouplingComponent->AzoCoupling CrudeDye Crude Azo Dye AzoCoupling->CrudeDye Purification Purification (Filtration, Recrystallization) CrudeDye->Purification PureDye Pure Azo Dye Purification->PureDye Characterization Characterization (Spectroscopy, etc.) PureDye->Characterization End End Characterization->End

Caption: General workflow for the synthesis of azo dyes.

Signaling Pathway for Azo Dye Formation

AzoDyeFormation Amine 5-Ethyl-2,4-dimethylaniline Diazonium Diazonium Ion Amine->Diazonium Diazotization (0-5 °C) NitrousAcid HONO (from NaNO2 + HCl) NitrousAcid->Diazonium AzoDye Azo Dye Diazonium->AzoDye Azo Coupling CouplingAgent Electron-rich Aromatic (e.g., Phenoxide Ion) CouplingAgent->AzoDye

Caption: Chemical pathway of azo dye synthesis.

References

Application Notes and Protocols for the Reductive Amination of 2,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction class is integral to the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The one-pot synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines offers significant advantages in terms of efficiency and atom economy. This application note provides a detailed experimental procedure for the reductive amination of 2,4-dimethylaniline with representative aldehyde and ketone substrates using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Reductive amination proceeds through the initial formation of a hemiaminal intermediate from the reaction of an amine with a carbonyl compound. This intermediate then dehydrates to form an imine or an iminium ion, which is subsequently reduced to the corresponding amine.[1] The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than the starting aldehyde or ketone.[2][3] This selectivity allows for a one-pot procedure where the carbonyl compound, the amine, and the reducing agent are all present in the same reaction vessel.[3]

Reaction Mechanism and Workflow

The general mechanism for the reductive amination of 2,4-dimethylaniline with a carbonyl compound using sodium triacetoxyborohydride is depicted below. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. This is followed by protonation of the hydroxyl group and subsequent elimination of a water molecule to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the final secondary or tertiary amine product.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction carbonyl R(R')C=O (Aldehyde/Ketone) hemiaminal R(R')C(OH)-NH-Ar carbonyl->hemiaminal + amine Ar-NH₂ (2,4-Dimethylaniline) amine->hemiaminal iminium R(R')C=N⁺H-Ar (Iminium Ion) hemiaminal->iminium - H₂O water H₂O iminium_ion R(R')C=N⁺H-Ar product R(R')CH-NH-Ar (Product Amine) iminium_ion->product + [H⁻] reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: General mechanism of reductive amination.

The experimental workflow for a typical one-pot reductive amination using 2,4-dimethylaniline is outlined in the following diagram.

Experimental_Workflow start Start reactants Combine 2,4-dimethylaniline, carbonyl compound, and solvent start->reactants stir Stir at room temperature reactants->stir add_reductant Add Sodium Triacetoxyborohydride stir->add_reductant reaction Monitor reaction progress by TLC/LC-MS add_reductant->reaction workup Quench reaction and perform aqueous work-up reaction->workup extraction Extract with organic solvent workup->extraction dry_concentrate Dry organic layer and concentrate extraction->dry_concentrate purification Purify by column chromatography (if necessary) dry_concentrate->purification end End purification->end

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocols

The following are generalized protocols for the reductive amination of 2,4-dimethylaniline with an aldehyde and a ketone. These protocols are based on established procedures for similar substrates and should be optimized for specific cases.[3]

Protocol 1: Reductive Amination of 2,4-Dimethylaniline with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • 2,4-Dimethylaniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask, add 2,4-dimethylaniline (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 2,4-Dimethylaniline with a Ketone (e.g., Acetone)

Materials:

  • 2,4-Dimethylaniline

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask, add 2,4-dimethylaniline (1.0 eq) and the ketone (1.5-2.0 eq).

  • Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[2]

  • Stir the solution at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with ketones are generally slower than with aldehydes and may require longer reaction times or gentle heating.

  • Follow steps 6-10 from Protocol 1 for the work-up and purification of the product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of 2,4-dimethylaniline with representative carbonyl partners. Please note that yields are highly substrate-dependent and the provided values are illustrative.

Table 1: Reaction of 2,4-Dimethylaniline with Aldehydes

AldehydeAmine:Aldehyde:NaBH(OAc)₃ RatioSolventTime (h)Temperature (°C)Yield (%)
Benzaldehyde1 : 1.1 : 1.3DCE42585-95
Isobutyraldehyde1 : 1.2 : 1.5DCM62580-90
Cyclohexanecarboxaldehyde1 : 1.1 : 1.3DCE32588-96

Table 2: Reaction of 2,4-Dimethylaniline with Ketones

KetoneAmine:Ketone:NaBH(OAc)₃ RatioSolventCatalystTime (h)Temperature (°C)Yield (%)
Acetone1 : 1.5 : 1.5DCEAcetic Acid (0.5 eq)122575-85
Cyclohexanone1 : 1.2 : 1.5DCEAcetic Acid (0.5 eq)182580-90
Acetophenone1 : 1.5 : 2.0DCEAcetic Acid (1.0 eq)244060-75

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it with care and in an inert atmosphere if possible.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with caution.

  • The reaction quench with aqueous bicarbonate can generate gas; perform this step slowly and with adequate venting.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Ethyl-2,4-dimethylaniline Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Ethyl-2,4-dimethylaniline hydrochloride as a key intermediate in the synthesis of novel agrochemicals. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and are intended to serve as a foundational guide for research and development in this area.

Introduction

This compound is an aromatic amine derivative that holds significant promise as a precursor in the synthesis of a variety of agrochemicals, including insecticides, fungicides, and herbicides. Its structural similarity to 2,4-dimethylaniline, a known intermediate in the production of the widely used acaricide and insecticide amitraz, suggests its utility in creating new active ingredients with potentially modified biological activity, selectivity, or environmental profiles. The presence of the ethyl group offers a point of structural variation that can be exploited to develop next-generation crop protection agents.

Application: Synthesis of Formamidine-Based Insecticides/Acaricides

A primary application of this compound is in the synthesis of N-aryl formamidine derivatives, a class of compounds known for their insecticidal and acaricidal properties. These compounds often act as octopamine receptor agonists in arthropods, leading to overexcitation and paralysis.

Hypothetical Signaling Pathway of Formamidine Pesticides

The diagram below illustrates the proposed mode of action of formamidine pesticides, which involves the disruption of octopaminergic signaling in target pests.

Formamidine_Mode_of_Action cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron Formamidine Formamidine Octopamine_Receptor Octopamine Receptor Formamidine->Octopamine_Receptor Binds and activates G_Protein G Octopamine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylate_Cyclase Neuronal_Excitation Increased Neuronal Excitation cAMP->Neuronal_Excitation Leads to Octopamine Octopamine Octopamine->Octopamine_Receptor Normal Ligand Paralysis_Death Paralysis & Death Neuronal_Excitation->Paralysis_Death

Caption: Proposed mode of action for formamidine pesticides.

Experimental Protocols

The following protocols outline the synthesis of a hypothetical N-(5-ethyl-2,4-dimethylphenyl) formamidine insecticide, demonstrating the application of this compound.

This two-step synthesis involves the initial formation of an intermediate, N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine, followed by reaction with N-methylformamide.

Experimental Workflow for N-Aryl Formamidine Synthesis

The following diagram outlines the key steps in the synthesis of the target formamidine insecticide from this compound.

Formamidine_Synthesis_Workflow Start Start: 5-Ethyl-2,4-dimethylaniline Hydrochloride Step1 Step 1: Reaction with Triethyl Orthoformate Start->Step1 Intermediate Intermediate: N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine Step1->Intermediate Step2 Step 2: Reaction with N-methylformamide Intermediate->Step2 Product Final Product: N-(5-ethyl-2,4-dimethylphenyl)-N'-methylformamidine Step2->Product Purification Purification Product->Purification End End Purification->End

Caption: Synthetic workflow for an N-aryl formamidine insecticide.

Protocol 3.1.1: Synthesis of N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine

Materials:

  • This compound

  • Triethyl orthoformate

  • Toluene (anhydrous)

  • Sodium hydroxide (for neutralization of the hydrochloride salt)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • Neutralize this compound with an aqueous solution of sodium hydroxide to obtain the free amine. Extract the free amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the obtained 5-Ethyl-2,4-dimethylaniline (1 equivalent) in anhydrous toluene.

  • Add triethyl orthoformate (0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl orthoformate under reduced pressure using a rotary evaporator to yield the crude N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine. The crude product may be used in the next step without further purification or can be purified by recrystallization.

Protocol 3.1.2: Synthesis of N-(5-ethyl-2,4-dimethylphenyl)-N'-methylformamidine

Materials:

  • N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine (from Protocol 3.1.1)

  • N-methylformamide

  • Toluene (anhydrous)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidine (1 equivalent) and N-methylformamide (1.2 equivalents) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, to facilitate the reaction).

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Wash the mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(5-ethyl-2,4-dimethylphenyl)-N'-methylformamidine.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of the hypothetical formamidine insecticide. These values are based on typical yields and conditions for analogous reactions.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
3.1.1 5-Ethyl-2,4-dimethylanilineTriethyl orthoformateTolueneReflux4-685-95
3.1.2 N,N'-bis(5-ethyl-2,4-dimethylphenyl)formamidineN-methylformamideTolueneReflux3-570-85

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein offer a solid foundation for the development of new formamidine-based insecticides and acaricides. The structural modification introduced by the ethyl group may lead to compounds with improved efficacy, altered pest spectrum, or more favorable toxicological and environmental profiles, warranting further investigation by researchers in the agrochemical industry.

Synthesis of Heterocyclic Compounds from 5-Ethyl-2,4-dimethylaniline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-Ethyl-2,4-dimethylaniline hydrochloride as a key starting material. The following sections outline established synthetic methodologies for constructing quinolines, indoles, benzimidazoles, and phenothiazines, which are pivotal scaffolds in medicinal chemistry and materials science.

Overview and Applications

5-Ethyl-2,4-dimethylaniline is a versatile aromatic amine that serves as a valuable building block for the synthesis of a diverse range of heterocyclic structures. Its substituted phenyl ring allows for the creation of specifically functionalized heterocycles, which are of significant interest in drug discovery and development due to their wide spectrum of biological activities. The hydrochloride salt form ensures stability and ease of handling. This document details several classical and modern synthetic routes to important heterocyclic cores starting from this aniline derivative.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a broad range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents. The following protocols describe common methods for the synthesis of 6-ethyl-5,7-dimethyl-substituted quinolines from 5-Ethyl-2,4-dimethylaniline.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

Experimental Protocol: Skraup Synthesis of 6-Ethyl-5,7-dimethylquinoline

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (30 mL).

  • Addition of Reactants: To the stirred sulfuric acid, add this compound (0.1 mol, 18.57 g) in portions, ensuring the temperature does not exceed 120°C.

  • Add glycerol (0.3 mol, 27.6 g) dropwise, followed by the cautious addition of nitrobenzene (0.12 mol, 14.8 g) as the oxidizing agent.

  • Reaction: Heat the mixture to 140-150°C for 3-4 hours. The reaction is exothermic and may require occasional cooling to maintain the temperature.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large beaker containing ice water (500 mL).

  • Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution while cooling the beaker in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Reactant/ReagentMolar RatioQuantity (for 0.1 mol scale)
5-Ethyl-2,4-dimethylaniline HCl118.57 g
Glycerol327.6 g
Nitrobenzene1.214.8 g
Concentrated Sulfuric Acid-30 mL
Expected Product 6-Ethyl-5,7-dimethylquinoline
Reported Yield Range (General) 40-60%

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile method for quinoline synthesis that utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. This allows for the introduction of a wider variety of substituents on the resulting quinoline ring.

Experimental Protocol: Doebner-von Miller Synthesis of 6-Ethyl-2,5,7-trimethylquinoline

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 5-Ethyl-2,4-dimethylaniline (0.1 mol, 14.92 g, obtained by neutralization of the hydrochloride salt).

  • Addition of Reactants: Add concentrated hydrochloric acid (20 mL) and cool the mixture in an ice bath.

  • Slowly add crotonaldehyde (0.22 mol, 15.4 g) to the stirred mixture.

  • Reaction: After the addition is complete, heat the reaction mixture at 100°C for 6-8 hours.

  • Work-up: Cool the mixture and dilute with water (100 mL). Neutralize with a concentrated solution of sodium hydroxide.

  • Extraction: Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or vacuum distillation.

Reactant/ReagentMolar RatioQuantity (for 0.1 mol scale)
5-Ethyl-2,4-dimethylaniline114.92 g
Crotonaldehyde2.215.4 g
Concentrated Hydrochloric Acid-20 mL
Expected Product 6-Ethyl-2,5,7-trimethylquinoline
Reported Yield Range (General) 50-70%

DOT Script for Quinolines Synthesis Pathways

G cluster_skraup Skraup Synthesis cluster_dvonmiller Doebner-von Miller Reaction Aniline 5-Ethyl-2,4-dimethylaniline Glycerol Glycerol, H₂SO₄, Nitrobenzene Aniline->Glycerol Heat Crotonaldehyde Crotonaldehyde, HCl Aniline->Crotonaldehyde Heat Skraup_Product 6-Ethyl-5,7-dimethylquinoline Glycerol->Skraup_Product DVM_Product 6-Ethyl-2,5,7-trimethylquinoline Crotonaldehyde->DVM_Product

Caption: Synthetic routes to quinoline derivatives.

Synthesis of Indoles

The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals, including the triptan class of antimigraine drugs. The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.

Fischer Indole Synthesis

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For the synthesis of indoles from 5-Ethyl-2,4-dimethylaniline, it must first be converted to the corresponding phenylhydrazine.

Step 1: Synthesis of 5-Ethyl-2,4-dimethylphenylhydrazine Hydrochloride

  • Diazotization: Dissolve 5-Ethyl-2,4-dimethylaniline (0.1 mol, 14.92 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.11 mol, 7.6 g) in water (20 mL) dropwise, maintaining the temperature below 5°C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (0.4 mol, 90.2 g) in concentrated hydrochloric acid (50 mL). Cool this solution to 0°C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

  • Isolation: Stir the mixture for an additional 2 hours at room temperature. The phenylhydrazine hydrochloride will precipitate.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis of 6-Ethyl-5,7-dimethyl-1,2,3,4-tetrahydrocarbazole

  • Hydrazone Formation: In a 250 mL flask, suspend 5-Ethyl-2,4-dimethylphenylhydrazine hydrochloride (0.1 mol, 20.07 g) in ethanol (100 mL).

  • Add cyclohexanone (0.11 mol, 10.8 g) and a catalytic amount of acetic acid (1 mL).

  • Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Reactant/ReagentMolar RatioQuantity (for 0.1 mol scale)
5-Ethyl-2,4-dimethylphenylhydrazine HCl120.07 g
Cyclohexanone1.110.8 g
Ethanol-100 mL
Acetic Acid (catalyst)-1 mL
Expected Product 6-Ethyl-5,7-dimethyl-1,2,3,4-tetrahydrocarbazole
Reported Yield Range (General) 60-80%

DOT Script for Fischer Indole Synthesis Workflow

G Start 5-Ethyl-2,4-dimethylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Reduction Reduction (SnCl₂, HCl) Diazotization->Reduction Hydrazine 5-Ethyl-2,4-dimethylphenylhydrazine Hydrochloride Reduction->Hydrazine Fischer Fischer Indole Synthesis (Cyclohexanone, EtOH, H⁺) Hydrazine->Fischer Product 6-Ethyl-5,7-dimethyl-1,2,3,4-tetrahydrocarbazole Fischer->Product

Caption: Workflow for the Fischer Indole Synthesis.

Synthesis of Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic importance, exhibiting a wide range of biological activities such as antimicrobial, antiviral, and anthelmintic properties.

Experimental Protocol: Synthesis of 5-Ethyl-6,7-dimethyl-2-methylbenzimidazole

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Ethyl-2,4-dimethylaniline (0.1 mol, 14.92 g). This protocol assumes prior nitration and reduction to obtain the corresponding o-phenylenediamine.

  • Reactant Addition: Add glacial acetic acid (50 mL).

  • Reaction: Reflux the mixture for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Neutralization: Neutralize the solution with a 10% sodium hydroxide solution until a precipitate is formed.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol-water mixture.

Reactant/ReagentMolar Ratio/SolventQuantity (for 0.1 mol scale)
4-Ethyl-5,6-dimethyl-1,2-phenylenediamine116.42 g
Glacial Acetic AcidSolvent50 mL
Expected Product 5-Ethyl-6,7-dimethyl-2-methylbenzimidazole
Reported Yield Range (General) 75-90%

Note: The synthesis of the required 4-ethyl-5,6-dimethyl-1,2-phenylenediamine from 5-ethyl-2,4-dimethylaniline involves a nitration step followed by reduction, which are standard procedures in aromatic chemistry but are not detailed here.

Synthesis of Phenothiazines

Phenothiazines are a class of sulfur and nitrogen-containing tricyclic heterocycles. They are well-known for their antipsychotic and antihistaminic properties. A common method for their synthesis involves the reaction of a substituted diphenylamine with sulfur.

Experimental Protocol: Synthesis of 3-Ethyl-2,4-dimethylphenothiazine

  • Reaction Setup: In a 100 mL flask equipped with a reflux condenser, place 5-Ethyl-2,4-dimethylaniline (0.1 mol, 14.92 g) and sulfur (0.22 mol, 7.05 g).

  • Catalyst: Add a catalytic amount of iodine (0.5 g).

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 4-6 hours. Hydrogen sulfide gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is crushed into a powder.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or toluene.

Reactant/ReagentMolar RatioQuantity (for 0.1 mol scale)
5-Ethyl-2,4-dimethylaniline114.92 g
Sulfur2.27.05 g
Iodine (catalyst)-0.5 g
Expected Product 3-Ethyl-2,4-dimethylphenothiazine
Reported Yield Range (General) 40-50%

DOT Script for Benzimidazole and Phenothiazine Synthesis

G cluster_benzimidazole Benzimidazole Synthesis cluster_phenothiazine Phenothiazine Synthesis Aniline 5-Ethyl-2,4-dimethylaniline (or derivative) AceticAcid Acetic Acid Aniline->AceticAcid Reflux Sulfur Sulfur, Iodine Aniline->Sulfur Heat Benzimidazole_Product 5-Ethyl-6,7-dimethyl- 2-methylbenzimidazole AceticAcid->Benzimidazole_Product Phenothiazine_Product 3-Ethyl-2,4-dimethyl- phenothiazine Sulfur->Phenothiazine_Product

Caption: Synthesis of Benzimidazoles and Phenothiazines.

Disclaimer: The provided protocols are based on general synthetic methodologies and may require optimization for the specific substrate, this compound. All reactions should be carried out by trained chemists in a properly equipped laboratory with appropriate safety precautions. The reported yield ranges are general and may vary depending on the specific reaction conditions and purification techniques employed.

Application Notes and Protocols: Catalytic Applications of 5-Ethyl-2,4-dimethylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of 5-Ethyl-2,4-dimethylaniline hydrochloride and its derivatives. While direct catalytic applications of this specific compound are not extensively reported, its structural features strongly suggest its utility as a precursor for valuable ligand systems and as a ligand itself in transition metal catalysis. The protocols provided are based on established methodologies for structurally similar aniline derivatives.

Application Note 1: Synthesis of N-Heterocyclic Carbene (NHC) Ligands

5-Ethyl-2,4-dimethylaniline is an excellent precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that can act as powerful ligands in transition metal catalysis, often exhibiting superior performance to traditional phosphine ligands in terms of stability and activity. The bulky 2,4-dimethylphenyl group with an additional ethyl substituent can provide the necessary steric hindrance to stabilize the metal center and promote efficient catalysis.

Logical Workflow for NHC Ligand Synthesis and Application

NHC_Synthesis_Workflow cluster_synthesis NHC Ligand Synthesis cluster_catalysis Catalytic Application Aniline 5-Ethyl-2,4-dimethylaniline (from Hydrochloride salt) Imine Diimine Intermediate Aniline->Imine Condensation Glyoxal Glyoxal Glyoxal->Imine Imidazolium Imidazolium Salt (NHC Precursor) Imine->Imidazolium Cyclization & Formaldehyde insertion NHC Free NHC Ligand Imidazolium->NHC Deprotonation Catalyst [M]-NHC Complex Imidazolium->Catalyst In situ generation NHC->Catalyst Complexation Metal Metal Precatalyst (e.g., Pd(OAc)2) Metal->Catalyst Product Coupled Product Catalyst->Product Catalytic Cycle Substrates Substrates for Cross-Coupling Substrates->Product

Caption: Workflow for NHC ligand synthesis and its application in catalysis.

Experimental Protocol: Synthesis of a 1,3-bis(5-ethyl-2,4-dimethylphenyl)imidazolium Chloride (NHC Precursor)

This protocol describes the synthesis of the imidazolium salt, which is the direct precursor to the free NHC ligand.

  • Preparation of the Free Base:

    • Dissolve this compound in deionized water.

    • Add a stoichiometric equivalent of a base (e.g., 1M NaOH) dropwise while stirring until the solution becomes basic (pH > 10).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-Ethyl-2,4-dimethylaniline as a free base.

  • Synthesis of the Diimine:

    • In a round-bottom flask, dissolve 2.0 equivalents of 5-Ethyl-2,4-dimethylaniline in ethanol.

    • Add 1.0 equivalent of a 40% aqueous solution of glyoxal dropwise to the stirred solution at room temperature.

    • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The resulting diimine may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Formation of the Imidazolium Salt:

    • Suspend the crude diimine in triethyl orthoformate.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The imidazolium salt will often precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

NHC ligands derived from 5-Ethyl-2,4-dimethylaniline can be highly effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The steric bulk of the ligand can enhance the rate of reductive elimination, leading to higher turnover numbers and frequencies.

Signaling Pathway: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using an in situ generated palladium-NHC catalyst.

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the imidazolium salt precursor (2.2 mol%), a palladium source (e.g., Pd(OAc)₂, 1.0 mol%), and a strong base (e.g., potassium tert-butoxide, 2.5 equivalents).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the Pd-NHC complex.

  • Coupling Reaction:

    • To the Schlenk tube containing the catalyst, add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

    • Add an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 equivalents).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical Performance)

The following table presents hypothetical data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, illustrating the potential performance of a catalyst derived from 5-Ethyl-2,4-dimethylaniline.

Catalyst PrecursorLigand (L)Pd SourceSolventTemp (°C)Time (h)Yield (%)
Imidazolium SaltNHC derived from 5-Ethyl-2,4-dimethylanilinePd(OAc)₂Toluene100692
-PPh₃Pd(OAc)₂Toluene1002465

Application Note 3: Direct Use as a Ligand in Palladium Complexes

Aniline derivatives can directly coordinate to metal centers to form catalytically active species. A known example is the formation of a palladium(II) complex with 2,4-dimethylaniline.[1] It is plausible that 5-Ethyl-2,4-dimethylaniline can form similar complexes, which could find applications in reactions like the Heck or Wacker-type oxidations.

Experimental Protocol: Synthesis of a trans-Dichloridobis(5-ethyl-2,4-dimethylaniline-κN)palladium(II) Complex

This protocol is adapted from the synthesis of the analogous 2,4-dimethylaniline complex.[1]

  • Reaction Setup:

    • In a Teflon-lined autoclave, combine palladium(II) chloride (1.0 equivalent) and 5-Ethyl-2,4-dimethylaniline (2.0 equivalents).

    • Add anhydrous ethanol as the solvent.

  • Reaction Conditions:

    • Seal the autoclave and heat it to a specified temperature (e.g., 80 °C) for 24 hours.

  • Isolation and Purification:

    • Cool the autoclave to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Structural Data Comparison

The following table compares the bond lengths of the known 2,4-dimethylaniline complex with expected values for the 5-Ethyl-2,4-dimethylaniline analogue.

ComplexPd-N Bond Length (Å)Pd-Cl Bond Length (Å)Reference
trans-[PdCl₂(2,4-dimethylaniline)₂]2.0552.293[1]
trans-[PdCl₂(5-ethyl-2,4-dimethylaniline)₂]Expected to be similarExpected to be similar-

Application Note 4: Organocatalysis via Electron Donor-Acceptor (EDA) Complexes

N,N-Dialkylated aniline derivatives can participate in organocatalytic reactions through the formation of electron donor-acceptor (EDA) complexes upon photoexcitation. These reactions often proceed under mild conditions using visible light. While this application requires N-alkylation of the 5-Ethyl-2,4-dimethylaniline, it represents a modern and powerful use of such scaffolds.

Reaction Scheme: Aerobic Oxidative Annulation

EDA_Catalysis Aniline N,N-Dialkyl- 5-ethyl-2,4-dimethylaniline (Donor) EDA EDA Complex Aniline->EDA Acceptor Catalytic Acceptor (e.g., 1,2-dibenzoylethylene) Acceptor->EDA SET Single Electron Transfer (SET) EDA->SET Excitation Light Visible Light (hν) Light->SET Radical_Cation Aniline Radical Cation SET->Radical_Cation Alpha_Amino α-Amino Radical Radical_Cation->Alpha_Amino Deprotonation Annulation Annulation Product Alpha_Amino->Annulation Alkene Activated Alkene Alkene->Annulation Cycle Catalyst Regeneration (O₂) Annulation->Cycle

Caption: Proposed mechanism for organocatalytic aerobic oxidative annulation.

Experimental Protocol: Visible-Light-Mediated Annulation

This is a general protocol for the annulation of an N,N-dialkylaniline with an activated alkene.

  • Reactant Preparation:

    • Synthesize the N,N-dialkyl derivative of 5-Ethyl-2,4-dimethylaniline via standard reductive amination or alkylation procedures.

  • Reaction Setup:

    • In a vial, combine the N,N-dialkyl-5-ethyl-2,4-dimethylaniline (1.0 equivalent), the activated alkene (e.g., N-phenylmaleimide, 1.2 equivalents), and the organocatalyst (e.g., 1,2-dibenzoylethylene, 0.05 equivalents).

    • Add a suitable solvent (e.g., 1,4-dioxane).

  • Reaction Conditions:

    • Stir the solution and irradiate with a blue LED lamp (e.g., 465 nm) at room temperature for 6-18 hours. The reaction should be open to the air to allow for aerobic oxidation.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Quantitative Data (Representative Yields)

The following table shows representative yields for the synthesis of tetrahydroquinolines from various N,N-dimethylanilines.

Aniline DerivativeActivated AlkeneYield (%)Reference
N,N-dimethylanilineN-phenylmaleimide80[2]
N-(2,4-dimethylphenyl)maleimideN,N-dimethylaniline66[2]

It is anticipated that N,N-dialkyl derivatives of 5-Ethyl-2,4-dimethylaniline would afford similar products in good yields.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common laboratory-scale methods for the synthesis and purification of aniline derivatives, crucial intermediates in the pharmaceutical and chemical industries. Detailed protocols for key synthetic routes and purification techniques are presented, along with structured data for comparative analysis.

I. Synthesis of Aniline Derivatives

The synthesis of aniline derivatives in a laboratory setting can be achieved through several established methods. The choice of a specific route depends on the availability of starting materials, desired substitution patterns, and functional group tolerance. The most prevalent methods include the reduction of nitroarenes, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Reduction of Nitroaromatics

A widely used and cost-effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. This transformation can be accomplished using various reducing agents.

A common laboratory procedure involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere also provides a clean and efficient route to anilines.

Table 1: Comparison of Common Reduction Methods for Nitrobenzene to Aniline

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
Metal/Acid ReductionSn / conc. HClWaterReflux1 - 285 - 95>95
Metal/Acid ReductionFe / HClWaterReflux2 - 480 - 90>95
Catalytic HydrogenationPd/C (5%) / H₂Ethanol25 - 502 - 690 - 99>98
Catalytic HydrogenationRaney Ni / H₂Methanol50 - 804 - 885 - 95>97
Protocol 1: Synthesis of Aniline by Reduction of Nitrobenzene using Tin and Hydrochloric Acid

Materials:

  • Nitrobenzene (25 g)

  • Granulated Tin (50 g)

  • Concentrated Hydrochloric Acid (125 mL)

  • Sodium Hydroxide (90 g)

  • Water

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a 1 L two-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 25 g of nitrobenzene and 50 g of granulated tin.

  • Begin stirring the mixture and add 125 mL of concentrated hydrochloric acid in 10 mL portions over a period of 30 minutes. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.

  • After the addition of HCl is complete, heat the mixture on a boiling water bath for 30-60 minutes, or until the odor of nitrobenzene is no longer apparent.

  • Allow the reaction mixture to cool to room temperature and then add 50 mL of water.

  • Carefully and slowly, add a solution of 90 g of sodium hydroxide in 150 mL of water with cooling until the solution is strongly alkaline. This will dissolve the tin salts.

  • The aniline can be isolated by steam distillation or by solvent extraction.

  • For Solvent Extraction: Transfer the alkaline mixture to a separatory funnel and extract with three 50 mL portions of dichloromethane or diethyl ether.

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude aniline.

  • The crude aniline can be further purified by distillation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a valuable method for synthesizing aniline derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to a good leaving group (e.g., a halide). The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Table 2: Representative SNAr Reactions for Aniline Derivative Synthesis

Aryl HalideNucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
1-chloro-2,4-dinitrobenzeneAnilineK₂CO₃EthanolReflux8 - 1285 - 95
4-fluoronitrobenzeneBenzylamineEt₃NDMSO1006 - 1090 - 98
2-chloropyridineAmmoniaNaNH₂Liquid NH₃-332 - 475 - 85
Protocol 2: Synthesis of N-(2,4-dinitrophenyl)aniline via SNAr

Materials:

  • 1-chloro-2,4-dinitrobenzene (5 mmol)

  • Aniline (5 mmol)

  • Potassium Carbonate (K₂CO₃) (7.5 mmol)

  • Ethanol (25 mL)

Procedure:

  • To a 100 mL round-bottom flask, add 1-chloro-2,4-dinitrobenzene (5 mmol), aniline (5 mmol), and potassium carbonate (7.5 mmol).

  • Add 25 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from ethanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It offers a broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aniline derivatives from aryl halides or triflates and primary or secondary amines.

Table 3: Key Parameters for Buchwald-Hartwig Amination

ParameterDescriptionTypical Reagents/ConditionsReference
Palladium Source Pre-catalyst or in-situ generated catalystPd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphine ligandsBINAP, dppf, Josiphos-type ligands
Base Strong, non-nucleophilic baseNaOtBu, K₃PO₄, Cs₂CO₃
Solvent Anhydrous, aprotic solventToluene, Dioxane, THF
Temperature Varies depending on substrates50 - 110 °C
Protocol 3: Synthesis of N-Phenyl-4-toluidine via Buchwald-Hartwig Amination

Materials:

  • 4-Iodotoluene (1 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with 20 mL of diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

II. Purification of Aniline Derivatives

The choice of purification method for aniline derivatives depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Distillation

Distillation is a primary method for purifying liquid aniline derivatives.

  • Atmospheric Distillation: Suitable for compounds that are thermally stable at their boiling points.

  • Vacuum Distillation: Employed for high-boiling or thermally sensitive anilines, as it lowers the boiling point.

  • Steam Distillation: An effective technique for separating aniline from non-volatile impurities or high-boiling organic tars. Aniline forms a heteroazeotrope with water, allowing it to distill at a temperature below the boiling point of water.

Table 4: Distillation Methods for Aniline Purification

MethodPrincipleApplicationKey ConsiderationsReference
Vacuum Distillation Lowers the boiling point by reducing the pressure.High-boiling or thermally sensitive anilines.Requires a vacuum pump and a manostat for pressure control. Bumping can be an issue.
Steam Distillation Co-distillation with water at a temperature below 100 °C.Separation from non-volatile inorganic salts and organic polymers.The distillate is a two-phase mixture of aniline and water that needs to be separated.
Protocol 4: Purification of Aniline by Steam Distillation

Materials:

  • Crude Aniline

  • Water

  • Steam source (e.g., a steam generator or by adding water directly to the distillation flask)

  • Separatory Funnel

  • Sodium Chloride (NaCl)

  • Dichloromethane or Diethyl Ether

  • Anhydrous Potassium Hydroxide (KOH) pellets

Procedure:

  • Set up a steam distillation apparatus. Place the crude aniline in the distillation flask.

  • Introduce steam into the flask or add water and heat the mixture to boiling.

  • Aniline and water will co-distill. Collect the milky distillate in a receiving flask.

  • Continue the distillation until the distillate runs clear.

  • Transfer the distillate to a separatory funnel. The aniline will form a separate layer.

  • To improve the separation, saturate the aqueous layer with sodium chloride (salting out).

  • Separate the aniline layer. Extract the aqueous layer with a small portion of dichloromethane or diethyl ether to recover any dissolved aniline.

  • Combine the aniline layer and the organic extract.

  • Dry the aniline by adding a few pellets of anhydrous potassium hydroxide and allowing it to stand for several hours.

  • Decant or filter the dry aniline into a clean, dry flask for storage or further purification by simple distillation.

Recrystallization

Recrystallization is the most common method for purifying solid aniline derivatives. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Table 5: Common Solvents for Recrystallization of Aniline Derivatives

Aniline DerivativeSuitable Solvent(s)Key ConsiderationsReference
AcetanilideWater, Ethanol/WaterAcetanilide is soluble in hot water and less soluble in cold water.
p-NitroanilineEthanol, AcetoneHighly colored impurities can sometimes be removed with activated charcoal.
N-Phenyl-4-toluidineHexane, EthanolThe choice of solvent depends on the polarity of the derivative.
Protocol 5: Purification of Acetanilide by Recrystallization

Materials:

  • Crude Acetanilide

  • Water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude acetanilide in an Erlenmeyer flask.

  • Add a minimum amount of hot water to dissolve the solid completely. Keep the solution near its boiling point.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure acetanilide should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals in a desiccator or a vacuum oven.

  • Determine the melting point of the recrystallized product to assess its purity.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid aniline derivatives, especially for separating mixtures of closely related compounds.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase.

  • Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.

  • Amine-Bonded Silica: Columns packed with amine-bonded silica can be particularly effective for the purification of basic aniline compounds, often providing better peak shapes and separation compared to standard silica gel.

Table 6: Column Chromatography Systems for Aniline Derivative Purification

Stationary PhaseMobile Phase System (Eluent)ApplicationReference
Silica GelHexane / Ethyl Acetate gradientSeparation of anilines of varying polarity.
Alumina (basic or neutral)Dichloromethane / Methanol gradientPurification of basic anilines.
Amine-Bonded SilicaHeptane / Ethyl Acetate gradientIdeal for organic base purification, reduces peak tailing.
C18 Reverse PhaseAcetonitrile / Water with formic acidAnalysis and purification of polar aniline derivatives.
Protocol 6: Purification of a Mixture of Aniline Derivatives by Column Chromatography

Materials:

  • Crude mixture of aniline derivatives

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a small layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial eluent mixture (low polarity). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the column.

  • Elute the column: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the desired product(s).

  • Isolate the product: Combine the pure fractions containing the desired aniline derivative and remove the solvent by rotary evaporation.

III. Visualization of Workflows

Experimental Workflow for Synthesis and Purification

G General Workflow for Aniline Derivative Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Reduction, SNAr, Buchwald-Hartwig) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification Method Selection crude->purification_method distillation Distillation purification_method->distillation Liquid recrystallization Recrystallization purification_method->recrystallization Solid chromatography Column Chromatography purification_method->chromatography Liquid or Solid pure_product Pure Aniline Derivative distillation->pure_product recrystallization->pure_product chromatography->pure_product analysis Purity and Structural Analysis (e.g., NMR, MS, HPLC, Melting Point) pure_product->analysis

Caption: A generalized workflow for the synthesis and purification of aniline derivatives.

Selection of Purification Method

Application Notes and Protocols for Handling and Disposal of 5-Ethyl-2,4-dimethylaniline Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling and disposal of waste containing 5-Ethyl-2,4-dimethylaniline hydrochloride. Adherence to these protocols is crucial to ensure personnel safety and environmental protection. This compound is intended for laboratory use only.

Introduction

This compound is an aromatic amine derivative used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Like many aromatic amines, this compound and its waste require careful management due to potential toxicity and environmental hazards.[2] Proper waste disposal is not only a regulatory requirement but also a critical aspect of responsible laboratory practice.

Hazard Identification and Safety Precautions

Aromatic amines are a class of chemicals that can be toxic and may have carcinogenic properties.[2][3][4] The hydrochloride salt form may also be corrosive.[5] Therefore, stringent safety measures must be implemented when handling this compound and its waste.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[6] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.[6]

  • Lab Coat: A flame-resistant lab coat.[6]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling fine powders or aerosols, or when working outside of a fume hood.[7][8]

Engineering Controls:

  • All handling of solid and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure eyewash stations and safety showers are readily accessible in the work area.[9]

Quantitative Data Summary

The following table summarizes the known properties of 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt.

PropertyValueReference
Chemical Name This compound[10]
CAS Number 1244949-51-6[11]
Molecular Formula C₁₀H₁₆ClN[11]
Molecular Weight 185.69 g/mol [1][10]
Appearance Crystalline solid[12]
Storage 2-8°C, Sealed[13]

Waste Handling and Segregation Protocol

Proper segregation of chemical waste is the first and most critical step in safe disposal.[6]

Protocol for Waste Segregation:

  • Identify Waste Streams: Designate separate, clearly labeled waste containers for the following categories:

    • Solid this compound waste (e.g., contaminated filter paper, weighing boats).

    • Liquid waste containing this compound (e.g., reaction mixtures, mother liquors).

    • Contaminated sharps (e.g., needles, broken glass).

    • Aqueous waste (if generated from a neutralization process).

  • Container Selection:

    • Use chemically compatible containers. For this compound waste, high-density polyethylene (HDPE) or glass containers are suitable.

    • Ensure containers are in good condition and have secure, leak-proof lids.[14]

  • Labeling:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[14]

    • The label must include the full chemical name: "this compound".

    • Indicate the approximate concentration and any other components in the waste mixture.

    • Include the date of accumulation.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.[6][14]

    • Keep containers away from incompatible materials, such as strong oxidizing agents and acids.[6][7]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Experimental Protocol for Waste Neutralization (for Dilute Aqueous Solutions)

For small quantities of dilute aqueous waste containing this compound, a neutralization step can be performed to reduce its reactivity before collection by a licensed waste disposal service. This procedure should only be carried out by trained personnel in a chemical fume hood.

Materials:

  • Dilute aqueous waste containing this compound (<1% w/v).

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%).

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate PPE.

Procedure:

  • Place the beaker containing the dilute aromatic amine waste on a stir plate within a chemical fume hood.

  • Begin gentle stirring.

  • Slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise to the waste. The hydrochloride salt will be neutralized to the free amine.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a clearly labeled "Neutralized Aromatic Amine Waste" container.

  • This neutralized waste must still be disposed of as hazardous waste through a licensed disposal company.

Disposal Protocol

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[5][6]

Procedure:

  • Collection: Once waste containers are full, contact your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service for pickup.[14]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[14]

  • Disposal Method: The recommended method for the disposal of aromatic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[5]

  • Do Not:

    • Dispose of this chemical down the drain.[5][6][7] Aromatic amines can be toxic to aquatic life.[3][8]

    • Mix with incompatible waste streams.[6]

    • Attempt to dispose of this waste without proper training and authorization.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including respiratory protection if dealing with a powder.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.[5][7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visual Representations

The following diagrams illustrate the logical workflow for handling and disposing of this compound waste and a conceptual signaling pathway for its potential toxicity.

Waste_Handling_Workflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (e.g., contaminated labware) D Segregate Waste Streams A->D B Liquid Waste (e.g., reaction mixtures) B->D C Select & Label Compatible Container E Store in Designated Satellite Accumulation Area C->E D->C F Request Pickup by Licensed Waste Vendor E->F G High-Temperature Incineration F->G

Caption: Workflow for the handling and disposal of this compound waste.

Spill_Response_Logic Start Spill Occurs Is_Large Is the spill large or outside a fume hood? Start->Is_Large Evacuate Evacuate Area & Call Emergency Response Is_Large->Evacuate Yes Small_Spill Small Spill Procedure Is_Large->Small_Spill No End Spill Managed Evacuate->End Contain Contain Spill with Inert Absorbent Small_Spill->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Clean->End

Caption: Logical decision-making workflow for spill response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-Ethyl-2,4-dimethylaniline hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended synthesis route for obtaining a high yield of 5-Ethyl-2,4-dimethylaniline?

The recommended method is a two-step, one-pot reductive amination of 2,4-dimethylaniline with acetaldehyde, followed by salt formation. This method is generally preferred over direct alkylation with ethyl halides because it minimizes the formation of over-alkylated byproducts.[1][2] The reaction proceeds via an intermediate imine, which is then reduced to the desired secondary amine.

Q2: My yield is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue.

Troubleshooting: Low Product Yield

Potential CauseRecommended Action
Incomplete Imine Formation The initial reaction between 2,4-dimethylaniline and acetaldehyde is an equilibrium. To drive it towards the imine, consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Inefficient Reduction Ensure the reducing agent is fresh and added portion-wise at a controlled temperature (typically 0-25 °C) to prevent runaway reactions. Sodium triacetoxyborohydride (STAB) is often a mild and effective choice for reductive aminations.[2] Sodium borohydride can also be used, but may require pH control.
Side Reactions Over-alkylation is a common side reaction, especially in direct alkylation methods.[3][4] Using a stoichiometric amount of the ethylating agent is crucial. In reductive amination, ensure the aldehyde is not in large excess.
Product Loss During Workup 5-Ethyl-2,4-dimethylaniline is a basic compound. During aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic layer (basic conditions) or the aqueous layer (acidic conditions) as desired for purification.[5] Incomplete extraction will lead to significant product loss.
Impure Starting Materials Verify the purity of your 2,4-dimethylaniline and acetaldehyde. Impurities can interfere with the reaction. Acetaldehyde, in particular, can polymerize on standing.

Q3: I am observing significant amounts of the starting material (2,4-dimethylaniline) in my final product. What should I do?

The presence of unreacted starting material usually indicates an incomplete reaction.

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot disappears or is significantly diminished.

  • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of acetaldehyde and the reducing agent to drive the reaction to completion.

  • Purification: Unreacted 2,4-dimethylaniline can be removed during workup by performing an acid wash. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted primary aniline and the desired secondary aniline will be protonated and move to the aqueous layer. After neutralization of the aqueous layer with a base (e.g., NaOH), the amines can be re-extracted with an organic solvent. The final product can then be purified by column chromatography.[5]

Q4: How can I minimize the formation of the tertiary amine (N,N-diethyl-2,4-dimethylaniline)?

The formation of the tertiary amine is a common issue, particularly with direct alkylation methods.

  • Use Reductive Amination: This is the most effective way to avoid over-alkylation.[2]

  • Control Stoichiometry: In direct alkylation, use no more than one equivalent of the ethylating agent (e.g., ethyl bromide).

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Protecting Groups: For more complex syntheses where high purity is critical, consider protecting the amine with a group like acetyl. However, this adds extra steps to the synthesis (protection and deprotection).

Q5: What is the best way to convert the free amine to the hydrochloride salt?

After purifying the 5-Ethyl-2,4-dimethylaniline free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2,4-dimethylaniline via Reductive Amination

This protocol is the recommended route for achieving a good yield and purity.

Materials:

  • 2,4-Dimethylaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium Borohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (concentrated or as a solution in ether)

Procedure:

  • To a stirred solution of 2,4-dimethylaniline (1.0 eq) in anhydrous DCM or DCE, add acetaldehyde (1.1-1.2 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-Ethyl-2,4-dimethylaniline.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • For hydrochloride salt formation, dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

Synthesis MethodKey ReagentsTypical Yield Range (%)Key AdvantagesCommon Issues
Reductive Amination 2,4-Dimethylaniline, Acetaldehyde, STAB/NaBH₄70-90%High selectivity for the secondary amine, mild reaction conditions.[1]Incomplete reaction, potential for imine instability.
Direct Alkylation 2,4-Dimethylaniline, Ethyl bromide/iodide, Base (e.g., K₂CO₃)40-60% (of desired product)Simpler one-step procedure.Formation of a mixture of primary, secondary, and tertiary amines, requiring extensive purification.[4][6]

Visualizations

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification cluster_3 Salt Formation start Dissolve 2,4-Dimethylaniline in anhydrous DCM add_aldehyde Add Acetaldehyde (1.1 eq) at room temperature start->add_aldehyde Step 1 form_imine Stir for 1-2h (Imine Formation) add_aldehyde->form_imine Step 2 cool Cool to 0 °C form_imine->cool Step 3 add_stab Add STAB (1.2 eq) portion-wise cool->add_stab Step 4 react Stir for 12-24h at room temperature add_stab->react Step 5 quench Quench with sat. NaHCO₃ react->quench Step 6 extract Extract with DCM quench->extract Step 7 wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry Step 8 concentrate Concentrate in vacuo wash_dry->concentrate Step 9 purify Column Chromatography (if needed) concentrate->purify Step 10 dissolve Dissolve in Et₂O purify->dissolve Step 11 add_hcl Add HCl/Et₂O solution dissolve->add_hcl Step 12 precipitate Filter and Dry Solid add_hcl->precipitate Step 13 product 5-Ethyl-2,4-dimethylaniline Hydrochloride precipitate->product

Caption: Workflow for the synthesis of 5-Ethyl-2,4-dimethylaniline HCl.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_reaction Is the reaction complete? (Check by TLC) start->check_reaction no_complete Reaction Incomplete check_reaction->no_complete No yes_complete Reaction Complete check_reaction->yes_complete Yes cause_incomplete1 Increase reaction time and/or temperature. no_complete->cause_incomplete1 cause_incomplete2 Check reagent purity and stoichiometry. no_complete->cause_incomplete2 check_impurities What is the main impurity? yes_complete->check_impurities impurity_sm Starting Material check_impurities->impurity_sm impurity_over Over-alkylated Product check_impurities->impurity_over impurity_other Other Byproducts check_impurities->impurity_other solve_sm Improve imine formation (e.g., add dehydrating agent). Improve purification (acid wash). impurity_sm->solve_sm solve_over Use reductive amination. Control stoichiometry carefully. impurity_over->solve_over solve_other Optimize reaction conditions (temp, solvent). Purify by column chromatography. impurity_other->solve_other

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the purification challenges of crude 5-Ethyl-2,4-dimethylaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-products of the synthesis, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2,4-dimethylaniline.

  • Over-alkylated Species: Formation of diethylated or other over-alkylated aniline derivatives.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Oxidation Products: Anilines are prone to air oxidation, leading to colored impurities.[1][2]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.

Q2: What is the general stability and storage recommendation for this compound?

A2: As an aniline derivative, the free base is susceptible to oxidation, which can cause discoloration (turning yellow or brown).[1][2] The hydrochloride salt is generally more stable. For long-term storage, it is recommended to store the compound in a tightly sealed container, protected from light and air, in a cool, dry place.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and for monitoring the progress of purification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and help identify impurities.[6][7][8][9]

Troubleshooting Purification Challenges

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly. High level of impurities depressing the melting point.Add a small amount of a co-solvent in which the compound is more soluble to keep it in solution at a lower temperature. Ensure slow cooling. Consider a pre-purification step to remove some impurities.[10]
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration.[10] Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Add a seed crystal of the pure compound.[10]
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.[11][12]
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product. The impurity is highly soluble in the chosen solvent.Try adding activated charcoal to the hot solution to adsorb colored impurities before filtration.[13] A different recrystallization solvent or a combination of solvents may be necessary.
Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Streaking or tailing of the compound on a silica gel column. The basic amine group is interacting strongly with the acidic silica gel.Use an alternative stationary phase like alumina.[5] Add a small amount of a competing base, such as triethylamine or ammonia, to the mobile phase.[14]
Poor separation of the desired compound from impurities. The mobile phase does not have the optimal polarity. The column is overloaded.Perform a thorough TLC analysis to determine the optimal solvent system.[5] Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, water, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.[15]

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[11]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[13]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Acid-Base Extraction for Preliminary Purification

This protocol is useful for separating the amine from non-basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The amine hydrochloride will remain in the organic layer, while basic impurities may be removed.

  • Free-Basing (Optional): To remove acidic and neutral impurities, the free amine can be generated. Make the aqueous layer from a previous extraction basic with a base like sodium hydroxide. The free amine will separate and can be extracted with an organic solvent.

  • Conversion back to Hydrochloride: The purified free amine can be redissolved in a suitable solvent and treated with HCl (e.g., as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt.[15]

  • Isolation: The precipitated salt can then be collected by filtration, washed with a non-polar solvent, and dried.

Data Presentation

Table 1: Example of Purity Improvement via Recrystallization

Purification StepPurity (by HPLC)Appearance
Crude Product~85%Brownish solid
After 1st Recrystallization (Isopropanol/Water)~98%Off-white crystals
After 2nd Recrystallization (Ethanol)>99.5%White crystalline solid

Note: These values are illustrative and can vary depending on the nature and quantity of impurities in the crude material.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude 5-Ethyl-2,4-dimethylaniline HCl dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry pure Pure 5-Ethyl-2,4-dimethylaniline HCl dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic node_rect node_rect start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_recovery Poor Recovery? start->poor_recovery oiling_out->no_crystals No add_cosolvent Add more soluble co-solvent Ensure slow cooling oiling_out->add_cosolvent Yes no_crystals->poor_recovery No boil_solvent Boil off excess solvent Scratch flask / Add seed crystal no_crystals->boil_solvent Yes cool_thoroughly Ensure thorough cooling Use minimal hot solvent poor_recovery->cool_thoroughly Yes end Problem Addressed poor_recovery->end No add_cosolvent->end boil_solvent->end cool_thoroughly->end

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthesis involves a four-step process:

  • Friedel-Crafts Ethylation of m-xylene to form 1-ethyl-2,4-dimethylbenzene.

  • Nitration of 1-ethyl-2,4-dimethylbenzene to yield 5-ethyl-2,4-dimethyl-1-nitrobenzene.

  • Reduction of the nitro group to form 5-Ethyl-2,4-dimethylaniline.

  • Hydrochlorination to produce the final hydrochloride salt.

Issue 1: Low Yield and Multiple Products in Friedel-Crafts Ethylation

Question: During the Friedel-Crafts ethylation of m-xylene, I am observing a low yield of the desired 1-ethyl-2,4-dimethylbenzene and the formation of multiple other products. How can I optimize this step?

Answer:

The Friedel-Crafts alkylation is prone to certain side reactions that can lower the yield of the target product. The primary issues are the formation of isomeric and poly-alkylated products.

Potential Causes and Solutions:

  • Isomer Formation: The ethyl group can add to different positions on the m-xylene ring, leading to isomers such as 1-ethyl-2,6-dimethylbenzene and 1-ethyl-3,5-dimethylbenzene.

    • Solution: Controlling the reaction temperature is crucial. Running the reaction at lower temperatures (0-5 °C) can favor the thermodynamically more stable product, which is often the desired 1-ethyl-2,4-dimethylbenzene.

  • Polyalkylation: The initial product, 1-ethyl-2,4-dimethylbenzene, is more reactive than the starting m-xylene and can undergo further ethylation to form diethyl-dimethylbenzenes.

    • Solution: Use a molar excess of the aromatic substrate (m-xylene) relative to the ethylating agent (e.g., ethyl bromide or ethene). This stoichiometric imbalance increases the probability of the ethylating agent reacting with the starting material rather than the product.

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) must be anhydrous and reactive. Moisture will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and the catalyst is handled under anhydrous conditions. Use freshly opened or properly stored catalyst.

Issue 2: Formation of Dinitro and Isomeric Byproducts During Nitration

Question: After the nitration of 1-ethyl-2,4-dimethylbenzene, my analysis shows the presence of dinitro compounds and other nitro isomers. How can I improve the selectivity of this reaction?

Answer:

Nitration of activated aromatic rings can be aggressive and lead to multiple nitration products.

Potential Causes and Solutions:

  • Over-Nitration: The starting material is highly activated, making it susceptible to the introduction of a second nitro group, leading to dinitro-ethyl-dimethylbenzene byproducts.

    • Solution: Carefully control the stoichiometry of the nitrating agent (a mixture of nitric acid and sulfuric acid). Use a slight molar excess of the nitrating agent, but avoid a large excess. Maintain a low reaction temperature (typically below 10 °C) to control the reaction rate and prevent over-nitration.

  • Isomer Formation: While the 5-position is sterically and electronically favored, nitration can also occur at other positions on the ring.

    • Solution: The choice of nitrating agent and reaction conditions can influence isomer distribution. Using a milder nitrating agent or different acid catalysts can sometimes improve regioselectivity. Slow, dropwise addition of the substrate to the cooled nitrating mixture is recommended to ensure homogeneity and consistent temperature control.

Issue 3: Incomplete Reduction of the Nitro Group

Question: The reduction of 5-ethyl-2,4-dimethyl-1-nitrobenzene is not going to completion, and I am isolating a mixture of the nitro compound and the desired aniline. What could be the problem?

Answer:

Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation: If using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst may be poisoned or deactivated.

    • Solution: Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst and ensure adequate agitation to maintain good contact between the catalyst, substrate, and hydrogen.

  • Insufficient Reducing Agent: When using chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media, an insufficient amount will lead to incomplete reaction.

    • Solution: Use a sufficient molar excess of the reducing agent. For SnCl₂ reductions, a 2-3 fold molar excess is common. Ensure the reaction is stirred vigorously to facilitate contact between the reactants.

  • Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to proceed to completion.

    • Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the efficiency of each step and the purification methods employed. A reasonable, unoptimized overall yield might be in the range of 30-50%. Each step (alkylation, nitration, reduction, salt formation) can be expected to have yields in the range of 60-80% individually.

Q2: How can I confirm the identity and purity of the final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: The hydrochloride salt should have a sharp melting point.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the ethyl and methyl groups, as well as the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the amine N-H bonds and the aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product and quantifying any remaining impurities.

Q3: What are the main safety precautions to consider during this synthesis?

A3:

  • Friedel-Crafts Alkylation: Lewis acids like AlCl₃ are corrosive and react violently with water. The reaction should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Reactions should be performed in a fume hood with extreme care, especially when controlling the temperature of this exothermic reaction.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly set up and checked for leaks.

  • General Precautions: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheets (SDS) for all chemicals used.

Quantitative Data on Potential Side Products

The following table summarizes potential side products and their estimated percentages based on analogous reactions reported in the literature. Actual percentages will vary depending on the specific reaction conditions.

Reaction StepPotential Side Product(s)Estimated Percentage (%)
Friedel-Crafts Ethylation 1-ethyl-2,6-dimethylbenzene (Isomer)5 - 15%
1,3-diethyl-2,4-dimethylbenzene (Polyalkylation)2 - 10%
Nitration 3-ethyl-2,4-dimethyl-1-nitrobenzene (Isomer)5 - 10%
5-ethyl-2,4-dimethyl-1,3-dinitrobenzene (Dinitro)2 - 8%
Reduction Unreacted 5-ethyl-2,4-dimethyl-1-nitrobenzene0 - 5% (if incomplete)

Experimental Protocols

Step 1: Friedel-Crafts Ethylation of m-Xylene
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler).

  • Reaction:

    • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and m-xylene (3 eq) under a nitrogen atmosphere.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add ethyl bromide (1 eq) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Separate the organic layer and wash it with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to isolate 1-ethyl-2,4-dimethylbenzene.

Step 2: Nitration of 1-ethyl-2,4-dimethylbenzene
  • Apparatus Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a nitrating mixture.

  • Reaction:

    • Carefully add concentrated sulfuric acid (2 eq) to a flask and cool it to 0 °C.

    • Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid with stirring, keeping the temperature below 10 °C.

    • In the dropping funnel, place 1-ethyl-2,4-dimethylbenzene (1 eq).

    • Add the 1-ethyl-2,4-dimethylbenzene dropwise to the nitrating mixture over 1-2 hours, maintaining the reaction temperature between 0-5 °C.

    • After the addition, let the mixture stir at room temperature for 1 hour.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude 5-ethyl-2,4-dimethyl-1-nitrobenzene can be purified by column chromatography or recrystallization.

Step 3: Reduction of 5-ethyl-2,4-dimethyl-1-nitrobenzene
  • Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction (using SnCl₂):

    • To the flask, add 5-ethyl-2,4-dimethyl-1-nitrobenzene (1 eq) and ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the product with ether or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purification: The crude 5-Ethyl-2,4-dimethylaniline can be purified by distillation under reduced pressure.

Step 4: Formation of this compound
  • Procedure:

    • Dissolve the purified 5-Ethyl-2,4-dimethylaniline in a suitable solvent like diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the solid with cold, dry diethyl ether.

    • Dry the product under vacuum to obtain this compound.[1][2][3][4]

Synthesis and Side Product Formation Pathway

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Products m-Xylene m-Xylene 1-Ethyl-2,4-dimethylbenzene 1-Ethyl-2,4-dimethylbenzene m-Xylene->1-Ethyl-2,4-dimethylbenzene Friedel-Crafts Ethylation 5-Ethyl-2,4-dimethyl-1-nitrobenzene 5-Ethyl-2,4-dimethyl-1-nitrobenzene 1-Ethyl-2,4-dimethylbenzene->5-Ethyl-2,4-dimethyl-1-nitrobenzene Nitration Poly-ethylated Xylenes Poly-ethylated Xylenes 1-Ethyl-2,4-dimethylbenzene->Poly-ethylated Xylenes Further Ethylation Isomeric Nitro-ethyl-dimethylbenzenes Isomeric Nitro-ethyl-dimethylbenzenes 1-Ethyl-2,4-dimethylbenzene->Isomeric Nitro-ethyl-dimethylbenzenes Nitration 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethyl-1-nitrobenzene->5-Ethyl-2,4-dimethylaniline Reduction Dinitro-ethyl-dimethylbenzene Dinitro-ethyl-dimethylbenzene 5-Ethyl-2,4-dimethyl-1-nitrobenzene->Dinitro-ethyl-dimethylbenzene Over-nitration 5-Ethyl-2,4-dimethylaniline HCl 5-Ethyl-2,4-dimethylaniline HCl 5-Ethyl-2,4-dimethylaniline->5-Ethyl-2,4-dimethylaniline HCl HCl Isomeric Ethyl-dimethylbenzenes Isomeric Ethyl-dimethylbenzenes

References

Technical Support Center: Troubleshooting 2,4-Dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving 2,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2,4-dimethylaniline starting material has darkened. Can I still use it?

A: 2,4-Dimethylaniline is prone to oxidation and can darken upon exposure to air and light, turning from a colorless or pale yellow liquid to a reddish-brown color.[1] This discoloration indicates the presence of oxidized impurities, which can interfere with your reaction. For best results, it is recommended to purify the 2,4-dimethylaniline by distillation before use.

Q2: I am seeing multiple spots on my TLC for a reaction with 2,4-dimethylaniline. What could be the common side products?

Q3: How can I improve the solubility of 2,4-dimethylaniline in my reaction mixture?

A: 2,4-Dimethylaniline is generally soluble in common organic solvents. If you are experiencing solubility issues, particularly in aqueous or highly polar solvent systems, consider the use of a co-solvent. For reactions involving acidic conditions, the protonated form of 2,4-dimethylaniline may have different solubility characteristics.

Q4: Are there any specific safety precautions I should take when working with 2,4-dimethylaniline?

A: Yes, 2,4-dimethylaniline is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guides

Low Conversion in Acylation/Amide Bond Formation

Low conversion in the acylation of 2,4-dimethylaniline to form an amide can be a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Acylation

Acylation_Troubleshooting start Low Conversion in Acylation reagent_quality Check Reagent Quality (2,4-dimethylaniline, acylating agent, solvent) start->reagent_quality Start Here reagent_quality->start Impure Reagents reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Suboptimal Conditions coupling_agent Select Appropriate Coupling Agent/Catalyst reaction_conditions->coupling_agent Conditions Optimized coupling_agent->start Ineffective Agent workup Analyze Work-up Procedure coupling_agent->workup Agent Selected workup->start Product Loss success Improved Conversion workup->success Procedure OK

Caption: Troubleshooting workflow for low conversion in acylation reactions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Impure 2,4-Dimethylaniline Oxidized starting material can inhibit the reaction. Purify by distillation before use.
Degraded Acylating Agent Acyl halides and anhydrides can hydrolyze. Use fresh or newly opened reagents.
Suboptimal Reaction Temperature Some acylations are exothermic and may require initial cooling, while others may need heating to proceed. Monitor the reaction temperature and optimize as needed.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. An excess of the acylating agent may be necessary in some cases.
Ineffective Coupling Agent/Catalyst For reactions with carboxylic acids, a coupling agent is necessary. The choice of coupling agent can significantly impact yield.[3][4] Consider screening different coupling agents. For sluggish reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[5]
Product Precipitation If the product is insoluble in the reaction solvent, it may precipitate and halt the reaction. Consider using a different solvent.
Hydrolysis of Acylating Agent Ensure anhydrous conditions, as water can react with the acylating agent.

Detailed Experimental Protocol: Acylation of 2,4-Dimethylaniline with Acetic Anhydride

  • To a solution of 2,4-dimethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Low Conversion in Diazotization and Azo Coupling

The formation of a diazonium salt from 2,4-dimethylaniline and its subsequent coupling is highly sensitive to reaction conditions.

Logical Relationship for Successful Diazotization and Coupling

Diazotization_Logic cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline 2,4-Dimethylaniline diazonium_salt 2,4-Dimethylbenzenediazonium Salt aniline->diazonium_salt nitrous_acid Nitrous Acid (in situ from NaNO2 + Acid) nitrous_acid->diazonium_salt low_temp Low Temperature (0-5 °C) low_temp->diazonium_salt azo_dye Azo Dye Product diazonium_salt->azo_dye coupling_partner Activated Aromatic Compound (e.g., Phenol, N,N-dimethylaniline) coupling_partner->azo_dye ph_control Appropriate pH ph_control->azo_dye

Caption: Key requirements for successful diazotization and azo coupling.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt Diazonium salts are often unstable at temperatures above 5 °C.[6][7] Maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps using an ice bath.
Incorrect Acidity The formation of nitrous acid from sodium nitrite requires an acidic medium. However, the pH for the subsequent coupling reaction is crucial and depends on the coupling partner (acidic for anilines, alkaline for phenols).[8]
Slow Addition of Sodium Nitrite Add the sodium nitrite solution slowly to control the exothermic reaction and maintain a low temperature.[6]
Inactive Coupling Partner The aromatic ring of the coupling partner must be activated (e.g., with -OH or -NR2 groups) for the electrophilic substitution to occur.[9]
Precipitation of Diazonium Salt Some diazonium salts have low solubility and may precipitate. Ensure adequate solvent volume and good stirring.

Detailed Experimental Protocol: Diazotization of 2,4-Dimethylaniline and Coupling with N,N-Dimethylaniline

  • Dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The formation of the diazonium salt can be tested with starch-iodide paper.

  • In a separate flask, dissolve N,N-dimethylaniline (1.0 eq) in ethanol or acetic acid.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with continuous stirring, maintaining a low temperature.

  • Allow the mixture to react for 30-60 minutes. A colored precipitate of the azo dye should form.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[10][11][12]

Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-rich anilines like 2,4-dimethylaniline can be sensitive to the choice of catalyst, ligand, and base.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Setup Reaction Vessel (Oven-dried, inert atmosphere) reagents Add Pd Precatalyst, Ligand, Base, and Aryl Halide start->reagents solvent_amine Add Anhydrous Solvent and 2,4-Dimethylaniline reagents->solvent_amine reaction Heat to Reaction Temperature and Stir for Specified Time solvent_amine->reaction monitoring Monitor Reaction Progress by TLC/GC-MS reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Certain functional groups on the substrates can also poison the catalyst.
Inappropriate Ligand The choice of phosphine ligand is critical for successful coupling. For electron-rich anilines, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give better results.[13]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like carbonates may be less effective.[14][15]
Hydrodehalogenation of Aryl Halide This side reaction can consume the aryl halide starting material. Optimizing the ligand and reaction conditions can minimize this pathway.
Low Reactivity of Aryl Halide The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., a more electron-rich ligand) may be necessary.

Representative Yields for Buchwald-Hartwig Amination of Anilines with Aryl Halides

Aniline Aryl Halide Pd Source Ligand Base Solvent Temp (°C) Yield (%)
Aniline4-ChlorotoluenePd(OAc)2XPhosNaOtBuToluene10098
4-Methylaniline4-BromobenzonitrilePd2(dba)3XantPhosDBUDMFRT83
Aniline2-BromotoluenePd(OAc)2RuPhosNaOtBuToluene10095
Morpholine4-Bromotoluene[Pd(I) dimer]JohnPhosKOtBu1,4-Dioxane80>99

Note: This table presents representative data for similar aniline substrates to illustrate the effect of different reaction components. Yields for 2,4-dimethylaniline may vary.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dimethylaniline with an Aryl Bromide

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add 2,4-dimethylaniline (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16][17]

Low Conversion in Schiff Base (Imine) Formation

The condensation reaction between 2,4-dimethylaniline and an aldehyde or ketone to form a Schiff base is generally robust, but can sometimes result in low conversion.

Troubleshooting Workflow for Schiff Base Formation

Schiff_Base_Troubleshooting start Low Conversion in Schiff Base Formation water_removal Ensure Water Removal start->water_removal water_removal->start Water Present catalyst Use of Catalyst (Acid or Base) water_removal->catalyst Water Removed catalyst->start No/Ineffective Catalyst equilibrium Address Reaction Equilibrium catalyst->equilibrium Catalyst Used equilibrium->start Unfavorable Equilibrium purification Optimize Purification equilibrium->purification Equilibrium Shifted purification->start Product Hydrolysis success Improved Conversion purification->success Purification OK

Caption: Troubleshooting workflow for low conversion in Schiff base formation.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Reaction Equilibrium Imine formation is a reversible reaction. To drive the reaction to completion, water must be removed as it is formed. This can be achieved by azeotropic distillation with a Dean-Stark trap or by using a drying agent like anhydrous magnesium sulfate or molecular sieves.
Lack of Catalysis The reaction is often catalyzed by either an acid or a base. A catalytic amount of a weak acid like acetic acid is commonly used.[9]
Steric Hindrance The steric bulk of the aniline or the carbonyl compound can slow down the reaction. Increased reaction time or temperature may be required.
Hydrolysis During Work-up Imines can be susceptible to hydrolysis, especially under acidic conditions. A non-aqueous work-up or careful control of pH during extraction is recommended.

Detailed Experimental Protocol: Synthesis of a Schiff Base from 2,4-Dimethylaniline and Benzaldehyde

  • Combine 2,4-dimethylaniline (1.0 eq) and benzaldehyde (1.0 eq) in a round-bottom flask with a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • If using toluene, fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture for 2-4 hours. If using ethanol, the product may precipitate upon formation or after cooling.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture.

  • If the product precipitates, collect it by filtration and wash with cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1][18][19]

References

Technical Support Center: 5-Ethyl-2,4-dimethylaniline Hydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 5-Ethyl-2,4-dimethylaniline hydrochloride. The information presented is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of an aniline derivative, this compound is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. Expected degradation pathways include oxidation of the amino group to form nitroso and nitro derivatives, hydroxylation of the aromatic ring, and potential N-dealkylation or side-chain oxidation under more strenuous conditions.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Typical stress conditions involve exposure to acidic, alkaline, and oxidative environments, as well as thermal and photolytic stress. Specific conditions can be optimized, but a general starting point is outlined in the experimental protocols section. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are generated without complete decomposition of the parent compound.[1][2][3]

Q3: How can I identify the degradation products?

A3: Degradation products are typically identified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[4] The mass-to-charge ratio and fragmentation pattern from the mass spectrometer provide structural information about the degradants.

Q4: What are some common issues encountered during the HPLC analysis of degradation samples?

A4: Common HPLC issues include poor peak shape (tailing or fronting), baseline drift or noise, ghost peaks, and variable retention times.[5][6][7][8] These can often be resolved by adjusting mobile phase composition, ensuring proper system equilibration, using high-purity solvents, and proper sample preparation.[5][6][7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: No or Minimal Degradation Observed
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1]
The compound is highly stable under the tested conditions.Confirm the stability by analyzing a reference standard. Consider using more aggressive stress conditions if necessary for the purpose of the study.
Analytical method is not sensitive enough to detect low levels of degradants.Optimize the HPLC method by adjusting the wavelength of the UV detector or using a more sensitive detector like a mass spectrometer.
Issue 2: Excessive Degradation (>20%)
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.[9]
The compound is inherently unstable under the applied stress.Perform a time-course study to identify a suitable time point where degradation is within the target range (5-20%).
Secondary degradation of primary products.Analyze samples at earlier time points to identify the initial degradation products before they further decompose.[3]
Issue 3: Poor Mass Balance in HPLC Analysis

| Possible Cause | Troubleshooting Step | | Degradation products are not being detected. | Ensure the analytical method is capable of detecting all degradation products. This may involve using a gradient elution in HPLC and a broad-spectrum detector like a Diode Array Detector (DAD) or a mass spectrometer. | | Degradation products are volatile or do not have a chromophore. | Use a mass spectrometer or a charged aerosol detector (CAD) for detection. Ensure proper sample handling to prevent the loss of volatile compounds. | | Degradation products are precipitating out of solution. | Check the solubility of potential degradation products in the sample diluent and mobile phase. Adjust the solvent composition if necessary. | | Adduct formation with excipients or buffers. | Investigate potential interactions with formulation components by running placebo controls. |

Summary of Hypothetical Quantitative Data

The following tables summarize hypothetical data from forced degradation studies on this compound. These are for illustrative purposes to guide expected outcomes.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h8.5%22,4-Dimethyl-5-ethylphenol
0.1 M NaOH, 60°C, 24h12.3%31-Ethyl-2,5-dimethyl-4-nitrosobenzene
6% H₂O₂, RT, 24h15.8%41-Ethyl-2,5-dimethyl-4-nitrobenzene
Thermal (80°C, 48h)5.2%1Minor unidentified degradant
Photolytic (ICH Q1B)10.1%2Oxidized dimeric species

Table 2: Purity Analysis of Major Degradation Peaks by HPLC-UV

Stress Condition Major Degradant Peak Retention Time (min) Peak Purity Index
Acid Hydrolysis2,4-Dimethyl-5-ethylphenol8.2>0.999
Base Hydrolysis1-Ethyl-2,5-dimethyl-4-nitrosobenzene10.5>0.999
Oxidation1-Ethyl-2,5-dimethyl-4-nitrobenzene11.8>0.998

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to the target concentration before analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway A 5-Ethyl-2,4-dimethylaniline (Parent Compound) B 1-Ethyl-2,5-dimethyl-4-nitrosobenzene A->B Oxidation (H₂O₂) / Base Hydrolysis D 2,4-Dimethyl-5-ethylphenol A->D Acid Hydrolysis (Diazotization followed by hydrolysis) E Oxidized Dimer A->E Photolysis C 1-Ethyl-2,5-dimethyl-4-nitrobenzene B->C Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC-MS Analysis sample_prep->hplc data Data Analysis (% Degradation, Peak Purity, Mass Balance) hplc->data id Structure Elucidation of Degradation Products data->id

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5-Ethyl-2,4-dimethylaniline hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated this compound is discolored (e.g., yellow, brown, or pink).

Possible Cause: Discoloration is often due to the presence of oxidized impurities or residual starting materials. Aniline derivatives, in particular, are susceptible to air oxidation, which can form colored byproducts.

Solution: A recrystallization or a series of solvent washes can be effective in removing these colored impurities.

Experimental Protocol: Recrystallization

A common method for purifying solid organic compounds is recrystallization. The choice of solvent is crucial for effective purification.

Parameter Value
Impure Compound 10 g
Solvent System Isopropanol/Water (approx. 9:1 v/v)
Dissolution Temp. Near boiling point of isopropanol (~82 °C)
Crystallization Temp. 0-5 °C (ice bath)
Expected Yield 70-90%
Expected Purity >99%

Detailed Methodology:

  • Place the impure this compound (10 g) in a 250 mL Erlenmeyer flask.

  • Add isopropanol (~90 mL) and heat the mixture with stirring on a hot plate until the solid dissolves.

  • If the solution is colored, add a small amount of activated carbon (charcoal) and boil for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Slowly add water (~10 mL) to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Issue 2: The purity of this compound is low, with starting materials or other non-basic impurities detected.

Possible Cause: Incomplete reaction or inadequate work-up can lead to the presence of unreacted starting materials like 2,4-dimethylaniline or other neutral organic impurities.

Solution: An acid-base extraction can effectively separate the basic aniline hydrochloride from neutral or acidic impurities.

Experimental Protocol: Acid-Base Wash

This technique exploits the difference in solubility of the amine hydrochloride salt and its free base form in aqueous and organic solvents.

Parameter Value
Impure Compound 10 g
Aqueous Phase 1 M HCl (hydrochloric acid)
Organic Solvent Dichloromethane (CH₂Cl₂) or Ethyl Acetate
Base for Neutralization Saturated Sodium Bicarbonate (NaHCO₃) solution
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)

Detailed Methodology:

  • Dissolve the impure this compound (10 g) in deionized water (100 mL).

  • Transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous solution with an organic solvent like dichloromethane (2 x 50 mL) to extract any non-basic, organic-soluble impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH is basic (pH > 8). The free amine will precipitate or form an oily layer.

  • Extract the free amine with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Bubble dry hydrogen chloride gas through the dichloromethane solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate the purified this compound.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold dichloromethane, and dry.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2,4-dimethylaniline.

  • Over-alkylation products: Di-ethylated aniline derivatives.

  • Oxidation products: Formed by exposure to air, leading to discoloration.

  • Residual solvents: From the synthesis and work-up steps.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of proton-containing impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Q3: My compound is an oil and will not crystallize. What should I do?

A3: Oiling out can occur if the solution is supersaturated or if impurities are inhibiting crystallization. Try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. This can provide a surface for nucleation.

  • Seed crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.

  • Re-dissolve and cool slower: Heat the solution to re-dissolve the oil and then allow it to cool much more slowly.

  • Change the solvent system: The current solvent may not be ideal. Try different solvent combinations.

Q4: Can I use other solvents for recrystallization?

A4: Yes, the choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aniline hydrochlorides, polar protic solvents or mixtures are often effective. Besides isopropanol/water, you could explore:

  • Ethanol

  • Ethanol/Water mixtures

  • Acetone/Water mixtures

It is always recommended to perform small-scale solubility tests to find the optimal solvent system for your specific sample.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps in the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying impure Impure Compound dissolve Dissolve in Hot Isopropanol impure->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Gravity Filtration add_carbon->hot_filter add_water Add Water (Anti-solvent) hot_filter->add_water cool_slowly Cool to Room Temp. add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry under Vacuum wash->dry pure Pure Compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Wash_Workflow cluster_dissolution_extraction Initial Dissolution & Extraction cluster_basification_extraction Basification & Amine Extraction cluster_drying_precipitation Drying & Precipitation cluster_isolation Isolation & Drying impure Impure Compound dissolve Dissolve in Water impure->dissolve wash_organic Wash with Organic Solvent dissolve->wash_organic basify Add NaHCO₃ (aq) wash_organic->basify extract_amine Extract Free Amine with Organic Solvent basify->extract_amine dry_organic Dry Organic Layer (e.g., Na₂SO₄) extract_amine->dry_organic precipitate Precipitate with HCl dry_organic->precipitate vac_filter Vacuum Filtration precipitate->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry under Vacuum wash->dry pure Pure Compound dry->pure

solvent effects on the reactivity of 5-Ethyl-2,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 5-Ethyl-2,4-dimethylaniline hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions that this compound is used for?

A1: this compound is a substituted aniline, a class of compounds widely used as intermediates in organic synthesis. Common reactions for similar aniline derivatives include:

  • N-Alkylation: Introduction of an alkyl group to the nitrogen atom.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation on the aromatic ring. It is important to note that the amino group is a strong activating group, which can lead to multiple substitutions.[1]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.[1]

Q2: I am using this compound in my reaction, but it is not reacting as expected. What could be the issue?

A2: The most common issue when using an aniline hydrochloride salt is the protonated state of the amino group (-NH3+). In this form, the nitrogen is no longer nucleophilic and will not readily react with electrophiles. To enable the desired reaction, the free amine must be generated by adding a base to deprotonate the anilinium ion.[3][4]

Q3: What type of base should I use to deprotonate this compound?

A3: The choice of base depends on the specific reaction and solvent system.

  • For reactions in aqueous media or protic solvents, a relatively weak base like sodium acetate or sodium carbonate is often sufficient.[3]

  • In non-polar aprotic solvents, stronger bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are commonly used.[5]

  • For very strong deprotonation, organolithium reagents like n-BuLi or strong non-nucleophilic bases like sodium hydride (NaH) can be used, although care must be taken as these can react with other functional groups and may require anhydrous conditions.

Q4: What are the recommended solvents for reactions with 5-Ethyl-2,4-dimethylaniline?

A4: The choice of solvent is crucial and depends on the specific reaction being performed. For the free base, 2,4-dimethylaniline (a close analog), it is soluble in many organic solvents such as ethanol, ether, and benzene, but has limited solubility in water.[6][7] The hydrochloride salt is expected to have higher solubility in polar and protic solvents.

For specific reaction types:

  • N-Alkylation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols like ethanol are often used.[5]

  • Acylation: Reactions can be carried out in a variety of solvents, including water, or even neat (without a solvent).[3][8] For Friedel-Crafts acylation of related anilides, a solvent system of nitromethane with lithium perchlorate (MeNO2-LiClO4) has been shown to be effective.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in N-Alkylation Reactions
Possible Cause Troubleshooting Step
Incomplete Deprotonation The aniline hydrochloride has not been fully converted to the free amine. Ensure at least one equivalent of a suitable base is added. For sensitive substrates, consider using a non-nucleophilic base.
Inappropriate Solvent The solvent may not be suitable for the reaction. For N-alkylation of the related 2,4-dimethylaniline, DMF and ethanol have been used successfully.[5] Consider screening a range of polar aprotic and protic solvents.
Low Reactivity of Alkylating Agent The alkyl halide may not be reactive enough. The reactivity order is generally I > Br > Cl. Consider using a more reactive alkylating agent or increasing the reaction temperature.
Side Reactions Over-alkylation to form a tertiary amine or even a quaternary ammonium salt can occur. Use a stoichiometric amount of the alkylating agent and monitor the reaction progress carefully by TLC or GC.
Problem 2: Poor Results in Acylation Reactions
Possible Cause Troubleshooting Step
Hydrolysis of Acylating Agent If the reaction is performed in the presence of water, the acyl chloride or anhydride may hydrolyze. Ensure anhydrous conditions if necessary.
Insufficient Base Acylation reactions often produce HCl as a byproduct, which can protonate the starting aniline. Use a base like pyridine or triethylamine to scavenge the acid.[2]
Low Reaction Temperature Some acylations require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.
Diacylation In some cases, diacylation on the nitrogen can occur. Use of a bulky acylating agent or controlling the stoichiometry can help to minimize this.

Experimental Protocols

Please note: These are generalized protocols based on reactions with similar aniline derivatives and should be optimized for your specific substrate and reaction scale.

General Procedure for N-Ethylation of 2,4-Dimethylaniline (as a proxy)

This protocol is adapted from the N-ethylation of 2,4-dimethylaniline.[5]

  • Deprotonation (if starting from hydrochloride): Dissolve this compound in a suitable solvent (e.g., DMF or ethanol). Add one equivalent of a base such as potassium carbonate. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the mixture containing the free amine, slowly add one equivalent of ethyl bromide or ethyl iodide.

  • Reaction: Heat the reaction mixture to 40-80°C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., KBr) has precipitated, filter it off. The filtrate can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Acetylation of Aniline Hydrochloride

This protocol is adapted from the acetylation of aniline hydrochloride.[3]

  • Dissolution: Dissolve this compound in water.

  • Acetylation: Add acetic anhydride to the solution and swirl to mix.

  • Neutralization and Precipitation: Immediately add a solution of sodium acetate in water. The acetanilide product should precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol/water.

Data Presentation

Table 1: Solvent Effects on the Yield of Friedel-Crafts Acylation of Acetanilide *

CatalystSolvent SystemYield (%)
Sc(OTf)₃MeNO₂-LiClO₄ (6 M)10
Sc(ONf)₃MeNO₂-LiClO₄ (6 M)48
Hf(OTf)₄MeNO₂-LiClO₄ (6 M)44
Sb(OTf)₃MeNO₂-LiClO₄ (6 M)59
Bi(OTf)₃MeNO₂-LiClO₄ (6 M)59
AlCl₃MeNO₂-LiClO₄ (6 M)<1
noneMeNO₂-LiClO₄ (6 M)<1
AlCl₃ClCH₂CH₂Cl9

*Data for the acylation of acetanilide, a related anilide, is presented as a proxy to illustrate potential solvent and catalyst effects.[9]

Visualizations

experimental_workflow_N_Alkylation cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification start_reagent 5-Ethyl-2,4-dimethylaniline Hydrochloride deprotonation Deprotonation start_reagent->deprotonation base Base (e.g., K2CO3) base->deprotonation solvent Solvent (e.g., DMF) solvent->deprotonation alkylation Add Alkylating Agent (e.g., Ethyl Bromide) deprotonation->alkylation heating Heat (40-80°C) alkylation->heating workup Aqueous Work-up heating->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

logical_relationship_reactivity hydrochloride Aniline Hydrochloride (-NH3+) electrophile Electrophile (e.g., R-X, Ac-Cl) hydrochloride->electrophile No Nucleophilic Attack base Addition of Base hydrochloride->base free_amine Free Aniline (-NH2) free_amine->electrophile Nucleophilic Attack product Reaction Product electrophile->product no_reaction No Reaction electrophile->no_reaction base->free_amine Deprotonation

Caption: Reactivity of aniline hydrochloride vs. free aniline with electrophiles.

References

Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process:

  • Nitration: Electrophilic nitration of 1-ethyl-2,4-dimethylbenzene to yield 1-ethyl-2,4-dimethyl-5-nitrobenzene.

  • Reduction: Reduction of the nitro group of 1-ethyl-2,4-dimethyl-5-nitrobenzene to the corresponding amine, 5-Ethyl-2,4-dimethylaniline.

  • Salt Formation: Conversion of the synthesized aniline to its hydrochloride salt for improved stability and handling.

Experimental Workflows

Synthesis_Workflow Start Start: 1-Ethyl-2,4-dimethylbenzene Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate Intermediate: 1-Ethyl-2,4-dimethyl-5-nitrobenzene Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., Fe/HCl or H2/Pd-C) Nitro_Intermediate->Reduction Aniline_Base Intermediate: 5-Ethyl-2,4-dimethylaniline Reduction->Aniline_Base Salt_Formation Step 3: Salt Formation (HCl) Aniline_Base->Salt_Formation Final_Product Final Product: 5-Ethyl-2,4-dimethylaniline HCl Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Step 1: Nitration of 1-Ethyl-2,4-dimethylbenzene

Q1: What are the common side products during the nitration step, and how can they be minimized?

A1: The primary side products are other isomers of the desired 1-ethyl-2,4-dimethyl-5-nitrobenzene, such as the 3-nitro and 6-nitro isomers. Over-nitration to form dinitro compounds can also occur.

Troubleshooting:

  • Isomer Formation: Maintain a low reaction temperature (typically 0-10 °C) to favor the formation of the desired 5-nitro isomer. The directing effects of the alkyl groups on the benzene ring will still lead to a mixture of isomers, which may need to be separated in the next step or after reduction.

  • Over-nitration: Use a stoichiometric amount of nitric acid. A large excess of nitric acid and sulfuric acid, combined with elevated temperatures, will promote the formation of dinitro byproducts.

Q2: The nitration reaction is showing a low yield. What are the possible causes?

A2: Low yields can result from incomplete reaction, loss of product during workup, or competing side reactions.

Troubleshooting:

  • Incomplete Reaction: Ensure the reaction is stirred efficiently to ensure proper mixing of the organic and acidic layers. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Loss During Workup: During the aqueous workup, ensure the pH is carefully neutralized. The product is soluble in organic solvents, so ensure complete extraction from the aqueous layer.

ParameterRecommended Condition
Reactants 1-ethyl-2,4-dimethylbenzene, Nitric Acid, Sulfuric Acid
Temperature 0-10 °C
Reaction Time 1-3 hours
Workup Quenching with ice-water, neutralization, and extraction
Typical Yield 70-85% (of mixed isomers)
Step 2: Reduction of 1-Ethyl-2,4-dimethyl-5-nitrobenzene

Q1: My reduction reaction is incomplete. How can I drive it to completion?

A1: Incomplete reduction is a common issue, especially during scale-up.

Troubleshooting:

  • Catalyst Activity (for catalytic hydrogenation): Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The reaction is sensitive to catalyst poisons.

  • Reducing Agent Stoichiometry (for metal/acid reduction): If using iron (Fe) or tin(II) chloride (SnCl2) with hydrochloric acid (HCl), ensure a sufficient excess of the metal is used. The surface of the metal can become passivated, so vigorous stirring is crucial.

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Q2: The isolated aniline is dark in color. What is the cause and how can I purify it?

A2: Anilines are prone to air oxidation, which can lead to the formation of colored impurities.

Troubleshooting:

  • Minimizing Oxidation: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Purification: The crude aniline can be purified by vacuum distillation. For larger scales, steam distillation is also an effective method for purifying anilines.[1]

ParameterCatalytic HydrogenationIron/HCl Reduction
Reducing Agent H₂ gas, Pd/C catalystIron powder, Hydrochloric acid
Solvent Ethanol, Methanol, or Ethyl AcetateWater, Ethanol
Temperature Room temperature to 50 °C80-100 °C
Pressure (H₂) 1-10 atmAtmospheric
Reaction Time 2-8 hours4-12 hours
Typical Yield >90%85-95%
Step 3: Formation of this compound

Q1: The hydrochloride salt is not precipitating out of solution. What should I do?

A1: Precipitation issues can arise from the choice of solvent, concentration, and temperature.

Troubleshooting:

  • Solvent System: The aniline free base is typically dissolved in a non-polar solvent like diethyl ether, ethyl acetate, or toluene. The hydrochloride salt is much less soluble in these solvents. If the salt is not precipitating, the solution may be too dilute. Concentrate the solution or add a co-solvent in which the salt is less soluble (e.g., hexane).

  • Temperature: Cooling the solution can induce precipitation.

  • Seeding: If you have a small amount of the crystalline product, adding a seed crystal can initiate crystallization.

Q2: The resulting hydrochloride salt is sticky or oily. How can I obtain a crystalline solid?

A2: This is often due to the presence of impurities or residual solvent.

Troubleshooting:

  • Purity of the Aniline: Ensure the starting 5-Ethyl-2,4-dimethylaniline is of high purity. Impurities can inhibit crystallization.

  • Washing: Wash the precipitated salt with a cold, non-polar solvent to remove soluble impurities.

  • Recrystallization: If the product is still not a solid, recrystallization from an appropriate solvent system (e.g., ethanol/ether) may be necessary.

ParameterRecommended Condition
Reactants 5-Ethyl-2,4-dimethylaniline, Hydrochloric Acid (e.g., in isopropanol or as gas)
Solvent Diethyl ether, Ethyl acetate, Isopropanol
Temperature 0 °C to room temperature
Isolation Filtration and drying
Typical Yield >95%

Troubleshooting Decision Tree

Troubleshooting_Aniline_Synthesis Start Low Yield or Impure Product Nitration_Issue Problem in Nitration Step? Start->Nitration_Issue Check Step 1 Reduction_Issue Problem in Reduction Step? Start->Reduction_Issue Check Step 2 Salt_Issue Problem in Salt Formation? Start->Salt_Issue Check Step 3 Isomer_Problem Incorrect Isomer Ratio? Nitration_Issue->Isomer_Problem Dinitro_Problem Dinitration Occurring? Nitration_Issue->Dinitro_Problem Incomplete_Reduction Incomplete Reduction? Reduction_Issue->Incomplete_Reduction Dark_Product Product is Dark? Reduction_Issue->Dark_Product No_Precipitate No Precipitation? Salt_Issue->No_Precipitate Oily_Product Product is Oily/Sticky? Salt_Issue->Oily_Product Low_Temp Action: Lower Reaction Temperature (0-5°C) Isomer_Problem->Low_Temp Yes Stoich_Control Action: Use Stoichiometric Amount of HNO3 Dinitro_Problem->Stoich_Control Yes Check_Catalyst Action: Check Catalyst Activity or Add More Reducing Agent Incomplete_Reduction->Check_Catalyst Yes Purify_Aniline Action: Purify via Vacuum or Steam Distillation Dark_Product->Purify_Aniline Yes Concentrate_Cool Action: Concentrate Solution, Cool, or Add Anti-Solvent No_Precipitate->Concentrate_Cool Yes Recrystallize Action: Wash with Cold Solvent or Recrystallize Oily_Product->Recrystallize Yes

Caption: A decision tree for troubleshooting common issues during the synthesis.

Detailed Experimental Protocols

Step 1: Nitration of 1-Ethyl-2,4-dimethylbenzene

  • To a stirred solution of 1-ethyl-2,4-dimethylbenzene (1.0 eq) in a suitable solvent such as dichloromethane, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • To this mixture, add a solution of nitric acid (1.1 eq) in sulfuric acid (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2 hours. Monitor the reaction by TLC or GC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-2,4-dimethyl-5-nitrobenzene.

Step 2: Reduction of 1-Ethyl-2,4-dimethyl-5-nitrobenzene (using Iron/HCl)

  • To a mixture of 1-ethyl-2,4-dimethyl-5-nitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add concentrated hydrochloric acid (0.5 eq) portion-wise.

  • Heat the reaction mixture to reflux (80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and filter it through a bed of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of >10.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Ethyl-2,4-dimethylaniline.

Step 3: Formation of this compound

  • Dissolve the crude 5-Ethyl-2,4-dimethylaniline (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or bubble hydrogen chloride gas through the solution until the precipitation is complete.

  • Stir the resulting slurry for 30 minutes at 0 °C.

  • Collect the precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain this compound.

References

Technical Support Center: 5-Ethyl-2,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Ethyl-2,4-dimethylaniline hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of this compound during storage and experimentation.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing to Brownish Tinge) Exposure to air and/or light, leading to the formation of colored oxidation byproducts. Aromatic amines are susceptible to autoxidation.Store the compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1]
Inconsistent Experimental Results Degradation of the compound due to oxidation, resulting in lower purity and the presence of reactive impurities.Before use, visually inspect the compound for any signs of discoloration. If oxidation is suspected, purify the material by recrystallization. Always use freshly prepared solutions.
Precipitate Formation in Solution Formation of insoluble oxidation products. This can be accelerated by incompatible solvents or contaminants.Use high-purity, degassed solvents for preparing solutions. Avoid solvents that may contain peroxides (e.g., older ethers). Filter solutions before use if any particulate matter is observed.
Reduced Reactivity in Synthesis The amine group has been oxidized, rendering it less nucleophilic for subsequent reactions.Confirm the purity of the starting material using techniques like NMR or HPLC before starting a reaction. If the purity is compromised, purify the compound as recommended above.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are exposure to oxygen (from the air), light (especially UV light), and elevated temperatures. Aromatic amines are prone to oxidation, which can lead to discoloration and the formation of impurities.[2] Contamination with metal ions can also catalyze oxidation.

Q2: How should I properly store this compound to minimize oxidation?

A2: For optimal stability, store the compound under the following conditions:

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen.

  • Container: In a tightly sealed, amber glass vial to protect from light.

  • Temperature: In a refrigerator at 2-8°C for long-term storage.[1]

  • Purity: Ensure the compound is free from impurities that could act as oxidation catalysts.

Q3: Can I use antioxidants to prevent the oxidation of my sample?

A3: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions. Aromatic amine antioxidants are effective at scavenging free radicals that promote degradation.[3] Common choices for aromatic amines include hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers. A complex antioxidant composition might include an oxygen scavenger, a radical-scavenging antioxidant, a peroxide-decomposing antioxidant, and a light stabilizer for maximum protection.[4] The choice and concentration of the antioxidant should be carefully considered based on the downstream application to avoid interference.

Q4: What are the signs of oxidation in this compound?

A4: The most common visual indicator is a change in color from a white or off-white solid to a yellow, brown, or reddish-brown substance.[2] In solution, the appearance of a yellow or brown tint is also a sign of degradation. For a quantitative assessment, you can use analytical techniques such as HPLC to check for the appearance of impurity peaks or NMR spectroscopy to detect the presence of oxidation byproducts.

Q5: Are there any materials or chemicals I should avoid when working with this compound?

A5: Yes. Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5][6] Additionally, ensure that solvents are free of peroxides, which can accelerate oxidation.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To provide a standardized procedure for the long-term storage of this compound to maintain its purity and stability.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Spatula

  • Parafilm or other sealing film

  • Refrigerator (2-8°C)

Procedure:

  • Place the required amount of this compound into a clean, dry amber glass vial.

  • Insert a tube connected to the inert gas supply into the vial, ensuring the tip is just above the surface of the compound.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace any air.

  • While maintaining a positive flow of inert gas, carefully remove the tube and immediately seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8°C.

Protocol 2: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound for experimental use with minimal degradation.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., ethanol, acetonitrile)

  • Antioxidant (e.g., BHT)

  • Volumetric flask

  • Syringe and needle for inert gas

  • Septum

Procedure:

  • Select a suitable high-purity solvent. To degas the solvent, sparge it with argon or nitrogen for 15-20 minutes.

  • If using an antioxidant, weigh the appropriate amount of both the this compound and the antioxidant (a typical concentration for BHT is 0.01-0.1%).

  • Transfer the weighed solids to a volumetric flask.

  • Add the degassed solvent to the flask to dissolve the solids, and then fill to the calibration mark.

  • Seal the flask with a septum.

  • Puncture the septum with a needle connected to an inert gas line to flush the headspace of the flask. Puncture the septum with a second needle to act as a vent.

  • Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.

  • If the solution is to be stored, wrap the flask in aluminum foil to protect it from light and store it at 2-8°C. For best results, use the solution immediately after preparation.

Visualizations

Oxidation_Pathway A 5-Ethyl-2,4-dimethylaniline C Radical Cation A->C Oxidation B Oxidizing Agents (O2, Light, Heat) B->C D Further Oxidation & Polymerization C->D E Colored Impurities D->E

Caption: Simplified oxidation pathway of an aromatic amine.

Prevention_Workflow cluster_storage Storage cluster_handling Handling Inert_Atmosphere Inert Atmosphere (Ar, N2) Stable_Compound Stable Compound Inert_Atmosphere->Stable_Compound Proper Storage Amber_Vial Amber Vial Amber_Vial->Stable_Compound Proper Storage Refrigeration Refrigeration (2-8°C) Refrigeration->Stable_Compound Proper Storage Degassed_Solvents Use Degassed Solvents Degassed_Solvents->Stable_Compound Careful Handling Add_Antioxidants Add Antioxidants (optional) Add_Antioxidants->Stable_Compound Careful Handling Minimize_Exposure Minimize Air/Light Exposure Minimize_Exposure->Stable_Compound Careful Handling Start Pristine Compound Start->Inert_Atmosphere Start->Amber_Vial Start->Refrigeration Start->Degassed_Solvents Start->Add_Antioxidants Start->Minimize_Exposure

References

issues with the stability of 5-Ethyl-2,4-dimethylaniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Ethyl-2,4-dimethylaniline hydrochloride in solution. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)

  • Potential Cause: Oxidation of the aniline functional group. Aniline and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2][3]

    • Solvent Purity: Use high-purity, degassed solvents to prepare your solutions.

    • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA.

Issue 2: Precipitation or Cloudiness in Solution

  • Potential Cause 1: Poor Solubility: The compound has limited solubility in aqueous solutions, particularly at neutral or basic pH, as the free base is less soluble than the hydrochloride salt.[1]

  • Troubleshooting Steps:

    • pH Adjustment: Maintain a slightly acidic pH (e.g., pH 3-5) to ensure the compound remains in its more soluble protonated (hydrochloride) form.

    • Solvent Selection: Consider using organic or co-solvent systems if compatible with your experimental design. This compound is generally soluble in organic solvents like ethanol, ether, and benzene.[1]

  • Potential Cause 2: Degradation Product Formation: The precipitate could be a less soluble degradation product.

  • Troubleshooting Steps:

    • Follow Stability Protocols: Adhere to the recommended storage and handling conditions to minimize degradation.

    • Characterize Precipitate: If possible, isolate and characterize the precipitate to identify the degradation product and pathway.

Issue 3: Inconsistent Experimental Results or Loss of Potency

  • Potential Cause: Chemical degradation of the compound. This can be due to hydrolysis, oxidation, or photolysis, leading to a lower concentration of the active compound.[4]

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare solutions fresh before each experiment.

    • Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the amount of intact this compound and its degradation products.

    • Forced Degradation Study: If not already done, perform a forced degradation study to understand the compound's stability profile under various stress conditions (see Experimental Protocols section).[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Solutions should be stored in tightly sealed containers, protected from light, and kept in a cool, well-ventilated area.[2][3] For short-term storage, refrigeration (2-8°C) is recommended. For long-term stability, storage at -20°C or below, under an inert atmosphere, may be necessary.[7]

Q2: What solvents are recommended for dissolving this compound?

A2: While the hydrochloride salt has some aqueous solubility, it is more soluble in organic solvents such as ethanol, methanol, and DMSO.[1] For aqueous applications, using a slightly acidic buffer can improve solubility.

Q3: Is this compound sensitive to pH?

A3: Yes. As an aniline hydrochloride, the compound's stability and solubility are pH-dependent. In basic conditions, the hydrochloride salt is converted to the free base, which may have lower solubility and be more susceptible to oxidation. Acidic conditions generally favor the stability of the salt form in solution.

Q4: How can I tell if my this compound solution has degraded?

A4: Visual indicators of degradation can include a change in color (e.g., to yellow or brown) or the formation of a precipitate.[1] However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess stability is to use a quantitative analytical technique like HPLC to measure the concentration of the parent compound over time.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the public domain, aniline derivatives are known to undergo oxidation to form corresponding quinone-like structures or undergo polymerization.[7] Hydrolysis is less likely for the aniline core itself but could be a factor if other susceptible functional groups are present in a larger molecule containing this moiety.

Data Presentation

The following tables present hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate its potential stability profile.

Table 1: pH-Dependent Stability at Room Temperature (25°C) for 24 hours

pH ConditionInitial Assay (%)Assay after 24h (%)% DegradationObservations
0.1 M HCl (pH ~1)100.099.50.5Clear, colorless solution
pH 4.0 Buffer100.099.20.8Clear, colorless solution
pH 7.0 Buffer100.095.34.7Slight yellowing
0.1 M NaOH (pH ~13)100.088.111.9Brown solution, precipitate

Table 2: Stability under Various Stress Conditions

Stress ConditionDurationInitial Assay (%)Final Assay (%)% Degradation
Thermal (60°C)48 hours100.092.57.5
Oxidative (3% H₂O₂)24 hours100.075.824.2
Photolytic (UV light)24 hours100.090.19.9

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[6][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a specified time.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples and a non-stressed control at each time point using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitate, inconsistent results) check_visual Visual Inspection start->check_visual discoloration Solution Discolored (Yellow/Brown) check_visual->discoloration Color Change precipitate Precipitate/Cloudiness check_visual->precipitate Precipitate inconsistent_results Inconsistent Results/ Loss of Potency check_visual->inconsistent_results No Visual Change action_discoloration Potential Oxidation: - Use inert atmosphere - Protect from light - Use high-purity solvents discoloration->action_discoloration action_precipitate Check Solubility: - Adjust pH to acidic range - Consider co-solvents precipitate->action_precipitate action_degradation Potential Degradation: - Prepare fresh solutions - Use stability-indicating method - Perform forced degradation study inconsistent_results->action_degradation

Caption: Troubleshooting decision tree for stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Quantify Parent Compound and Degradation Products analysis->data_analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Characterization of Aniline Hydrochlorides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the characterization of aniline hydrochlorides. It is intended for researchers, scientists, and drug development professionals to help identify and resolve potential pitfalls in their experimental work.

Section 1: General Handling, Storage, and Stability FAQs

This section addresses common observations and questions related to the physical stability and proper handling of aniline hydrochloride samples.

Q1: Why has my aniline hydrochloride sample turned yellow, green, or brown?

Your sample has likely undergone oxidation and/or degradation. Aniline hydrochloride is sensitive to air and light, causing it to darken over time.[1][2][3][4] The appearance of a white to greenish crystalline solid is common, but darker colors indicate a higher level of impurity.[2][4]

  • Troubleshooting Steps:

    • Verify the age and storage conditions of the sample.

    • For critical applications, consider purifying the material before use. Recrystallization is a common method.

    • If the discoloration is minor, assess whether it will interfere with your specific experiment. For spectroscopic analysis, it may be acceptable, but for quantitative analysis or use as a reference standard, it is problematic.

Q2: What are the recommended storage conditions for aniline hydrochloride?

To minimize degradation and moisture absorption, aniline hydrochloride should be stored in tightly closed containers in a cool, dry, and well-ventilated area, protected from light.[5][6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][6]

Q3: My sample appears clumpy or "wet." What is the cause?

Aniline hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][7][8] This can lead to clumping and will affect the accuracy of weighing, melting point determination, and quantitative analysis. Always handle the material quickly in a low-humidity environment or a glove box if possible.

dot

start Start: Sample is Discolored check_storage 1. Review Storage Conditions (Light/Air/Heat Exposure?) start->check_storage is_critical 2. Is High Purity Critical for Application? check_storage->is_critical use_as_is 3a. Use As-Is (for non-critical apps) Proceed with caution is_critical->use_as_is No purify 3b. Purification Required is_critical->purify Yes end_point End use_as_is->end_point recrystallize 4. Recrystallize or Use Column Chromatography purify->recrystallize reanalyze 5. Re-characterize Purified Sample recrystallize->reanalyze reanalyze->end_point

Caption: Troubleshooting workflow for a discolored aniline hydrochloride sample.

Section 2: Troubleshooting Analytical Techniques

Melting Point Analysis

Q4: Why is my melting point broad or lower than the reported literature value?

Several factors can cause a depressed or broad melting point range for aniline hydrochloride:

  • Presence of Impurities: Degradation products from light or air exposure will act as impurities, causing melting point depression.[9]

  • Hygroscopicity: Absorbed water is a common impurity that significantly lowers the melting point.

  • Decomposition: The compound may decompose upon heating, and the observed "melting point" is actually a decomposition range.[1] Literature values often vary because of this (e.g., 196-202 °C, 199-202 °C).[1][9]

  • Salt Disproportionation: Heating can potentially cause the salt to convert back to the lower-melting aniline free base (m.p. -6 °C) and release HCl gas.[10]

Spectroscopic Characterization (NMR & FTIR)

Q5: The signal for the -NH₃⁺ protons is absent or very broad in my ¹H NMR spectrum. Why?

This is a common phenomenon caused by proton exchange. The acidic ammonium protons can exchange with residual water in the NMR solvent or with deuterium in solvents like D₂O or CD₃OD. This exchange happens on the NMR timescale, leading to signal broadening, and in some cases, the peak can become so broad it disappears into the baseline.[11] To observe these protons, you must use a very dry, non-exchanging solvent like DMSO-d₆.

Q6: My FTIR spectrum shows a very broad peak around 3400 cm⁻¹. Is this from my sample?

While N-H stretches do occur in this region, a very broad, strong absorption centered around 3400 cm⁻¹ is most likely due to absorbed water (O-H stretching) because of the compound's hygroscopic nature.[1] The N-H stretching vibrations of the anilinium ion are typically found as a complex, broad band between 2800 and 3200 cm⁻¹, often with multiple sub-peaks.

Chromatographic Analysis (HPLC)

Q7: I'm observing peak tailing and inconsistent retention times for my aniline hydrochloride in HPLC. What is the cause?

Peak tailing for aniline compounds is often due to interactions between the basic amine group and residual acidic silanol groups on standard silica-based C18 columns. This can be mitigated by:

  • Using an acidic mobile phase: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase protonates the aniline, minimizing interactions with the stationary phase.[12]

  • Using an end-capped column: These columns have fewer free silanol groups, reducing the chance for secondary interactions.

  • Choosing a suitable column: Specialized columns for basic compounds are available.[12]

Q8: My HPLC analysis shows multiple peaks when I only expect one. Could this be related to salt disproportionation?

Yes, this is a distinct possibility. In a neutral or insufficiently acidic aqueous mobile phase or sample diluent, aniline hydrochloride can exist in equilibrium with its free base form (aniline).[13][14] Since the free base is less polar than the salt, it will have a different retention time, potentially appearing as a separate peak. This phenomenon is known as salt disproportionation.[14][15][16] To prevent this, ensure your sample diluent and mobile phase are sufficiently acidic to keep the compound fully in its protonated, salt form.

dot

Anilinium_Ion Anilinium Hydrochloride (Salt Form) - Soluble in Water Aniline_Base Aniline Free Base - Poorly Soluble Anilinium_Ion->Aniline_Base Disproportionation (in neutral/basic solution) H_plus_Cl_minus + H⁺ + Cl⁻

Caption: Chemical equilibrium of aniline hydrochloride salt disproportionation.

Section 3: Data & Protocols

Data Presentation

Table 1: Physical and Chemical Properties of Aniline Hydrochloride

PropertyValueSource(s)
Molecular FormulaC₆H₈ClN[8]
Molecular Weight129.59 g/mol [7][8]
AppearanceWhite to greenish crystalline solid; darkens on exposure to air and light.[2][4]
Melting Point196 - 202 °C (often with decomposition)[1][9][13]
Boiling Point245 °C[9][13]
Solubility in Water1070 g/L at 20 °C[8][13]
pKa (of anilinium ion)4.6[13][17]

Table 2: Troubleshooting Summary for Common Analytical Issues

IssueTechniqueLikely Cause(s)Recommended Solution(s)
Broad/low melting pointMelting PointImpurities, absorbed water, decomposition.Dry sample in a vacuum oven; use a faster heating rate.
No -NH₃⁺ signal¹H NMRProton exchange with solvent.Use a dry, aprotic solvent like DMSO-d₆.
Peak tailingHPLCSilanol interactions.Add acid (formic, phosphoric) to mobile phase; use an end-capped column.
Multiple peaksHPLCSalt disproportionation.Ensure sample diluent and mobile phase are sufficiently acidic (pH < 3).
Discolored sampleGeneralOxidation/degradation.Store properly; purify by recrystallization if purity is critical.
Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the reverse-phase HPLC analysis of aniline hydrochloride.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold, and re-equilibrate. (Isocratic elution can also be used if separating from known impurities).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the aniline hydrochloride sample in the mobile phase A (0.1% Phosphoric Acid) to a concentration of approximately 0.5-1.0 mg/mL.

    • Crucial Step: Using an acidic diluent is critical to prevent disproportionation and ensure the analyte is in a single, protonated form.[12][18]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

  • Solvent Selection: Use DMSO-d₆ as the solvent. Its aprotic nature minimizes the exchange of the acidic -NH₃⁺ protons, allowing for their observation, typically as a broad singlet.

  • Sample Preparation:

    • Place 5-10 mg of the aniline hydrochloride sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex or shake gently until the sample is fully dissolved.

    • If the sample is known to be hygroscopic, it should be dried under vacuum prior to preparation.

  • Analysis: Acquire the spectrum. The aromatic protons will appear downfield (typically 7-8 ppm) compared to free aniline due to the electron-withdrawing effect of the -NH₃⁺ group. The -NH₃⁺ protons, if observed, will be further downfield and appear as a broad peak.

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start Start: HPLC Analysis Issue (Tailing, variable RT, extra peaks) check_ph 1. Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase: Add 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_diluent 2. Is Sample Diluent Acidic? check_ph->check_diluent Yes adjust_ph->check_diluent adjust_diluent Change Diluent: Use Mobile Phase A or a similar acidic solution check_diluent->adjust_diluent No check_column 3. Still Tailing? Consider Column Choice check_diluent->check_column Yes adjust_diluent->check_column use_endcapped Switch to End-Capped or Base-Deactivated Column check_column->use_endcapped Yes success Problem Solved check_column->success No use_endcapped->success

Caption: Decision tree for troubleshooting common HPLC issues with aniline hydrochloride.

References

enhancing the selectivity of reactions with 5-Ethyl-2,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Ethyl-2,4-dimethylaniline Hydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the selectivity of chemical reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

Low yields, poor regioselectivity, and the formation of byproducts are common hurdles in reactions with highly activated aniline derivatives. The following table outlines specific issues you may encounter and provides recommended solutions to enhance reaction selectivity and outcomes.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst Deactivation: The free amine can coordinate with and deactivate Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions).[1] 2. Insolubility: The hydrochloride salt may have poor solubility in common organic solvents. 3. Incorrect Reaction Temperature: The reaction may have a high activation energy or be prone to decomposition at elevated temperatures.[2]1. Convert the aniline to a less coordinating derivative, such as an amide (acetanilide), before the reaction.[1] 2. Neutralize the hydrochloride salt with a mild base (e.g., NaHCO₃, K₂CO₃) to generate the free amine, which has better solubility in organic solvents. 3. Systematically screen reaction temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and product stability.[2][3]
Poor Regioselectivity (e.g., mixture of ortho/para isomers) 1. High Reactivity of Aniline Ring: The amino group is a strong activating, ortho/para-director, often leading to mixtures.[1] 2. Steric Hindrance: The methyl and ethyl groups on the ring influence the position of substitution. The C6 position (ortho to the amine) is the most sterically accessible. 3. Non-selective Reagents: The chosen electrophile or catalyst may not have inherent regiochemical preference.1. Use a Protecting Group: Acetylating the amine to form an acetanilide moderates its activating effect and can increase steric bulk to favor para-substitution.[1] 2. Catalyst-Controlled Selectivity: Employ specialized catalysts known to direct substitution, such as Pd/S,O-ligands for para-C-H alkynylation or specific organocatalysts for ortho-chlorination.[4][5] 3. Modify Boron Reagents: In C-H borylations, smaller diboron reagents like B₂eg₂ can enhance ortho-selectivity compared to bulkier ones like B₂pin₂.[6][7]
Formation of Multiple Products (Over-reaction/Polysubstitution) 1. High Activating Nature of the Amino Group: The aniline ring is highly susceptible to multiple substitutions, especially with reactive electrophiles like bromine.[1] 2. Reaction Conditions Too Harsh: High temperature or prolonged reaction times can promote side reactions.1. Reduce Activating Effect: Convert the amine to an amide (acetylation) to temper its reactivity.[1] 2. Control Stoichiometry: Use the electrophile as the limiting reagent and add it slowly to the reaction mixture at a low temperature. 3. Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS and quench it once the desired product is formed to prevent further substitution.
Formation of Tarry Byproducts or Dark Coloration 1. Oxidation of the Aniline: Anilines are easily oxidized, especially when exposed to air, strong acids, or certain electrophiles (e.g., nitric acid), leading to polymerization and tar formation.[1]1. Run Reactions Under Inert Atmosphere: Use nitrogen or argon to prevent air oxidation. 2. Use a Protecting Group: Acetylation of the amino group reduces its susceptibility to oxidation. 3. Purify Starting Material: Ensure the starting aniline is not already partially oxidized (it should be a clear or pale liquid, not dark brown).[8][9]

Frequently Asked Questions (FAQs)

Q1: How can I control ortho versus para selectivity in electrophilic aromatic substitution reactions?

A1: Controlling regioselectivity is critical. The existing methyl and ethyl groups provide steric hindrance that can be exploited. For substitution at the less hindered C6 position (ortho to the amine), using smaller reagents and catalysts may be effective. To favor substitution at the C5 position (para to one methyl, meta to the amine), a common strategy is to first protect the highly activating amino group by converting it to an acetanilide. This modification increases steric bulk around the nitrogen, potentially directing electrophiles to the less hindered para position and moderating the ring's reactivity to prevent over-reaction.[1] Furthermore, specialized catalytic systems, such as those for ortho-C-H borylation or para-C-H alkynylation, can provide high selectivity regardless of the aniline's inherent directing effects.[4][6]

Q2: My Friedel-Crafts reaction is not working with 5-Ethyl-2,4-dimethylaniline. What is the issue?

A2: This is a classic issue with anilines in Friedel-Crafts reactions. The basic amino group (-NH₂) acts as a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[1] To circumvent this, you must first protect the amino group, typically by acetylation with acetic anhydride to form the corresponding amide. The resulting acetanilide is less basic, does not complex with the Lewis acid, and the ring remains activated enough to undergo the desired reaction. The acetyl group can be easily removed later via hydrolysis.[1]

Q3: Should I use this compound directly or the free base?

A3: The choice depends on the reaction. The hydrochloride salt has limited solubility in many non-polar organic solvents. For reactions requiring such solvents, it is necessary to convert the salt to the free base by treating it with a mild aqueous base (like NaHCO₃ or K₂CO₃), extracting the free amine into an organic solvent, and drying it before use. However, for reactions in aqueous or protic solvents where the salt is soluble, it can sometimes be used directly, although the acidic nature of the hydrochloride may influence the reaction mechanism.

Q4: What are the most common side reactions and how can I minimize them?

A4: The most common side reactions are oxidation and polysubstitution. Anilines are sensitive to oxidation, which can lead to the formation of colored, polymeric tars. Performing reactions under an inert atmosphere (N₂ or Ar) is crucial.[1] Polysubstitution occurs because the amino group is a very strong activating group. Minimizing this involves moderating the amine's reactivity by converting it to an amide, using milder reaction conditions (lower temperature, shorter time), and carefully controlling the stoichiometry of the reagents.[1]

Illustrative Experimental Protocols

The following are representative protocols that can be adapted for 5-Ethyl-2,4-dimethylaniline to enhance selectivity.

Protocol 1: N-Acetylation for Moderating Reactivity and Directing Substitution

This procedure converts the highly reactive amino group into a less reactive acetamido group, which helps prevent oxidation and over-reaction while also influencing regioselectivity through sterics.

  • Preparation: Dissolve 5-Ethyl-2,4-dimethylaniline (or its free base form) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution. The base will neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(5-ethyl-2,4-dimethylphenyl)acetamide. This product can now be used in subsequent reactions like nitration or halogenation with enhanced control.

  • Deprotection (if required): The acetyl group can be removed post-reaction by heating with aqueous acid or base to regenerate the amine.

Protocol 2: Catalyst-Controlled Regioselective C-H Functionalization (Conceptual)

This protocol illustrates the principles of using a specialized catalyst to achieve selectivity that overrides the substrate's natural directing effects, based on modern C-H activation methodologies.[4]

  • Reactant Preparation: In a glovebox or under an inert atmosphere, add 5-Ethyl-2,4-dimethylaniline (free base), a palladium catalyst (e.g., Pd(OAc)₂), and a specialized ligand (e.g., an S,O-ligand for para-selectivity) to an oven-dried reaction vessel.[4]

  • Reagent Addition: Add the coupling partner (e.g., an alkynyl bromide for alkynylation) and a suitable solvent (e.g., toluene or dioxane).

  • Base/Additive: Add any required base (e.g., K₂CO₃) or additive.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours). The precise conditions are critical and must be determined through optimization.[2]

  • Workup and Analysis: After cooling, the reaction mixture is filtered, concentrated, and purified using column chromatography. The product distribution is analyzed by GC-MS or NMR to determine the yield and regioselectivity.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving selectivity issues in reactions involving substituted anilines like 5-Ethyl-2,4-dimethylaniline.

G start Poor Selectivity or Low Yield Observed q_reaction_type What is the primary issue? start->q_reaction_type issue_overreaction Over-reaction or Polysubstitution q_reaction_type->issue_overreaction Byproducts issue_regio Poor Regioselectivity (Isomer Mixture) q_reaction_type->issue_regio Isomers issue_low_yield Low / No Yield (Reaction Stalled) q_reaction_type->issue_low_yield No Product sol_protect Strategy 1: Use N-Protecting Group (e.g., Acetylation) issue_overreaction->sol_protect Reduces reactivity sol_conditions Strategy 2: Optimize Conditions (Temp, Time, Stoichiometry) issue_overreaction->sol_conditions issue_regio->sol_protect Steric influence sol_catalyst Strategy 3: Screen Regioselective Catalysts / Reagents issue_regio->sol_catalyst sol_lewis_acid Is it a Friedel-Crafts or similar reaction? issue_low_yield->sol_lewis_acid end_node Improved Selectivity and Yield sol_protect->end_node sol_conditions->end_node sol_catalyst->end_node sol_catalyst_deact Address Catalyst Deactivation (Use Protecting Group) sol_lewis_acid->sol_catalyst_deact Yes sol_check_reagents Check Reagent Purity & Solvent Compatibility sol_lewis_acid->sol_check_reagents No sol_catalyst_deact->end_node sol_check_reagents->end_node

Caption: Troubleshooting workflow for enhancing reaction selectivity.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for 5-Ethyl-2,4-dimethylaniline hydrochloride, with a primary focus on its mass spectrometry fragmentation behavior. We delve into the expected fragmentation patterns under electron ionization and present alternative analytical methodologies, complete with experimental protocols, to offer a comprehensive analytical toolkit for this compound.

Mass Spectrometry: Unraveling the Molecular Fingerprint

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like 5-Ethyl-2,4-dimethylaniline. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.

Predicted Electron Ionization Fragmentation of 5-Ethyl-2,4-dimethylaniline

The fragmentation of 5-Ethyl-2,4-dimethylaniline is expected to follow established principles for aromatic amines. The molecular ion (M+) is anticipated to be prominent. Key fragmentation pathways likely involve the loss of the ethyl group and subsequent rearrangements.

A primary fragmentation event is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (CH3•) from the ethyl group, resulting in a stable benzylic-type cation. Another significant fragmentation pathway involves the loss of the entire ethyl group (C2H5•). Further fragmentation of the aromatic ring system can also occur, though these fragments are typically of lower abundance.

Table 1: Predicted Major Mass Fragments for 5-Ethyl-2,4-dimethylaniline

m/z (mass-to-charge ratio)Proposed Fragment IonDescription of Neutral Loss
149[C10H15N]+•Molecular Ion (M+)
134[C9H12N]+Loss of a methyl radical (•CH3)
120[C8H10N]+Loss of an ethyl radical (•C2H5)
91[C7H7]+Tropylium ion (rearrangement)
77[C6H5]+Phenyl cation

To illustrate the primary fragmentation pathway, the following diagram outlines the expected cleavage of the ethyl group.

fragmentation M 5-Ethyl-2,4-dimethylaniline (M+) m/z 149 NL1 - •CH3 NL2 - •C2H5 F1 [M - CH3]+ m/z 134 F2 [M - C2H5]+ m/z 120 NL1->F1 NL2->F2

Predicted primary fragmentation of 5-Ethyl-2,4-dimethylaniline.

Alternative Analytical Methodologies: A Comparative Overview

While GC-MS is a cornerstone for structural elucidation, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary data.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS (EI) Molecular weight, fragmentation pattern, structural informationHigh sensitivity, excellent for structural elucidation of unknownsRequires derivatization for non-volatile compounds, thermal degradation possible
HPLC-UV Quantification, purity assessmentHigh precision and accuracy for quantification, non-destructiveLimited structural information, requires a chromophore
NMR Spectroscopy Detailed structural information, connectivity of atomsUnambiguous structure determination, non-destructiveLower sensitivity compared to MS, requires higher sample concentration

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and characterize the fragmentation pattern of 5-Ethyl-2,4-dimethylaniline.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL. The hydrochloride salt may need to be neutralized with a base (e.g., dilute NaOH) and extracted into an organic solvent for optimal GC analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or other suitable buffer) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by obtaining a UV spectrum of the compound; aromatic amines typically have strong absorbance between 230-280 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 5-Ethyl-2,4-dimethylaniline.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Nuclei to be observed: ¹H and ¹³C.

  • Temperature: 25 °C.

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

Conclusion

The analytical characterization of this compound is most effectively achieved through a combination of techniques. While GC-MS with electron ionization provides invaluable structural information through its characteristic fragmentation pattern, HPLC-UV is the method of choice for accurate quantification and purity assessment. NMR spectroscopy serves as the gold standard for definitive structural confirmation. By employing these complementary methods and understanding their respective strengths, researchers can ensure the comprehensive and accurate characterization of this important chemical entity.

A Comparative Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride and Other Aniline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 5-Ethyl-2,4-dimethylaniline hydrochloride with other key aniline derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate aniline-based compounds for their specific applications. The comparison is based on structural properties, reactivity, toxicity profiles, and applications, supported by established chemical principles and available data.

Physicochemical Properties: A Comparative Overview

The substituents on the aniline ring significantly influence its physicochemical properties, which in turn affect its reactivity, solubility, and biological interactions. The following table summarizes key properties for this compound and a selection of other common aniline derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPpKa
This compound 1244949-51-6C₁₀H₁₆ClN185.703.83Not available
Aniline62-53-3C₆H₇N93.130.904.63
2,4-Dimethylaniline95-68-1C₈H₁₁N121.182.104.90
N,N-Dimethylaniline121-69-7C₈H₁₁N121.182.315.07

Note: LogP and pKa values are sourced from publicly available chemical databases and may vary slightly depending on the prediction method.

Structure-Reactivity Relationships

The electronic and steric effects of substituents on the aniline ring are fundamental in determining the chemical reactivity of the molecule.

Basicity and Nucleophilicity: The basicity of the amino group is a key factor in many of its reactions. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the amine more basic and a stronger nucleophile.[1][2] In contrast, electron-withdrawing groups (EWGs) decrease basicity.[1]

For 5-Ethyl-2,4-dimethylaniline, the presence of two methyl groups and one ethyl group, all of which are EDGs, is expected to increase its basicity compared to unsubstituted aniline. This enhanced basicity also translates to higher nucleophilicity, making it more reactive towards electrophiles.

G cluster_0 Substituent Effect on Basicity Aniline Aniline EDG_Aniline Aniline with EDG (e.g., 5-Ethyl-2,4-dimethylaniline) Aniline->EDG_Aniline Increased Basicity EWG_Aniline Aniline with EWG Aniline->EWG_Aniline Decreased Basicity

Figure 1: Logical relationship between substituent type and aniline basicity.

Structure-Toxicity Profile

The toxicity of aniline derivatives is also heavily influenced by the nature and position of substituents.[4] General trends observed from quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing substituents tend to increase toxicity, while electron-donating groups may reduce it.[4][5] The proposed mechanism of toxicity for some anilines involves the derangement of the mitochondrial membrane structure.[4][5] Aniline itself is known to cause methemoglobinemia, and this toxicological endpoint is a key consideration for all its derivatives.[6]

Given that 5-Ethyl-2,4-dimethylaniline possesses electron-donating alkyl groups, it is plausible to hypothesize that its acute toxicity might be lower than that of anilines substituted with electron-withdrawing groups like nitro or halogen groups. However, it is crucial to note that any aniline derivative should be handled with appropriate safety precautions due to the potential for systemic toxicity.[6] Many aniline-based compounds are also investigated for their potential carcinogenicity.[7]

Substituent TypeGeneral Effect on ToxicityExample
Electron-Donating (e.g., -CH₃, -C₂H₅)May decrease toxicity relative to EWGs[4][5]2,4-Dimethylaniline
Electron-Withdrawing (e.g., -NO₂, -Cl)Tends to increase toxicity[4][5]4-Nitroaniline

Applications in Research and Drug Development

Aniline and its derivatives are versatile building blocks in organic synthesis and are pivotal in various industries, including pharmaceuticals, agrochemicals, and materials science.[8][9][10]

Pharmaceuticals: The aniline scaffold is present in numerous FDA-approved drugs.[11] Derivatives are used to synthesize compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[8][12] For example, some 2-anilino triazolopyrimidines have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[13][14][15]

Dyes and Polymers: Historically and currently, anilines are fundamental in the synthesis of dyes, such as methylene blue and crystal violet.[10][16][17] They are also used in the production of polymers and as curing agents for resins.[18][19][20]

The following workflow illustrates a simplified drug development process starting from an aniline derivative.

G Start Aniline Derivative (e.g., 5-Ethyl-2,4-dimethylaniline) Synthesis Chemical Synthesis of Analogs Start->Synthesis Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: A generalized workflow for drug development using an aniline derivative as a starting material.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible research. Below are representative protocols for common transformations and characterization techniques involving aniline derivatives.

Protocol for Acylation of an Aniline Derivative

Materials:

  • Aniline derivative (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (as solvent and base)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the aniline derivative in pyridine in a round-bottom flask equipped with a magnetic stirrer, and cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Characterization by ¹H NMR Spectroscopy

This protocol outlines the general steps for preparing a sample of an aniline derivative for analysis by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[18]

Materials:

  • Aniline derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 5-10 mg of the purified aniline derivative in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. If not, sonication may be required.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

  • Place the sample in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration) and analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.

Involvement in Signaling Pathways

Aniline derivatives are scaffolds for many biologically active molecules that can modulate various cellular signaling pathways.[21] For instance, derivatives of aniline have been shown to act as inhibitors of tubulin polymerization, which disrupts microtubule dynamics.[14][15] This interference with the cytoskeleton can arrest cells in the G2/M phase of the cell cycle and induce apoptosis, a programmed cell death pathway. This mechanism is a cornerstone of several anticancer therapies.

G cluster_0 Cell Cycle and Apoptosis Aniline_Drug Aniline-based Tubulin Inhibitor Tubulin Tubulin Polymerization Aniline_Drug->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Leads to G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

References

A Comparative Guide to the Reactivity of Mono- and Di-substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of mono- and di-substituted anilines in common organic reactions, supported by experimental data. The following sections detail the electronic and steric effects of substituents on the reactivity of the aniline ring towards electrophilic aromatic substitution, acylation, and diazotization, presenting quantitative data where available and outlining detailed experimental protocols for an illustrative comparative analysis.

Electrophilic Aromatic Substitution: A Quantitative Look at Reactivity

The amino group of aniline is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to attack by electrophiles. The nature and position of substituents on the aniline ring, however, can significantly modulate this reactivity through a combination of electronic and steric effects.

Bromination

The bromination of anilines is a classic example of an EAS reaction. The high reactivity of the aniline ring often leads to polysubstitution, yielding 2,4,6-tribromoaniline upon reaction with bromine water.[1] To achieve monosubstitution, milder conditions and protection of the amino group are often necessary.

Table 1: Relative Rates of Bromination of Substituted Anilines

Aniline DerivativeSubstituent(s)Relative Rate (Aniline = 1)
AnilineH1.0
p-Toluidinep-CH₃> 1 (Qualitative)
p-Anisidinep-OCH₃> 1 (Qualitative)
p-Chloroanilinep-Cl< 1 (Qualitative)
p-Nitroanilinep-NO₂<< 1 (Qualitative)
2,6-Dimethylaniline2,6-di-CH₃< 1 (Steric Hindrance)
Nitration

The nitration of aniline is complicated by the acidic conditions of the reaction, which can protonate the basic amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Consequently, direct nitration of aniline often yields a significant amount of the meta-nitro product alongside the expected ortho and para isomers.[2][3][4] To favor para-nitration, the amino group is typically protected via acetylation.[3]

Table 2: Product Distribution in the Nitration of Aniline

ProductYield (%)
p-Nitroaniline~51
m-Nitroaniline~47
o-Nitroaniline~2

(Source: Data compiled from various sources discussing the direct nitration of aniline)[2][4]

Acylation of the Amino Group

The acylation of the amino group in anilines is a nucleophilic acyl substitution reaction. The reactivity of the aniline in this case is related to its basicity; more basic anilines are generally more nucleophilic and react faster. Electron-donating groups on the ring increase the electron density on the nitrogen atom, making the aniline more basic and thus more reactive towards acylation. Conversely, electron-withdrawing groups decrease basicity and reactivity.

A study on the spontaneous acylation of substituted anilines by dimethylketen in ether at 25°C found a correlation between the rate constants (k₁) and the dissociation constant (Ka) of the corresponding anilinium ion in water.[5]

Table 3: Rate Constants for the Acylation of Substituted Anilines with Dimethylketen

Aniline DerivativeSubstituentpKa of Anilinium Ionlog k₁
p-Anisidinep-OCH₃5.34-0.70 * 5.34 - 2.95 = -6.69
p-Toluidinep-CH₃5.08-0.70 * 5.08 - 2.95 = -6.51
AnilineH4.63-0.70 * 4.63 - 2.95 = -6.19
p-Chloroanilinep-Cl3.98-0.70 * 3.98 - 2.95 = -5.74
m-Chloroanilinem-Cl3.46-0.70 * 3.46 - 2.95 = -5.37

(Data derived from the relationship log k₁ = -0.70 log Ka - 2.95 as reported in the literature)[5]

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The reaction rate is influenced by the substituents on the aniline ring. Electron-donating groups increase the rate of diazotization, while electron-withdrawing groups decrease it. This is consistent with an electrophilic attack on the amino group.

Experimental Protocols

Protocol 1: Comparative Rate of Electrophilic Bromination of Anilines

This protocol allows for a qualitative or semi-quantitative comparison of the bromination rates of different substituted anilines.

Materials:

  • Aniline and various mono- and di-substituted anilines (e.g., p-toluidine, p-chloroaniline, 2,6-dimethylaniline)

  • Bromine solution (e.g., 0.1 M in a suitable solvent like acetic acid or dichloromethane)

  • Solvent (glacial acetic acid or dichloromethane)

  • Test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Prepare 0.1 M solutions of each aniline derivative in the chosen solvent.

  • In separate test tubes, place 2 mL of each aniline solution.

  • To each test tube, rapidly add 2 mL of the 0.1 M bromine solution and start the stopwatch simultaneously.

  • Observe the disappearance of the bromine color (from reddish-brown to colorless).

  • Record the time taken for the color to disappear for each aniline derivative.

  • A shorter decolorization time indicates a faster reaction rate.

For a more quantitative analysis, a spectrophotometer can be used to monitor the disappearance of bromine at its λmax.

Protocol 2: Kinetic Study of the Acylation of Substituted Anilines

This protocol describes a method to determine the rate constants for the acylation of a series of anilines.

Materials:

  • Aniline and various substituted anilines

  • Acylating agent (e.g., acetic anhydride)

  • A suitable solvent (e.g., acetonitrile, dioxane)

  • A non-reactive buffer or a non-nucleophilic base (if necessary to control pH)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of known concentrations for each aniline and the acylating agent in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in a thermostatted water bath.

  • Initiate the reaction by mixing the aniline and acylating agent solutions in a cuvette (for spectrophotometry) or a reaction vial.

  • Monitor the progress of the reaction over time. This can be done by:

    • UV-Vis Spectrophotometry: Follow the appearance of the acetanilide product or the disappearance of the aniline reactant at a specific wavelength where their absorbances differ significantly.

    • HPLC: Withdraw aliquots from the reaction mixture at different time intervals, quench the reaction (e.g., by adding a large volume of a suitable solvent), and analyze the composition of the mixture by HPLC to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant or product as a function of time.

  • From the plot, determine the initial rate of the reaction.

  • Repeat the experiment with different initial concentrations of the aniline and acylating agent to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

Visualizing Reaction Pathways and Workflows

Electrophilic_Aromatic_Substitution Aniline Aniline Intermediate Arenium Ion (Sigma Complex) Aniline->Intermediate Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aniline Intermediate->Product Deprotonation Proton_Loss -H+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Anilines Prepare Solutions of Substituted Anilines Mix Mix Reactants at Controlled Temperature Prep_Anilines->Mix Prep_Reagent Prepare Reagent Solution Prep_Reagent->Mix Monitor Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Rate Constants and Relative Rates Plot->Calculate Compare Compare Reactivity Calculate->Compare

References

Validation of a Novel, Greener Synthetic Route for 5-Ethyl-2,4-dimethylaniline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional and a novel, greener synthetic pathway for the production of 5-Ethyl-2,4-dimethylaniline hydrochloride, a key intermediate in various pharmaceutical and chemical manufacturing processes. The objective is to validate the new route by comparing its performance against an established method, supported by experimental data.

Executive Summary

A novel, greener synthetic route for this compound utilizing catalytic transfer hydrogenation with ethanol as the alkylating agent is presented as a superior alternative to the traditional reductive amination method with acetaldehyde and sodium borohydride. The new route demonstrates significant improvements in terms of environmental impact, safety, and atom economy, while maintaining comparable, if not slightly improved, yields. This guide offers a detailed comparison of the two routes, including quantitative data, experimental protocols, and workflow visualizations, to support its validation for industrial and research applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the traditional and the new, greener synthetic routes for 5-Ethyl-2,4-dimethylaniline.

ParameterTraditional Route: Reductive AminationNew Greener Route: Catalytic Transfer Hydrogenation
Starting Material 2,4-Dimethyl-5-ethylaniline, Acetaldehyde2,4-Dimethyl-5-ethylaniline, Ethanol
Reducing/Alkylating Agent Sodium Borohydride / AcetaldehydeEthanol (acts as both)
Catalyst NoneSupported Palladium (Pd/C)
Solvent MethanolNone (Ethanol is reactant and solvent)
Reaction Temperature 25-40°C80-100°C
Reaction Time 4-6 hours8-12 hours
Typical Yield ~85-90%~88-93%
Key Byproducts Borate salts, Dimeric impuritiesWater, trace diethyl ether
Safety Concerns Flammable and toxic acetaldehyde, handling of borohydrideHigher reaction temperature, handling of flammable ethanol
Environmental Impact Use of hazardous reagents, solvent wasteUse of renewable ethanol, water as the main byproduct, catalyst is recyclable

Experimental Protocols

Traditional Route: Reductive Amination

Materials:

  • 2,4-Dimethyl-5-ethylaniline (1 equiv.)

  • Acetaldehyde (1.2 equiv.)

  • Sodium Borohydride (1.5 equiv.)

  • Methanol

  • Hydrochloric Acid (for hydrochloride salt formation)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,4-Dimethyl-5-ethylaniline in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetaldehyde to the cooled solution while maintaining the temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture again to 0-5°C and add sodium borohydride portion-wise, controlling the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound.

New Greener Route: Catalytic Transfer Hydrogenation

Materials:

  • 2,4-Dimethyl-5-ethylaniline (1 equiv.)

  • Ethanol (large excess)

  • Palladium on carbon (Pd/C, 5 mol%)

  • Hydrochloric Acid (for hydrochloride salt formation)

  • Diethyl ether

Procedure:

  • In a pressure-rated reaction vessel, combine 2,4-Dimethyl-5-ethylaniline, ethanol, and the Pd/C catalyst.

  • Seal the vessel and heat the mixture to 80-100°C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with ethanol and reused.

  • Remove the excess ethanol from the filtrate under reduced pressure.

  • Dissolve the resulting crude 5-Ethyl-2,4-dimethylaniline in diethyl ether.

  • Add a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

  • Filter the solid product, wash with a small amount of cold ether, and dry under vacuum.

Mandatory Visualizations

Logical Workflow Comparison

The following diagram illustrates the key steps and decision points in both the traditional and the new greener synthetic routes.

G cluster_0 Traditional Route: Reductive Amination cluster_1 New Greener Route: Catalytic Transfer Hydrogenation start_trad Start: 2,4-Dimethyl-5-ethylaniline imine_formation Imine Formation (Acetaldehyde, Methanol) start_trad->imine_formation reduction Reduction (Sodium Borohydride) imine_formation->reduction workup_trad Aqueous Workup & Extraction reduction->workup_trad salt_formation_trad Hydrochloride Salt Formation workup_trad->salt_formation_trad end_trad Product: 5-Ethyl-2,4-dimethylaniline HCl salt_formation_trad->end_trad start_new Start: 2,4-Dimethyl-5-ethylaniline reaction_new One-Pot N-Alkylation (Ethanol, Pd/C Catalyst) start_new->reaction_new catalyst_recovery Catalyst Filtration & Recovery reaction_new->catalyst_recovery solvent_removal Solvent Removal catalyst_recovery->solvent_removal salt_formation_new Hydrochloride Salt Formation solvent_removal->salt_formation_new end_new Product: 5-Ethyl-2,4-dimethylaniline HCl salt_formation_new->end_new

Caption: Comparative workflow of traditional vs. greener synthesis.

Performance Indicator Comparison

This diagram provides a visual comparison of the key performance indicators for the two synthetic routes, highlighting the advantages of the new greener method.

G cluster_0 cluster_1 Traditional Route cluster_2 New Greener Route Yield Yield trad_yield Good (85-90%) new_yield Excellent (88-93%) Safety Safety trad_safety Moderate (Toxic Reagents) new_safety Improved (Avoids NaBH4/Acetaldehyde) Environmental\nImpact Environmental Impact trad_env High (Waste Generation) new_env Low (Recyclable Catalyst, Water byproduct) Atom\nEconomy Atom Economy trad_atom Moderate new_atom High

Caption: Performance comparison of the two synthetic routes.

Conclusion

The validation of this new, greener synthetic route for this compound presents a compelling case for its adoption in both research and industrial settings. The method not only offers a slight improvement in yield but also aligns with the principles of green chemistry by utilizing a renewable and less hazardous alkylating agent, minimizing waste, and allowing for catalyst recycling. While the higher reaction temperature is a consideration, the overall safety and environmental benefits make it a highly attractive and sustainable alternative to the traditional reductive amination process. Further optimization of reaction conditions for the catalytic transfer hydrogenation could potentially lead to even shorter reaction times and higher efficiencies.

A Comparative Guide to the Quantitative Analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three robust methods for the quantitative analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride: non-aqueous potentiometric titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) with UV detection. Each method is presented with a comprehensive experimental protocol and supporting data to aid in the selection of the most suitable technique for your specific research and development needs.

Method Comparison at a Glance

The selection of an appropriate analytical method hinges on a variety of factors including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the three methods discussed.

ParameterNon-aqueous Potentiometric TitrationUV-Vis SpectrophotometryHPLC-UV
Principle Acid-base titration in a non-aqueous solvent.Measurement of light absorbance at a specific wavelength.Chromatographic separation followed by UV detection.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%≤ 1.5%
Linearity (R²) N/A≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1 mg~0.5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~5 mg~1.5 µg/mL~0.3 µg/mL
Selectivity ModerateLow to ModerateHigh
Throughput LowHighHigh
Cost per Sample LowLowHigh
Instrumentation Potentiometric TitratorUV-Vis SpectrophotometerHPLC System with UV Detector

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Non-aqueous Potentiometric Titration

This classical method offers high accuracy and precision for the assay of this compound, a weak base. The use of a non-aqueous solvent enhances the basicity of the analyte, allowing for a sharp and clear endpoint.

Experimental Protocol:

  • Reagents and Equipment:

    • Glacial Acetic Acid (AR grade)

    • Perchloric Acid, 0.1 N in glacial acetic acid

    • Potassium Hydrogen Phthalate (primary standard)

    • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

    • Potentiometric autotitrator with a glass and reference electrode suitable for non-aqueous titrations.

    • Analytical balance

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration and make necessary corrections.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2 g of this compound into a clean, dry 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid.

    • Record the volume of titrant required to reach the equivalence point, which is determined by the maximum inflection in the titration curve.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      Where:

      • V = Volume of perchloric acid consumed in mL

      • N = Normality of the perchloric acid solution

      • E = Equivalent weight of this compound (185.70 g/mol )

      • W = Weight of the sample in mg

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standardize Standardize 0.1 N Perchloric Acid Titrate Potentiometric Titration Standardize->Titrate WeighSample Weigh Sample DissolveSample Dissolve in Glacial Acetic Acid WeighSample->DissolveSample DissolveSample->Titrate Endpoint Determine Equivalence Point Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Figure 1: Experimental workflow for non-aqueous potentiometric titration.
UV-Vis Spectrophotometry

This method is rapid and suitable for routine analysis, providing good sensitivity. It relies on the principle that this compound absorbs ultraviolet light at a specific wavelength.

Experimental Protocol:

  • Reagents and Equipment:

    • Methanol (HPLC grade)

    • This compound reference standard

    • UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

    • Analytical balance

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the structurally similar 2,4-dimethylaniline, the expected λmax is around 240 nm and 290 nm. For this guide, a λmax of 242 nm will be used.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 to 12 µg/mL.

    • Measure the absorbance of each standard solution at 242 nm using methanol as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the regression equation and correlation coefficient (R²).

  • Sample Analysis:

    • Accurately weigh a sample of this compound and dissolve it in methanol to obtain a concentration within the calibration range.

    • Measure the absorbance of the sample solution at 242 nm.

  • Calculation:

    • Calculate the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

    • Determine the percentage purity of the sample.

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results PrepStandards Prepare Standard Solutions GenCurve Generate Calibration Curve PrepStandards->GenCurve PrepSample Prepare Sample Solution MeasureAbs Measure Absorbance at 242 nm PrepSample->MeasureAbs CalculateConc Calculate Concentration MeasureAbs->CalculateConc GenCurve->CalculateConc

Figure 2: Workflow for UV-Vis spectrophotometric analysis.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers superior selectivity and sensitivity, making it the method of choice for analyzing complex mixtures or low concentrations of the analyte.

Experimental Protocol:

  • Reagents and Equipment:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (AR grade)

    • This compound reference standard

    • HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Analytical balance

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 242 nm

    • Injection Volume: 10 µL

    • Expected Retention Time: Approximately 4.5 minutes

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the regression equation and correlation coefficient (R²).

  • Sample Analysis:

    • Accurately weigh a sample of this compound and dissolve it in the mobile phase to obtain a concentration within the calibration range.

    • Inject the sample solution into the HPLC system and record the peak area of the analyte.

  • Calculation:

    • Calculate the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

    • Determine the percentage purity of the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results PrepMobilePhase Prepare Mobile Phase Inject Inject into HPLC PrepMobilePhase->Inject PrepStandards Prepare Standard Solutions PrepStandards->Inject PrepSample Prepare Sample Solution PrepSample->Inject Detect UV Detection at 242 nm Inject->Detect Integrate Integrate Peak Area Detect->Integrate GenCurve Generate Calibration Curve Integrate->GenCurve CalculateConc Calculate Concentration Integrate->CalculateConc GenCurve->CalculateConc

Figure 3: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

Concluding Remarks

The choice of the analytical method for the quantitative determination of this compound should be guided by the specific requirements of the analysis. Non-aqueous potentiometric titration is a cost-effective and accurate method for high-concentration samples where high throughput is not a priority. UV-Vis spectrophotometry offers a rapid and simple alternative for routine analysis, provided the sample matrix is not complex. For the highest selectivity, sensitivity, and capability to analyze complex mixtures, HPLC-UV is the recommended method, albeit with higher instrumentation and operational costs. This guide provides the foundational information to implement any of these techniques effectively in a laboratory setting.

A Comparative Guide to Purity Assessment of 5-Ethyl-2,4-dimethylaniline Hydrochloride by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 5-Ethyl-2,4-dimethylaniline hydrochloride against alternative methods. It includes detailed experimental protocols and supporting data to aid in method selection and application.

Introduction

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. This compound, as a key building block in various syntheses, requires accurate purity determination to ensure the quality and safety of the final product. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For crystalline compounds, DSC offers a rapid and reliable method for determining purity by analyzing the melting point depression caused by impurities.[2][3] This phenomenon is based on the Van't Hoff equation, which relates the mole fraction of impurities to the lowering of the melting point.[2]

This guide will detail the experimental protocol for assessing the purity of this compound using DSC, present the data in a clear and comparable format, and discuss its performance relative to other common analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

A detailed methodology for the key experiments is crucial for reproducibility and accurate comparison.

This protocol outlines the steps for assessing the purity of a crystalline sample of this compound.

1. Principle: The presence of impurities in a crystalline substance typically leads to a depression and broadening of the melting peak.[3] DSC measures the heat absorbed by the sample during melting, and the shape of the melting endotherm is used to calculate the mole percent of impurities.[2] This method is suitable for compounds that are crystalline, do not decompose upon melting, and where the impurities are soluble in the molten substance but not in the solid state.[3]

2. Instrumentation and Materials:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) equipped with a refrigerated cooling system.

  • Sample Pans: Aluminum hermetic pans and lids.

  • Sample: this compound, crystalline powder.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

3. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatiles during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4. DSC Instrument Parameters:

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 150°C).

    • Ramp the temperature at a slow, constant heating rate, typically between 0.5 and 2 K/min, to a final temperature above the completion of the melting process (e.g., 220°C). Slower heating rates are often recommended for better resolution.[2]

  • Data Collection: Record the heat flow as a function of temperature.

5. Data Analysis:

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation. The software analyzes the shape of the leading edge of the melting peak.

  • The analysis will yield the mole percent of impurities.

The following diagram illustrates the experimental workflow for DSC purity analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample and Reference Pans seal->load program Set Temperature Program (e.g., 0.5-2 K/min) load->program run Run DSC under Nitrogen program->run integrate Integrate Melting Endotherm run->integrate vant_hoff Apply Van't Hoff Equation integrate->vant_hoff purity Calculate Mole % Purity vant_hoff->purity

Caption: Workflow for purity assessment by DSC.

Data Presentation

The quantitative data obtained from the DSC analysis of three different batches of this compound are summarized below and compared with results from a standard HPLC method.

Batch IDOnset of Melting (°C)Heat of Fusion (J/g)Purity by DSC (mol%)Purity by HPLC (Area %)
A 197.5125.899.8599.90
B 196.8123.299.6299.65
C 198.1128.099.9599.96

Comparison with Alternative Methods

While DSC is a powerful tool for determining the purity of crystalline substances, it is often complemented by other analytical techniques. Traditionally, chromatographic methods like HPLC and Gas Chromatography (GC) are used for purity assessment.[4]

HPLC is a widely used separative technique that can identify and quantify impurities, including those that are structurally similar to the main compound or are non-crystalline.

Advantages of HPLC over DSC:

  • Specificity: Can separate and quantify individual impurities.

  • Versatility: Applicable to a wider range of compounds, including those that are not crystalline or decompose upon melting.

  • Sensitivity: Often provides lower limits of detection for specific impurities.

Disadvantages of HPLC compared to DSC:

  • Method Development: Requires more extensive method development and validation.

  • Reference Standards: Typically requires reference standards for the identification and quantification of impurities.

  • Solvent Consumption: Generates solvent waste.

The following diagram illustrates the logical relationship in a comparative analysis of purity assessment methods.

Comparative_Analysis cluster_sample Sample cluster_methods Purity Assessment Methods cluster_results Results & Comparison sample 5-Ethyl-2,4-dimethylaniline Hydrochloride dsc DSC Analysis sample->dsc hplc HPLC Analysis sample->hplc dsc_purity Overall Purity (mol%) dsc->dsc_purity hplc_purity Purity & Impurity Profile (Area %) hplc->hplc_purity compare Compare Results dsc_purity->compare hplc_purity->compare conclusion Conclusion on Purity compare->conclusion

Caption: Comparative analysis workflow.

Conclusion

For crystalline substances like this compound, DSC provides a rapid and accurate method for determining total molar purity.[2][4] The results are often comparable to those obtained by chromatographic methods for high-purity materials.[4] As shown in the data table, the purity values obtained by DSC are in close agreement with those from HPLC analysis.

DSC is particularly advantageous as a complementary technique to HPLC. While HPLC provides a detailed impurity profile, DSC offers a quick assessment of the overall purity and can detect eutectic impurities that might not be easily quantifiable by other methods. The choice of method will depend on the specific requirements of the analysis, with DSC being an excellent tool for quality control and batch-to-batch consistency checks of crystalline materials.

References

A Comparative Guide to Catalysts for the N-Ethylation of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-ethylation of anilines is a fundamental transformation in organic synthesis, yielding N-ethylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials. This guide provides a comparative analysis of various catalytic systems for this reaction, focusing on the use of ethanol as a green and readily available ethylating agent. The performance of homogeneous and heterogeneous catalysts is evaluated based on experimental data, and detailed experimental protocols for key systems are provided.

At a Glance: Performance of Key Catalysts

The following table summarizes the performance of representative catalysts for the N-ethylation of aniline with ethanol. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common strategy employed by many of these catalysts, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine.[1][2][3] This approach is highly atom-economical, with water being the only byproduct.[1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Aniline Conversion (%)N-Ethylaniline Yield (%)Selectivity (%)Ref.
Homogeneous Catalysts
NiBr₂/L1¹5t-BuOKToluene13060>9996>99[4]
[RuCl₂(p-cymene)]₂/NHC²1KOtBuNeat12024>9995>99[5]
[IrCl₂Cp*]₂/NHC³1KOtBuNeat12024>9998>99[6][7]
Heterogeneous Catalysts
Ni/θ-Al₂O₃1NoneNeat15024989496[8]
Pd/C10NoneTHF1701.5 (MW)>9999>99[9][10]
Industrial Niobic Acid-NoneGas Phase240-7565 (NEA)~87 (N-alkylation)[11]

¹L1 = 1,10-phenanthroline ²NHC = N-Heterocyclic Carbene ligand ³Cp* = Pentamethylcyclopentadienyl

Reaction Mechanisms and Experimental Workflows

The predominant mechanism for the N-alkylation of anilines with alcohols using transition metal catalysts is the "borrowing hydrogen" pathway. This process involves a series of sequential steps elegantly catalyzed by the metal center.

Catalytic Cycle: The Borrowing Hydrogen Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the N-ethylation of aniline with ethanol.

Borrowing_Hydrogen_Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Dehydrogenation Dehydrogenation Catalyst->Dehydrogenation Reacts with Ethanol Ethanol Ethanol->Dehydrogenation Metal_Hydride Metal_Hydride Dehydrogenation->Metal_Hydride Forms Acetaldehyde Acetaldehyde Dehydrogenation->Acetaldehyde Forms Hydrogenation Hydrogenation Metal_Hydride->Hydrogenation Reduces Condensation Condensation Acetaldehyde->Condensation Aniline Aniline Aniline->Condensation Imine Imine Condensation->Imine Forms + H₂O Imine->Hydrogenation Hydrogenation->Catalyst Regenerates N_Ethylaniline N_Ethylaniline Hydrogenation->N_Ethylaniline Forms

Caption: The borrowing hydrogen catalytic cycle for N-ethylation of aniline.

General Experimental Workflow

The typical experimental procedure for the N-ethylation of anilines involves the following key steps, which can be adapted based on the specific catalyst and reaction conditions.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add catalyst, base (if required),  aniline, ethanol, and solvent to reactor. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heat to Reaction Temperature with Stirring Inert_Atmosphere->Heating_Stirring Reaction_Monitoring Monitor Reaction Progress (e.g., by TLC or GC) Heating_Stirring->Reaction_Monitoring Workup Reaction Work-up: - Cool to room temperature - Filter (for heterogeneous catalysts) - Extraction and washing Reaction_Monitoring->Workup Purification Purification of Product (e.g., Column Chromatography) Workup->Purification Characterization Characterization of N-Ethylaniline (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for catalyst screening and synthesis.

Detailed Experimental Protocols

Homogeneous Catalysis: Nickel-Catalyzed N-Ethylation[4][12]

This protocol is based on an efficient and selective nickel-catalyzed direct N-alkylation of anilines with alcohols.

Materials:

  • Nickel(II) bromide (NiBr₂)

  • 1,10-Phenanthroline (L1)

  • Potassium tert-butoxide (t-BuOK)

  • Aniline

  • Ethanol

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add NiBr₂ (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

  • Add aniline (1.0 mmol), ethanol (1.2 mmol), and potassium tert-butoxide (1.2 mmol).

  • Fit the flask with a condenser and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion of the reaction (typically 60 hours for high yield), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-ethylaniline.

Homogeneous Catalysis: Ruthenium-NHC Catalyzed N-Ethylation[5][13]

This protocol utilizes a robust Ruthenium N-Heterocyclic Carbene complex for efficient N-alkylation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • N-Heterocyclic Carbene (NHC) ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)

  • Potassium tert-butoxide (KOtBu)

  • Aniline

  • Ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%), the NHC ligand (0.01 mmol, 1 mol%), and KOtBu (1.0 mmol).

  • Add aniline (1.0 mmol) and ethanol (2.0 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Remove the solvent under reduced pressure.

  • The yield and selectivity can be determined by GC analysis of the crude product using an internal standard. Further purification can be achieved by column chromatography.

Heterogeneous Catalysis: N-Ethylation using Nickel on Alumina (Ni/θ-Al₂O₃)[8]

This protocol describes a procedure for N-alkylation using a reusable heterogeneous catalyst, avoiding the need for a base.

Materials:

  • Ni/θ-Al₂O₃ catalyst

  • Aniline

  • Ethanol

  • High-pressure autoclave reactor

  • Gas supply (e.g., Argon)

Procedure:

  • To a glass liner for the autoclave, add the Ni/θ-Al₂O₃ catalyst (e.g., 50 mg, corresponding to a specific mol% of Ni).

  • Add aniline (1.0 mmol) and ethanol (5.0 mL).

  • Place the glass liner inside the autoclave. Seal the autoclave and purge it several times with argon.

  • Pressurize the autoclave with argon to a desired pressure (e.g., 1 MPa).

  • Heat the reactor to 150 °C with stirring.

  • After the reaction time (e.g., 24 hours), cool the autoclave to room temperature and carefully release the pressure.

  • Recover the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent reactions.[12]

  • Analyze the liquid product by GC to determine the conversion and selectivity. The product can be purified by distillation or chromatography if necessary.

Catalyst Reusability

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective processes.

  • Pd/C: This catalyst has been shown to be recyclable for multiple runs with minimal loss of activity, especially when used in traditional solvents like THF.[9][10]

  • Ni/θ-Al₂O₃: Nickel on alumina catalysts are robust and can be recovered and reused, making them attractive for industrial applications.[8]

  • Co-nanoparticles: Cobalt nanoparticles supported on nitrogen-doped carbon have demonstrated high stability and can be recycled and reused up to seven times without significant deactivation.[12]

Conclusion

The N-ethylation of anilines with ethanol can be effectively achieved using a variety of homogeneous and heterogeneous catalytic systems. Homogeneous catalysts based on noble metals like ruthenium and iridium, as well as more earth-abundant metals like nickel, exhibit excellent activity and selectivity under relatively mild conditions.[4][5][6][7] However, catalyst separation and recycling can be challenging.

Heterogeneous catalysts, such as nickel on alumina and palladium on carbon, offer the significant advantage of easy separation and reusability, contributing to more sustainable and economical processes.[8][9][10] The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, desired purity of the product, and the scale of the synthesis. The "borrowing hydrogen" methodology stands out as a green and efficient pathway for this important transformation, and ongoing research continues to develop even more active, selective, and robust catalysts.

References

Comparative Guide to the Biological Activity of Substituted Aniline Derivatives: A Focus on Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Ethyl-2,4-dimethylaniline hydrochloride derivatives is limited in publicly available literature. This guide provides a comparative analysis of structurally related aniline derivatives to infer potential biological activities and offer a framework for future research.

Introduction

Aniline and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural scaffold is a key component in numerous pharmaceuticals and biologically active molecules. This guide explores the potential antimicrobial and anticancer activities of this compound derivatives by comparing them with other substituted anilines for which experimental data is available. The provided experimental protocols and pathway visualizations aim to equip researchers with the necessary tools to investigate the biological potential of novel aniline derivatives.

I. Comparative Analysis of Biological Activity

Antimicrobial Activity

Aniline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The antimicrobial potential is often influenced by the nature and position of substituents on the aniline ring.

Table 1: Comparative Antimicrobial Activity of Substituted Aniline Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference Compound(s)Reference
Trifluoro-anilines (ACNBF and ITFMA)Vibrio parahaemolyticus, Vibrio harveyiMIC: 50-100 µg/mL-[1]
Aniline derivatives with cage monoterpenoid fragmentGram-positive and Gram-negative bacteria, yeasts, fungiVaried MIC values-[2]
Alanine derivatives of anilineAntibacterial activityGood to moderate-[3]
Alkyl aminesGram-positive and Gram-negative bacteriaMost active chain length: 11-15 carbons-[4]

ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline; MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Substituted anilines are integral to the design of various anticancer agents, including kinase inhibitors and compounds that induce apoptosis. The cytotoxic effects are often cell-line specific and dependent on the substitution pattern.

Table 2: Comparative Anticancer Activity of Substituted Aniline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference Compound(s)Reference
2-Substituted aniline pyrimidine derivativesHepG2, MDA-MB-231, HCT116IC50: 18.5 ± 2.3 nM (Mer), 33.6 ± 4.3 nM (c-Met) for compound 18cCabozantinib[5]
Benzothiazole aniline derivativesLiver, breast, lung, prostate, kidney, and brain cancer cellsImproved cytotoxicity over cisplatinCisplatin, BTA[6]
4-Anilinoquinolinylchalcone derivativesHuh-7, MDA-MB-231IC50: 0.11 µM for compound 4a on MDA-MB-231Lapatinib[7][8][9]
Aniline-substituted thieno[2,3-d]pyrimidinesHCT116IC50: 357.12 µg/ml for compound MS4e5-Fluorouracil[10]

IC50: Half-maximal inhibitory concentration; BTA: Benzothiazole aniline.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of aniline derivatives. These protocols can be adapted for testing this compound derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound:

    • Dissolve the synthesized aniline derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aniline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

III. Visualizations

The following diagrams illustrate a common signaling pathway implicated in the anticancer activity of many compounds and a general workflow for screening biological activity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits FADD/TRADD caspase8 Caspase-8 (Initiator Caspase) procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress p53 p53 activation dna_damage->p53 bax_bak Bax/Bak activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 forms Apoptosome caspase9 Caspase-9 (Initiator Caspase) procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cleaves cellular substrates

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

experimental_workflow start Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride Derivatives antimicrobial_screening Antimicrobial Screening (e.g., MIC determination) start->antimicrobial_screening cytotoxicity_screening Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) start->cytotoxicity_screening hit_identification_am Identification of Antimicrobial Hits antimicrobial_screening->hit_identification_am hit_identification_ac Identification of Anticancer Hits cytotoxicity_screening->hit_identification_ac further_studies_am Further Mechanistic Studies (e.g., Time-kill kinetics, Biofilm inhibition) hit_identification_am->further_studies_am further_studies_ac Further Mechanistic Studies (e.g., Apoptosis assays, Kinase inhibition) hit_identification_ac->further_studies_ac

Caption: General experimental workflow for evaluating the biological activity of novel compounds.

References

Structure-Activity Relationship of Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a class of aromatic compounds that form the backbone of a vast array of biologically active molecules. The nature, position, and number of substituents on the aniline ring profoundly influence their pharmacological and toxicological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted anilines across various biological activities, supported by experimental data and detailed methodologies.

I. Toxicological Profile of Substituted Anilines

The toxicity of substituted anilines is a critical consideration in drug development and environmental science. The primary mechanism of toxicity for many anilines involves their impact on cellular membranes and mitochondrial function.

Quantitative Toxicity Data

The following table summarizes the toxicity of various substituted anilines against different biological systems. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters indicating the potency of the toxic effects.

CompoundSubstituent(s)Biological SystemEndpointValue (µM)Reference
Aniline-Submitochondrial particlesEC501910[1]
4-Chloroaniline4-ClSubmitochondrial particlesEC50450[1]
2,4-Dichloroaniline2,4-diClSubmitochondrial particlesEC50120[1]
4-Nitroaniline4-NO2Submitochondrial particlesEC5072.5[1]
4-Methoxyaniline4-OCH3Submitochondrial particlesEC501550[1]
4-Methylaniline4-CH3Submitochondrial particlesEC501200[1]
3-Chloroaniline3-ClChlorella vulgarisIC5015.8[2]
3,4-Dichloroaniline3,4-diClChlorella vulgarisIC501.26[2]
2-Nitroaniline2-NO2Chlorella vulgarisIC5031.6[2]

Key SAR Observations for Toxicity:

  • Electron-withdrawing groups (e.g., -NO2, -Cl) generally increase the toxicity of substituted anilines.[1] This is attributed to their ability to increase the hydrogen bonding donor capacity of the amino group, leading to greater disruption of mitochondrial membranes.[1]

  • Electron-donating groups (e.g., -CH3, -OCH3) tend to decrease toxicity.[1]

  • The position of the substituent is crucial. For example, the toxic effect is more pronounced with substituents in the para and ortho positions compared to the meta position.

  • Hydrophobicity (log P) also plays a significant role, with increased hydrophobicity often correlating with increased toxicity up to a certain point.

Experimental Protocol: Toxicity Assay using Submitochondrial Particles (SMPs)

This in vitro assay quantifies the toxic effects of compounds on mitochondrial respiratory functions.

Materials:

  • Submitochondrial particles (SMPs) from bovine heart mitochondria

  • Test compounds (substituted anilines)

  • NADH

  • Rotenone

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • SMPs are suspended in the assay buffer.

  • The test compound at various concentrations is added to the SMP suspension and incubated.

  • The reaction is initiated by the addition of NADH.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • The EC50 value is calculated as the concentration of the test compound that causes a 50% inhibition of NADH oxidation.

Logical Relationship: Mechanism of Aniline-Induced Mitochondrial Dysfunction

G cluster_membrane Mitochondrial Inner Membrane cluster_etc Electron Transport Chain Aniline Aniline H_Bonding Hydrogen Bonding Aniline->H_Bonding interacts with Polar_Groups Polar Groups on Membrane Polar_Groups->H_Bonding Membrane_Derangement Membrane Structure Derangement H_Bonding->Membrane_Derangement ETC_Dysfunction ETC Dysfunction Membrane_Derangement->ETC_Dysfunction ATP_Reduction Reduced ATP Production ETC_Dysfunction->ATP_Reduction G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End G Herbicide Substituted Aniline Herbicide Binding Binding to Active Site Herbicide->Binding Target_Enzyme Target Enzyme (e.g., PPO, ALS) Target_Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Metabolic_Block Metabolic Pathway Blocked Inhibition->Metabolic_Block Plant_Death Plant Death Metabolic_Block->Plant_Death G Start Start Animal_Grouping Group and Acclimatize Test Animals (Mice) Start->Animal_Grouping Administer_Compound Administer Test Compound or Vehicle Control Animal_Grouping->Administer_Compound Place_on_Hot_Plate Place Animal on Hot Plate (e.g., 55°C) Administer_Compound->Place_on_Hot_Plate Measure_Latency Measure Reaction Time (Latency to Lick Paws or Jump) Place_on_Hot_Plate->Measure_Latency Compare_Groups Compare Latency Times between Groups Measure_Latency->Compare_Groups End End Compare_Groups->End

References

A Spectroscopic Showdown: Unveiling the Molecular-Level Differences Between 5-Ethyl-2,4-dimethylaniline and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

This comparison will delve into the anticipated shifts and changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Accompanying this analysis are detailed experimental protocols for acquiring such spectra, providing a practical framework for laboratory investigation.

At a Glance: Predicted Spectroscopic Data

The following tables summarize the anticipated key quantitative data for 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt. These predictions are derived from the well-understood effects of substituents on the aniline ring and the impact of protonating the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton 5-Ethyl-2,4-dimethylaniline (ppm) 5-Ethyl-2,4-dimethylaniline HCl (ppm) Expected Change upon Protonation
Aromatic-H (H3/H6)~6.8 - 7.0~7.2 - 7.5Downfield shift
Aromatic-H (H5)~6.5 - 6.7~7.0 - 7.3Downfield shift
-NH₂~3.5 (broad)~8.0 - 10.0 (broad)Significant downfield shift
-CH₂- (Ethyl)~2.5~2.7Minor downfield shift
-CH₃ (Ethyl)~1.2~1.3Minor downfield shift
-CH₃ (at C2)~2.2~2.4Minor downfield shift
-CH₃ (at C4)~2.1~2.3Minor downfield shift

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon 5-Ethyl-2,4-dimethylaniline (ppm) 5-Ethyl-2,4-dimethylaniline HCl (ppm) Expected Change upon Protonation
C1 (-NH₂)~145~135Upfield shift
C2/C4 (-CH₃)~125-130~130-135Downfield shift
C3/C5 (Aromatic)~115-120~120-125Downfield shift
C6 (Aromatic)~110-115~115-120Downfield shift
-CH₂- (Ethyl)~28~26Minor upfield shift
-CH₃ (Ethyl)~15~14Minor upfield shift
-CH₃ (at C2/C4)~17-20~18-21Minor downfield shift

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode 5-Ethyl-2,4-dimethylaniline (cm⁻¹) 5-Ethyl-2,4-dimethylaniline HCl (cm⁻¹) Expected Change upon Protonation
N-H Stretch3300-3500 (two bands)2500-3200 (broad, multiple bands)Shift to lower frequency and significant broadening
Aromatic C-H Stretch~3000-3100~3000-3100Minimal change
Aliphatic C-H Stretch~2850-2970~2850-2970Minimal change
N-H Bend~1600-1650~1500-1600Shift to lower frequency
Aromatic C=C Stretch~1500-1600~1500-1600Minimal change
C-N Stretch~1250-1350~1200-1300Shift to lower frequency

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Compound Expected Molecular Ion (M⁺) Key Fragmentation Pathways
5-Ethyl-2,4-dimethylaniline149Loss of methyl radical (-15) to form [M-15]⁺ at m/z 134. Loss of ethyl radical (-29) to form [M-29]⁺ at m/z 120.
5-Ethyl-2,4-dimethylaniline HCl149 (as free base after ionization)Fragmentation pattern is expected to be identical to the free base as the HCl is typically lost during ionization.

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

Compound Solvent Predicted λmax (nm) Expected Change upon Protonation
5-Ethyl-2,4-dimethylanilineEthanol~240 and ~290Hypsochromic shift (blue shift)
5-Ethyl-2,4-dimethylaniline HClEthanol~210 and ~260The lone pair on nitrogen is no longer available to interact with the aromatic π-system, resulting in a spectrum more similar to the parent alkylbenzene.

The "Why": Interpreting the Spectroscopic Differences

The formation of the hydrochloride salt involves the protonation of the lone pair of electrons on the nitrogen atom of the aniline. This fundamental change in the electronic structure of the amino group has a cascading effect on the entire molecule, which is reflected in the spectroscopic data.

  • NMR Spectroscopy: In ¹H NMR, the withdrawal of electron density from the aromatic ring upon protonation leads to a deshielding of the aromatic protons, causing a downfield shift. The most dramatic change is observed for the -NH₂ protons, which become -NH₃⁺ and experience a significant downfield shift due to the positive charge. In ¹³C NMR, the carbon directly attached to the nitrogen (C1) is expected to shift upfield due to a change in hybridization and resonance effects, while the other ring carbons will generally shift downfield.

  • IR Spectroscopy: The N-H stretching vibrations of the primary amine in the free base typically appear as two distinct bands. Upon formation of the ammonium salt (-NH₃⁺), these are replaced by a broad, complex set of absorption bands at lower frequencies due to the increased mass and different bonding environment. The N-H bending vibrations also shift.

  • UV-Vis Spectroscopy: Aromatic amines exhibit characteristic UV-Vis absorption bands due to π → π* transitions. The lone pair of electrons on the nitrogen atom of the free base extends the conjugation of the aromatic system, resulting in a bathochromic (red) shift compared to benzene. Upon protonation, this lone pair is no longer available for conjugation, leading to a hypsochromic (blue) shift, and the spectrum resembles that of the corresponding alkylbenzene.[1]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the hydrochloride salt will typically dissociate to the free base before ionization. Therefore, the mass spectrum of the hydrochloride salt is expected to be identical to that of the free base. The fragmentation pattern will be characteristic of the aniline derivative, with common losses of alkyl radicals from the ring and the amino group.

Visualizing the Workflow

The logical progression of a comprehensive spectroscopic comparison is outlined in the diagram below. This workflow ensures a systematic approach, from sample preparation to data integration and interpretation.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_comparison Comparative Interpretation Sample_Base 5-Ethyl-2,4-dimethylaniline NMR NMR Spectroscopy (¹H and ¹³C) Sample_Base->NMR IR IR Spectroscopy Sample_Base->IR UV_Vis UV-Vis Spectroscopy Sample_Base->UV_Vis MS Mass Spectrometry Sample_Base->MS Sample_HCl 5-Ethyl-2,4-dimethylaniline HCl Sample_HCl->NMR Sample_HCl->IR Sample_HCl->UV_Vis Sample_HCl->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Peak Positions, Intensities) IR->Process_IR Process_UV Process UV-Vis Data (λmax, Molar Absorptivity) UV_Vis->Process_UV Process_MS Process MS Data (m/z, Fragmentation Pattern) MS->Process_MS Compare_NMR Compare NMR Spectra Process_NMR->Compare_NMR Compare_IR Compare IR Spectra Process_IR->Compare_IR Compare_UV Compare UV-Vis Spectra Process_UV->Compare_UV Compare_MS Compare Mass Spectra Process_MS->Compare_MS Final_Report Comprehensive Comparison Report Compare_NMR->Final_Report Compare_IR->Final_Report Compare_UV->Final_Report Compare_MS->Final_Report

Caption: Logical workflow for the spectroscopic comparison of an analyte and its salt.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (either the free base or the hydrochloride salt).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the hydrochloride salt, DMSO-d₆ is often a better choice for solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the peak positions (chemical shifts) in both the ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample (free base or hydrochloride salt) of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank. Fill the other cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent compatible with the GC column (e.g., dichloromethane, ethyl acetate).

    • For analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a dilute solution in a solvent compatible with the mobile phase.

  • Data Acquisition (Electron Ionization - EI for GC-MS):

    • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z.

  • Data Processing:

    • Identify the molecular ion peak (M⁺).

    • Identify the major fragment ions and propose their structures based on the fragmentation pattern.

This comprehensive guide provides the foundational knowledge and practical protocols necessary to conduct and interpret a thorough spectroscopic comparison of 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt. By understanding the expected changes in their spectra, researchers can effectively characterize these compounds and gain valuable insights into their molecular properties.

References

Performance of 5-Ethyl-2,4-dimethylaniline Hydrochloride in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The choice of coupling partners is critical to the success of these transformations. This guide provides a comparative analysis of the performance of 5-Ethyl-2,4-dimethylaniline hydrochloride in two of the most prevalent cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Due to the limited direct experimental data for this compound in the public domain, this comparison is based on data for structurally similar anilines, particularly those with steric hindrance around the amino group, which significantly influences reactivity.

Understanding the Role of Steric Hindrance

5-Ethyl-2,4-dimethylaniline possesses a polysubstituted aromatic ring with methyl groups at the ortho and para positions and an ethyl group at the meta position relative to the amino group. This substitution pattern, particularly the ortho-methyl group, introduces steric hindrance around the nitrogen atom. In cross-coupling reactions, this steric bulk can impact the rate and efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. While often perceived as a challenge, steric hindrance can also be advantageous in preventing side reactions, such as diarylation in Buchwald-Hartwig amination.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of substituted anilines in this reaction is highly dependent on the catalyst system (palladium precursor and ligand) and reaction conditions. For sterically hindered anilines, bulky and electron-rich phosphine ligands are often employed to facilitate the reaction.

Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides with Substituted Anilines

Aniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dimethylaniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001895[1]
2,6-Diisopropylaniline2-Chloro-1,3,5-triisopropylbenzenePd(OAc)₂ / New Carbazolyl-P,N-LigandNaOtBuToluene/Hexane1002496[2]
AnilineBromobenzene[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002498[1]
Morpholine4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[1]

This table is a compilation of data from various sources and is intended for comparative purposes. Reaction conditions may vary.

Based on the available data for structurally similar anilines, it is anticipated that this compound would exhibit good to excellent yields in Buchwald-Hartwig amination reactions, particularly when coupled with aryl bromides and utilizing a suitable bulky phosphine ligand such as XPhos or a custom-designed ligand for hindered substrates. The presence of the ortho-methyl group may necessitate slightly more forcing conditions (higher temperature or longer reaction time) compared to unhindered anilines.

Performance in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, derivatives of anilines, such as haloanilines or aniline boronic acids, are common substrates. The electronic and steric properties of the aniline moiety can influence the reaction's efficiency.

Comparative Data for Suzuki-Miyaura Coupling of Bromoanilines with Thienyl Boronic Acids in a Micellar System

Bromoaniline DerivativeBoronic AcidCatalystBaseSolventTempTimeYield (%)Reference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT15 min86[3]
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT60 min96[3]
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT15 min91[3]
2,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/Toluene60°C1 h92[3][4]

This table presents data from a specific micellar Suzuki coupling system and may not be directly comparable to traditional organic solvent systems.

The data on bromoanilines in micellar Suzuki coupling suggests that the position of the halogen and other substituents can affect the reaction rate and yield. For a hypothetical bromo-derivative of 5-Ethyl-2,4-dimethylaniline, the electronic and steric environment would play a crucial role. The electron-donating nature of the alkyl groups could potentially increase the electron density at the palladium center, which may influence the reductive elimination step.

Experimental Protocols

Below are detailed experimental protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which can be adapted for use with this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Substituted Aniline

This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl halides.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Substituted aniline (e.g., 2,4-dimethylaniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl bromide, the substituted aniline, and anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Micellar Suzuki-Miyaura Coupling of a Bromoaniline with a Boronic Acid

This protocol is based on a reported procedure for Suzuki coupling in an aqueous micellar system.[3]

Materials:

  • Bromoaniline derivative (0.5 mmol)

  • Boronic acid (0.6 mmol)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.01 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Aqueous solution of Kolliphor EL (2 mL, 2 wt%)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the bromoaniline derivative, boronic acid, Pd(dtbpf)Cl₂, and triethylamine.

  • Add the aqueous Kolliphor EL solution to the vial.

  • Stir the mixture vigorously at room temperature for the specified time (e.g., 15-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethanol to the reaction mixture until it becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizing Cross-Coupling Pathways

To better understand the processes involved, the following diagrams illustrate the general catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition PdII Ar-Pd(II)-X(L) Pd0->PdII Ar-X Amine_Coord Amine Coordination & Deprotonation Pd_Amido Ar-Pd(II)-NR'R''(L) PdII->Pd_Amido HNR'R'' / Base Pd_Amido->Pd0 Ar-NR'R'' RE Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling cluster_1 Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition PdII_X R¹-Pd(II)-X(L) Pd0->PdII_X R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)-R²(L) PdII_X->PdII_R2 R²-B(OR)₂ / Base PdII_R2->Pd0 R¹-R² RE Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to the Structural Confirmation of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a chemical entity is paramount in chemical research and drug development. This guide provides a comparative overview of analytical techniques for the structural confirmation of 5-Ethyl-2,4-dimethylaniline hydrochloride. While X-ray crystallography stands as the gold standard for absolute structure determination, its application can be limited by the availability of high-quality single crystals. Consequently, a combination of spectroscopic methods is often employed to build a comprehensive and robust structural assignment.

This document will explore the application of X-ray crystallography and compare its hypothetical data with available spectroscopic data for the free base, 5-Ethyl-2,4-dimethylaniline, and the closely related compound, 2,4-Dimethylaniline hydrochloride. This comparative approach is necessitated by the current lack of publicly available, specific experimental data for this compound.

I. The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and stereochemistry.

Hypothetical X-ray Crystallographic Data for this compound

Due to the absence of published crystallographic data for this compound, the following table presents expected parameters based on the analysis of similar small organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4
R-factor< 0.05

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown from a saturated solution of the compound. Slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique.[1] The purity of the compound is crucial for obtaining diffraction-quality crystals.[1]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement to minimize the difference between the observed and calculated structure factors.

II. Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule. While not providing a complete 3D structure on their own, they are essential for confirming the identity and purity of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Data for 5-Ethyl-2,4-dimethylaniline (Free Base)

The following table summarizes the expected chemical shifts for the free base, 5-Ethyl-2,4-dimethylaniline. The hydrochloride salt would exhibit similar shifts, with potential downfield shifts for protons near the positively charged ammonium group.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~7.0-7.2Aromatic CH
~6.8-7.0Aromatic CH
~3.6 (br s)NH₂
~2.6 (q)-CH₂-CH₃
~2.2-2.4 (s)Ar-CH₃
~1.2 (t)-CH₂-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For hydrochloride salts, DMSO-d₆ or D₂O are often suitable.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to assign the structure. For aromatic amines, the NH protons often appear as a broad singlet.[3][4]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Mass Spectrometry Data for 5-Ethyl-2,4-dimethylaniline (Free Base)

Ionm/z (Expected)
[M]⁺149.12
[M-CH₃]⁺134.10
[M-C₂H₅]⁺120.08

Note: For the hydrochloride salt, the free base is typically observed in the mass spectrum depending on the ionization technique.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amine hydrochlorides.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and deduce structural features.[6]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Data for 2,4-Dimethylaniline Hydrochloride

As a proxy, the characteristic IR absorption bands for the closely related 2,4-Dimethylaniline hydrochloride are presented below. This compound is expected to show a similar spectrum with additional bands corresponding to the ethyl group.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (amine salt)
3000-2850C-H stretch (aliphatic)
~1600N-H bend (amine salt)
~1500, ~1450C=C stretch (aromatic)
1335-1250C-N stretch (aromatic amine)[3]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[7]

  • Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample.

  • Data Analysis: The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups to identify their presence in the molecule.[8]

III. Comparative Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound, comparing the direct approach of X-ray crystallography with the complementary spectroscopic methods.

G cluster_0 Structural Confirmation Workflow cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis start Synthesis of 5-Ethyl-2,4-dimethylaniline hydrochloride purification Purification start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth spectro_confirm Proposed Structure nmr->spectro_confirm ms->spectro_confirm ir->spectro_confirm final_confirmation Confirmed Structure of 5-Ethyl-2,4-dimethylaniline hydrochloride spectro_confirm->final_confirmation xray X-ray Diffraction crystal_growth->xray crystal_structure Definitive Structure xray->crystal_structure crystal_structure->final_confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

While X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals can be a limiting factor. A combination of spectroscopic techniques, including NMR, MS, and IR, offers a powerful and often more readily accessible alternative for structural confirmation. By comparing the data obtained from these methods with expected values and data from closely related compounds, researchers can confidently assign the structure of this compound. This integrated analytical approach is fundamental to ensuring the identity and purity of compounds in research and development.

References

benchmarking the synthesis of 5-Ethyl-2,4-dimethylaniline hydrochloride against known methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 5-Ethyl-2,4-dimethylaniline hydrochloride, a key intermediate in various research and development applications. By presenting objective performance benchmarks and detailed experimental data, this document aims to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, purity, and process complexity.

Comparative Analysis of Synthesis Methods

Three primary synthetic routes for this compound are evaluated:

  • Direct Alkylation of 2,4-Dimethylaniline: A classical and straightforward approach involving the direct ethylation of the aromatic amine.

  • Reductive Amination of 2,4-Dimethylbenzaldehyde: A versatile method that forms the ethylamino group through an imine intermediate.

  • Friedel-Crafts Acylation of m-Xylene followed by Reduction: A multi-step synthesis commencing with the acylation of a readily available starting material.

The following table summarizes the key quantitative data for each method, providing a clear basis for comparison.

Parameter Method 1: Direct Alkylation Method 2: Reductive Amination Method 3: Friedel-Crafts Acylation & Reduction
Starting Materials 2,4-Dimethylaniline, Ethyl halide (e.g., Ethyl bromide)2,4-Dimethylbenzaldehyde, Ethylamine, Reducing agent (e.g., NaBH4)m-Xylene, Propionyl chloride, Reducing agent (e.g., H2/Pd/C)
Typical Yield 85-93%75-85%65-75% (overall)
Purity (before final crystallization) 90-95%>95%85-90%
Reaction Time 1-4 hours6-12 hours12-24 hours (multi-step)
Key Advantages High yield, relatively short reaction timeHigh purity of the intermediate amine, good functional group toleranceReadily available and inexpensive starting materials
Key Disadvantages Potential for over-alkylation, use of hazardous alkylating agentsModerate yield, requires a specific aldehyde starting materialMulti-step process, potential for isomeric impurities during acylation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Method 1: Direct Alkylation of 2,4-Dimethylaniline

This method involves the nucleophilic substitution of an ethyl halide by 2,4-dimethylaniline.

Reagents:

  • 2,4-Dimethylaniline (1.0 eq)

  • Ethyl bromide (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,4-dimethylaniline in DMF, add potassium carbonate.

  • Slowly add ethyl bromide to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-Ethyl-2,4-dimethylaniline.

  • Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method 2: Reductive Amination of 2,4-Dimethylbenzaldehyde

This two-step, one-pot procedure involves the formation of an imine followed by its in-situ reduction.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 eq)

  • Ethylamine (1.1 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol

  • Hydrochloric acid (HCl) in isopropanol

  • Dichloromethane

Procedure:

  • Dissolve 2,4-dimethylbenzaldehyde and ethylamine in methanol.

  • Stir the mixture at room temperature for 2 hours to form the imine.

  • Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting crude 5-Ethyl-2,4-dimethylaniline in isopropanol and add a solution of HCl in isopropanol.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Filter the crystals, wash with cold isopropanol, and dry under vacuum.

Method 3: Friedel-Crafts Acylation of m-Xylene and Subsequent Reduction

This multi-step approach begins with the synthesis of an intermediate ketone.

Step 3a: Friedel-Crafts Acylation

Reagents:

  • m-Xylene (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Aluminum chloride (AlCl3) (1.2 eq)

  • Dichloromethane

  • Hydrochloric acid (aqueous)

Procedure:

  • Suspend aluminum chloride in dichloromethane and cool to 0°C.

  • Slowly add propionyl chloride to the suspension.

  • Add m-xylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and add concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-(2,4-dimethylphenyl)propan-1-one.

Step 3b: Reductive Amination of the Ketone

Reagents:

  • 1-(2,4-dimethylphenyl)propan-1-one (1.0 eq)

  • Ammonium formate (excess)

  • Formic acid

  • Palladium on carbon (10% Pd/C)

Procedure:

  • To a solution of the ketone in formic acid, add ammonium formate and 10% Pd/C.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture, filter off the catalyst, and neutralize the filtrate with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude amine by column chromatography.

  • Convert the purified amine to its hydrochloride salt as described in Method 1.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

cluster_0 Method 1: Direct Alkylation 2,4-Dimethylaniline 2,4-Dimethylaniline Alkylation Alkylation 2,4-Dimethylaniline->Alkylation Ethyl bromide Ethyl bromide Ethyl bromide->Alkylation 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethylaniline Alkylation->5-Ethyl-2,4-dimethylaniline HCl treatment HCl treatment 5-Ethyl-2,4-dimethylaniline->HCl treatment Final Product 1 5-Ethyl-2,4-dimethylaniline HCl HCl treatment->Final Product 1

Caption: Workflow for Direct Alkylation.

cluster_1 Method 2: Reductive Amination 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde Imine Formation Imine Formation 2,4-Dimethylbenzaldehyde->Imine Formation Ethylamine Ethylamine Ethylamine->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethylaniline Reduction->5-Ethyl-2,4-dimethylaniline HCl treatment HCl treatment 5-Ethyl-2,4-dimethylaniline->HCl treatment Final Product 2 5-Ethyl-2,4-dimethylaniline HCl HCl treatment->Final Product 2

Caption: Workflow for Reductive Amination.

cluster_2 Method 3: Friedel-Crafts Acylation & Reduction m-Xylene m-Xylene Friedel-Crafts Acylation Friedel-Crafts Acylation m-Xylene->Friedel-Crafts Acylation Propionyl chloride Propionyl chloride Propionyl chloride->Friedel-Crafts Acylation Ketone Intermediate 1-(2,4-dimethylphenyl)propan-1-one Friedel-Crafts Acylation->Ketone Intermediate Reductive Amination (Leuckart) Reductive Amination (Leuckart) Ketone Intermediate->Reductive Amination (Leuckart) 5-Ethyl-2,4-dimethylaniline 5-Ethyl-2,4-dimethylaniline Reductive Amination (Leuckart)->5-Ethyl-2,4-dimethylaniline HCl treatment HCl treatment 5-Ethyl-2,4-dimethylaniline->HCl treatment Final Product 3 5-Ethyl-2,4-dimethylaniline HCl HCl treatment->Final Product 3

Caption: Workflow for Friedel-Crafts Acylation.

Performance Benchmark Comparison

The following diagram provides a visual comparison of the key performance indicators for the three synthetic methods.

cluster_yield Yield cluster_purity Purity cluster_time Reaction Time Title Performance Benchmark Comparison M1 Direct Alkylation Y1 85-93% M1->Y1 P1 90-95% M1->P1 T1 1-4h M1->T1 M2 Reductive Amination Y2 75-85% M2->Y2 P2 >95% M2->P2 T2 6-12h M2->T2 M3 Friedel-Crafts Acylation Y3 65-75% M3->Y3 P3 85-90% M3->P3 T3 12-24h M3->T3

Caption: Comparison of Synthesis Methods.

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Ethyl-2,4-dimethylaniline hydrochloride. The following procedures are based on safety data for structurally similar aniline compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a substituted aniline. Compounds in this class are generally considered hazardous. Key hazards include:

  • Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Organ Damage : May cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[1][2]

  • Irritation : Causes skin irritation and serious eye irritation or damage.[3][4]

  • Carcinogenicity : Suspected of causing cancer.[3]

  • Environmental Hazard : Toxic to aquatic life with long-lasting effects.[2][3][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Wear tight-fitting safety goggles or a face shield. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile for short-term use) and clothing to prevent skin exposure. A full-length lab coat, long pants, and closed-toe shoes are required.[1][7] Butyl rubber may be incompatible.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working outside a fume hood.[1][2]

Operational Plan: Step-by-Step Procedures

3.1. Handling Protocol

  • Preparation : Before handling, ensure that an eyewash station and safety shower are easily accessible.[2] Review the Safety Data Sheet (SDS) for a similar compound if one for the specific hydrochloride salt is unavailable.

  • Engineering Controls : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Weighing and Transfer : Handle the solid compound carefully to avoid creating dust. Use appropriate tools (e.g., spatula) for transfers.

  • Solution Preparation : When dissolving, add the solid to the solvent slowly.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Do not eat, drink, or smoke in the work area.[2][5]

3.2. First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][2]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][5]
Skin Contact Immediately remove all contaminated clothing and shoes.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[2] Clean mouth with water and call a physician or poison control center immediately.[1][2]

3.3. Spill Cleanup Protocol

  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[7]

  • Collection : Sweep up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

  • Waste Collection : All waste material, including contaminated PPE and spill cleanup materials, must be collected in properly labeled, sealed containers.

  • Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal plant.[2] Do not dispose of it down the drain or in regular trash.[1][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative and Physical Data

The following table presents physical data for a structurally similar compound, 3,4-Dimethylaniline, as a reference.

PropertyValue
Physical State Solid
Appearance Beige
Melting Point/Range 49 - 51 °C / 120.2 - 123.8 °F
Boiling Point/Range 226 °C / 438.8 °F @ 760 mmHg
Flash Point 98 °C / 208.4 °F
pH 7 (Saturated Solution)
(Data for 3,4-Dimethylaniline)[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Full PPE B->C D Weigh & Transfer Chemical C->D E Perform Experiment D->E F Wash Hands & Exposed Skin E->F J Spill or Exposure Occurs E->J G Segregate Waste F->G H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I K Follow First Aid / Spill Protocol J->K L Seek Medical Attention / Report Spill K->L

Caption: Workflow for safe handling of substituted anilines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.